B1576560 Gallidermin

Gallidermin

货号: B1576560
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gallidermin is a type A lantibiotic, a class of ribosomally synthesized and post-translationally modified peptide antibiotics . This 22-amino acid peptide is characterized by the presence of the thioether amino acids lanthionine and methyllanthionine, which form its characteristic polycyclic structure . It exhibits potent bactericidal activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . Notably, research demonstrates its high efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), with studies showing low MIC and MBC values . The primary mechanism of action involves binding to the cell wall precursor lipid II, a target that contributes to its high potency . This binding effectively inhibits peptidoglycan biosynthesis, disrupting cell wall formation . While pore formation can occur in model membranes, studies indicate that for many bacterial strains, including Lactococcus lactis , the bactericidal activity of this compound is primarily based on cell wall biosynthesis inhibition rather than pore formation . Furthermore, this compound has been shown to interact with precursors of wall teichoic acid (WTA), promoting its activity . A key area of research interest is this compound's significant anti-biofilm activity. It efficiently prevents biofilm formation by staphylococci, an effect potentially linked to the repression of biofilm-related genes such as ica (intercellular adhesin) and atl (major autolysin) . This makes it a promising candidate for investigating strategies against device-associated infections. In vitro studies have shown that this compound exhibits low cytotoxicity against human cells, including dermal fibroblasts and red blood cells, and does not induce strong proinflammatory responses . This product is provided for research purposes to explore alternative antimicrobial strategies, study lantibiotic mechanisms, and develop solutions for combating multidrug-resistant bacterial infections and biofilms.

属性

生物活性

Antibacterial

序列

IASKFLCTPGCAKTGSFNSYCC

产品来源

United States

Foundational & Exploratory

Gallidermin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallidermin, a member of the lantibiotic family of antimicrobial peptides, exhibits potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Staphylococcus epidermidis. Its efficacy extends to methicillin-resistant strains (MRSA), making it a promising candidate for novel antibiotic development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antibacterial action. The primary mode of action is a dual mechanism involving the specific binding to Lipid II, a crucial precursor in bacterial cell wall biosynthesis, leading to the inhibition of peptidoglycan synthesis. Concurrently, this interaction can induce the formation of pores in the bacterial cytoplasmic membrane, resulting in ion leakage, dissipation of membrane potential, and ultimately, cell death. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for studying its mechanism, and presents visual representations of the involved pathways and workflows.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified polypeptide (lantibiotic) produced by Staphylococcus gallinarum.[1] It is structurally related to other lantibiotics such as epidermin and nisin, sharing a conserved N-terminal region responsible for its primary mode of action.[2][3] These peptides are characterized by the presence of unusual amino acids like lanthionine and methyllanthionine, which form intramolecular thioether bridges, conferring a rigid and stable structure. This compound's potent activity against multidrug-resistant Gram-positive bacteria has positioned it as a subject of intensive research for therapeutic applications.[1][4]

The Dual Mechanism of Action

This compound's bactericidal effect is primarily attributed to a sophisticated dual mechanism that targets the integrity of the bacterial cell envelope:

  • Inhibition of Cell Wall Biosynthesis via Lipid II Sequestration: this compound specifically binds to Lipid II, the essential carrier molecule that transports peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane.[2][4] By sequestering Lipid II, this compound effectively halts the transglycosylation and transpeptidation steps of peptidoglycan synthesis, leading to a weakened cell wall and eventual lysis.[5][6] The N-terminal rings of this compound form a binding pocket that interacts with the pyrophosphate moiety of Lipid II.[3][7]

  • Pore Formation in the Cytoplasmic Membrane: The binding of this compound to Lipid II can also trigger the formation of pores in the bacterial cytoplasmic membrane.[2][8] This pore formation is a concentration-dependent process and is also influenced by the composition and thickness of the bacterial membrane.[8][9] The formation of these pores leads to the efflux of essential ions, such as potassium (K+), and small metabolites, disrupting the cellular membrane potential and leading to rapid cell death.[2][5] However, it is noteworthy that the pore-forming activity of this compound is generally less pronounced than that of the longer lantibiotic, nisin.[2][5]

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Caption: Dual mechanism of action of this compound against Gram-positive bacteria.

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified against various Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) are key parameters to assess its antimicrobial potency.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus epidermidis (4 strains)6.256.25[5][10]
Staphylococcus aureus (MSSA)12.512.5[5][10]
Staphylococcus aureus (MRSA)1.561.56[5][10]
Staphylococcus aureus SA1138Not Reported[2]
Staphylococcus epidermidis O474Not Reported[2]
Micrococcus luteusNot ReportedNot Reported[4]
Propionibacterium acnesNot ReportedNot Reported[4]
Streptococcus pneumoniaeNot ReportedNot Reported[4]
Streptococcus pyogenesNot ReportedNot Reported[4]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.

Materials:

  • This compound stock solution of known concentration

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for OD measurements)

  • TSA (Trypticase Soy Agar) plates

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well microtiter plate.

    • Typically, add 100 µL of MHB to wells 2-12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.

    • The final volume in each test well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 620 nm.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), plate 10-100 µL of the suspension onto TSA plates.

    • Incubate the TSA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

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MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacteria prep_inoculum->inoculation prep_this compound Prepare this compound Stock serial_dilution Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (Lowest concentration with no growth) incubation->mic_determination plating Plate from Clear Wells onto Agar Plates mic_determination->plating mbc_determination Determine MBC (≥99.9% killing) plating->mbc_determination

Caption: Experimental workflow for MIC and MBC determination.

Membrane Permeabilization Assay (Potassium Release Assay)

This assay measures the integrity of the bacterial cytoplasmic membrane by monitoring the efflux of intracellular potassium (K+) ions upon exposure to this compound.

Materials:

  • Mid-logarithmic phase bacterial culture

  • Washing buffer (e.g., low potassium buffer like 5 mM HEPES, 20 mM glucose, pH 7.2)

  • This compound solution

  • Potassium-selective electrode

  • Stirred reaction vessel

  • Data acquisition system

Procedure:

  • Cell Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with a low potassium buffer to remove extracellular K+.

    • Resuspend the cells in the same buffer to a defined optical density (e.g., OD₆₀₀ of 1.0).

  • Assay Setup:

    • Place the bacterial suspension in a stirred, thermostatted reaction vessel at 37°C.

    • Immerse the potassium-selective electrode into the suspension and allow the baseline reading to stabilize.

  • Measurement of Potassium Efflux:

    • Add a known concentration of this compound to the bacterial suspension.

    • Continuously record the extracellular K+ concentration using the ion-selective electrode.

    • An increase in the extracellular K+ concentration indicates membrane permeabilization.

  • Controls:

    • A negative control with no this compound should be run to ensure no spontaneous K+ leakage.

    • A positive control, such as the addition of a known membrane-disrupting agent (e.g., nisin or a detergent like Triton X-100), can be used to determine the maximum K+ release.

In Vitro Lipid II Synthesis Inhibition Assay

This assay determines the ability of this compound to inhibit the synthesis of Lipid II using bacterial membrane preparations and radiolabeled precursors.

Materials:

  • Bacterial membrane preparation (e.g., from Micrococcus flavus or Staphylococcus simulans)

  • UDP-MurNAc-pentapeptide

  • UDP-[¹⁴C]GlcNAc (radiolabeled N-acetylglucosamine)

  • Buffer (e.g., Tris-HCl with MgCl₂)

  • This compound solution

  • TLC (Thin Layer Chromatography) plates

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the bacterial membrane preparation, UDP-MurNAc-pentapeptide, and buffer.

    • Add different concentrations of this compound to the experimental tubes. Include a control with no this compound.

  • Initiation of Reaction:

    • Start the reaction by adding UDP-[¹⁴C]GlcNAc to each tube.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Extraction of Lipid Intermediates:

    • Stop the reaction by adding a mixture of butanol and pyridine acetate (e.g., 1:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases. The lipid-soluble precursors, including Lipid II, will be in the butanol phase.

  • Analysis by TLC:

    • Spot the butanol phase onto a silica TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water:ammonia).

    • Visualize the radiolabeled spots corresponding to Lipid II using autoradiography or a phosphorimager.

  • Quantification:

    • Scrape the silica from the spots corresponding to Lipid II into scintillation vials.

    • Add scintillation fluid and quantify the amount of incorporated radioactivity using a scintillation counter.

    • The reduction in radioactivity in the Lipid II spot in the presence of this compound indicates the inhibition of its synthesis.

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LipidII_Inhibition_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide LipidI Lipid I UDP_MurNAc_pp->LipidI MraY UDP_GlcNAc UDP-[14C]GlcNAc LipidII [14C]Lipid II UDP_GlcNAc->LipidII Membrane_Prep Bacterial Membrane Preparation (Enzymes) Membrane_Prep->LipidI LipidI->LipidII MurG This compound This compound This compound->LipidI Inhibition Inhibition Inhibition->LipidI

Caption: Signaling pathway for in vitro Lipid II synthesis inhibition assay.

Conclusion

This compound's potent bactericidal activity against Gram-positive bacteria is a result of its well-defined, dual mechanism of action. By targeting the essential Lipid II precursor, it effectively disrupts cell wall biosynthesis, a pathway not present in eukaryotes, which contributes to its low cytotoxicity.[5] The ability to also induce membrane porosity further enhances its killing efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this compound and other lantibiotics. As antibiotic resistance continues to be a major global health threat, a thorough understanding of the mechanisms of action of promising candidates like this compound is crucial for the development of the next generation of antimicrobial therapies.

References

The Biosynthetic Pathway of Gallidermin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Machinery Behind a Promising Lantibiotic

Gallidermin, a member of the lantibiotic family of antimicrobial peptides, holds significant promise as a therapeutic agent against multidrug-resistant Gram-positive pathogens. Its complex polycyclic structure, rich in unusual thioether amino acids, is the result of a fascinating and intricate biosynthetic pathway. This technical guide provides a comprehensive overview of the molecular processes underpinning this compound's formation, tailored for researchers, scientists, and drug development professionals seeking to understand and potentially harness this remarkable natural product.

The this compound Biosynthetic Gene Cluster: A Coordinated Assembly Line

The genetic blueprint for this compound biosynthesis is encoded within the gdm gene cluster, a contiguous set of genes responsible for the production, modification, and transport of the antimicrobial peptide. While initially identified on the chromosome of the producing strain, Staphylococcus gallinarum, similar lantibiotic gene clusters are often found on plasmids. The organization of the gdm cluster is highly analogous to that of the well-studied epidermin (epi) gene cluster, providing a valuable model for understanding gene function.

The core components of the gdm gene cluster orchestrate a multi-step process that begins with the ribosomal synthesis of a precursor peptide and culminates in the secretion of the mature, biologically active this compound.

The Biosynthetic Pathway: From Precursor to Potent Antibiotic

The biosynthesis of this compound can be dissected into four key stages:

  • Ribosomal Synthesis of the Precursor Peptide (GdmA): The journey begins with the translation of the gdmA gene, which encodes the precursor peptide, pre-Gallidermin.[1] This precursor is composed of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. The leader peptide serves as a recognition signal for the subsequent modification enzymes and keeps the peptide inactive within the producer cell, preventing self-toxicity. The propeptide region is the ultimate source of the mature this compound molecule.

  • Post-Translational Modifications: The Genesis of Lanthionines: Following ribosomal synthesis, the GdmA propeptide undergoes a series of extensive post-translational modifications, which are the hallmark of lantibiotic biosynthesis. These modifications are catalyzed by a dedicated suite of enzymes encoded within the gdm cluster.

    • Dehydration: The modification cascade is initiated by a dehydratase, likely encoded by a gene analogous to epiB. This enzyme selectively converts serine and threonine residues within the propeptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

    • Cyclization: Subsequently, a cyclase, homologous to EpiC, catalyzes the stereospecific Michael-type addition of cysteine thiol groups to the dehydroamino acid residues. This intramolecular reaction results in the formation of the characteristic thioether cross-links, lanthionine (from cysteine and dehydroalanine) and methyllanthionine (from cysteine and dehydrobutyrine). These rings impart the unique three-dimensional structure and remarkable stability to the this compound molecule.

  • Transport and Immunity: Exporting the Modified Peptide: Once the post-translational modifications are complete, the modified pre-Gallidermin is actively transported out of the producer cell. This crucial step is mediated by a dedicated ABC (ATP-binding cassette) transporter system. The gdmT gene encodes the primary transporter protein. An accessory protein, GdmH, has been shown to play a dual role in both enhancing the efficiency of transport and contributing to the producer's immunity to this compound. The immunity mechanism is vital to protect the producing organism from the antimicrobial activity of its own product.

  • Leader Peptide Cleavage: Activation of the Antibiotic: The final step in the biosynthesis of this compound occurs extracellularly. The leader peptide, having fulfilled its roles in guiding modifications and preventing premature activity, is proteolytically cleaved from the modified propeptide. This cleavage is performed by a dedicated serine protease, GdmP. The removal of the leader peptide releases the mature, fully active this compound molecule, ready to exert its antimicrobial effects on target bacteria.

Below is a diagram illustrating the key stages of the this compound biosynthetic pathway.

Gallidermin_Biosynthesis cluster_0 Intracellular Processes cluster_1 Extracellular Space Ribosome Ribosome GdmA Pre-Gallidermin (GdmA) [Leader-Propeptide] Ribosome->GdmA Translation of gdmA Modification Post-Translational Modification GdmA->Modification Dehydration (GdmB-like) Cyclization (GdmC-like) Modified_GdmA Modified Pre-Gallidermin Modification->Modified_GdmA Transporter ABC Transporter (GdmT/GdmH) Modified_GdmA->Transporter Transport Protease Protease (GdmP) Transporter->Protease Secretion Mature_this compound Mature this compound Protease->Mature_this compound Cleavage Leader_Peptide Leader Peptide Protease->Leader_Peptide

A schematic overview of the this compound biosynthetic pathway.

Quantitative Data on this compound Production

While detailed kinetic data for each individual enzyme in the this compound biosynthetic pathway is not extensively available in the public domain, fermentation studies have provided valuable insights into the overall efficiency of this compound production. The following table summarizes key quantitative parameters from various production strategies.

ParameterValueStrain/ConditionReference
Prethis compound Titer 1.23 g/LS. gallinarum ΔgdmP with optimized fed-batch cultivation[2]
Mature this compound Yield (from prethis compound) 0.780 g/LCalculated from prethis compound titer[2]
Final this compound Concentration (Pilot Scale) 330 mg/LS. gallinarum with maltose feeding[3]
Overall Process Yield (Purified this compound) 13.5%Pilot scale production and purification[4]
Purity of Final this compound 70% (w/w)After purification process[4]

Key Experimental Protocols

This section outlines methodologies for several key experiments central to the study of this compound biosynthesis.

Production and Purification of this compound from Staphylococcus gallinarum

This protocol is adapted from established methods for the recovery of this compound from native producer cultures.

I. Fermentation:

  • Inoculate a suitable production medium (e.g., a yeast extract-based medium) with a fresh culture of Staphylococcus gallinarum.

  • Incubate the culture under optimal conditions (e.g., 37°C with aeration) for a period determined by growth and production kinetics (typically 24-48 hours).

  • Monitor cell growth (OD600) and this compound production (e.g., by HPLC analysis of culture supernatant) throughout the fermentation.

II. Initial Extraction:

  • Harvest the cells by centrifugation.

  • Adsorb the this compound from the cell-free supernatant onto a hydrophobic resin (e.g., Amberlite XAD-7 or XAD-16) by stirring for several hours at 4°C.

  • Collect the resin by filtration and wash with deionized water to remove salts and other hydrophilic impurities.

III. Elution and Concentration:

  • Elute the bound this compound from the resin using an organic solvent, typically methanol or a methanol/water mixture.

  • Concentrate the eluate under reduced pressure to precipitate the crude this compound.

  • Collect the precipitate by filtration or centrifugation.

IV. Chromatographic Purification:

  • Dissolve the crude this compound in a suitable buffer and subject it to further purification using a combination of chromatographic techniques.

  • Ion-Exchange Chromatography: Utilize a cation-exchange resin to exploit the net positive charge of this compound. Elute with a salt gradient.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employ a C18 column with a gradient of acetonitrile in water (both containing a small amount of trifluoroacetic acid) to achieve high-purity this compound.

  • Monitor the purification process by HPLC and bioassays against a sensitive indicator strain.

  • Confirm the identity and purity of the final product by mass spectrometry.

Heterologous Expression of the this compound Gene Cluster

Heterologous expression in a non-native host, such as Staphylococcus carnosus or even Escherichia coli, is a powerful tool for studying and engineering lantibiotic biosynthesis.

Heterologous_Expression_Workflow Start Isolate gdm gene cluster DNA Ligation Ligate gdm cluster into vector Start->Ligation Vector Choose suitable expression vector (e.g., pTX15 for S. carnosus) Vector->Ligation Transformation Transform into heterologous host (e.g., S. carnosus TM300) Ligation->Transformation Selection Select for transformants (e.g., antibiotic resistance) Transformation->Selection Expression Induce gene expression (if applicable) Selection->Expression Analysis Analyze for this compound production (HPLC, Bioassay, MS) Expression->Analysis

A generalized workflow for the heterologous expression of the this compound gene cluster.

I. Vector Construction:

  • Amplify the entire gdm gene cluster from the genomic DNA of S. gallinarum using high-fidelity PCR.

  • Clone the amplified gene cluster into a suitable expression vector compatible with the chosen heterologous host. The vector should contain a selectable marker and, if necessary, an inducible promoter.

II. Host Transformation:

  • Introduce the recombinant plasmid into the chosen heterologous host strain using an appropriate transformation method (e.g., electroporation for staphylococci).

  • Select for successful transformants on agar plates containing the appropriate antibiotic.

III. Expression and Analysis:

  • Grow the transformed host strain under conditions that promote the expression of the gdm genes. If an inducible promoter is used, add the appropriate inducer at the optimal point in the growth phase.

  • After a suitable incubation period, harvest the culture and analyze the supernatant for the presence of this compound using HPLC, bioassays, and mass spectrometry, as described in the purification protocol.

Mass Spectrometric Analysis of this compound and its Precursors

Mass spectrometry is an indispensable tool for the characterization of this compound, enabling confirmation of its molecular weight and elucidation of its complex structure.

I. Sample Preparation:

  • Purify this compound or its precursors as described above.

  • For analysis of the intact molecule, dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of formic acid).

II. Mass Spectrometry:

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Acquire the mass spectrum in positive ion mode. The spectrum will show multiply charged ions of the intact peptide.

    • Use deconvolution software to determine the accurate molecular weight of the peptide.

  • Tandem Mass Spectrometry (MS/MS) for Sequencing and PTM Identification:

    • To confirm the amino acid sequence and localize the post-translational modifications, perform MS/MS analysis.

    • Isolate a specific multiply charged precursor ion in the first stage of the mass spectrometer.

    • Fragment the isolated ion using collision-induced dissociation (CID) or other fragmentation techniques.

    • Analyze the resulting fragment ions to deduce the amino acid sequence and identify the characteristic mass shifts associated with lanthionine and methyllanthionine bridges. The fragmentation pattern will reveal the connectivity of the thioether rings.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a testament to the elegant and efficient molecular machinery that has evolved in bacteria to produce complex and potent antimicrobial compounds. A thorough understanding of this pathway is not only of fundamental scientific interest but also provides a roadmap for the rational engineering of novel lantibiotics with improved therapeutic properties. Future research in this area will likely focus on the detailed enzymatic mechanisms of the modification enzymes, the heterologous production of this compound in optimized host systems for increased yields, and the generation of novel this compound analogs with enhanced activity spectra and pharmacokinetic properties. The knowledge and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to contribute to these exciting endeavors.

References

An In-depth Technical Guide to the Genetic Organization of the Gallidermin Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic organization of the gallidermin gene cluster, a key system in the biosynthesis of the potent lantibiotic this compound. Understanding the intricate interplay of the genes within this cluster is paramount for its potential exploitation in novel drug development. This document details the genetic architecture, regulatory networks, and provides actionable experimental protocols for researchers in the field.

Introduction to this compound and its Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class I lantibiotics. Produced by Staphylococcus gallinarum, it exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its biosynthesis is a complex process orchestrated by a dedicated set of genes organized in a cluster. This cluster, designated as the gdm gene cluster, encodes for the precursor peptide, modification enzymes, transport machinery, and regulatory proteins. The this compound gene cluster is chromosomally located and shares significant homology with the epidermin (epi) gene cluster found in Staphylococcus epidermidis.[1][2][3]

Genetic Organization of the this compound Gene Cluster

The complete this compound gene cluster from Staphylococcus gallinarum has been sequenced and is 12,705 base pairs in length (GenBank accession number DQ367437.1).[4][5] The cluster comprises a series of genes, each with a specific role in the biosynthesis, maturation, and secretion of this compound.

Gene Content and Function

The gdm gene cluster contains the following key genes:

  • gdmA : The structural gene encoding the 52-amino acid precursor peptide, pre-gallidermin.[2][3] This prepeptide consists of an N-terminal leader peptide and a C-terminal propeptide that undergoes extensive post-translational modifications.

  • gdmB, gdmC : These genes encode enzymes responsible for the post-translational modification of the GdmA propeptide. GdmB is a dehydratase that converts serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively. GdmC is a cyclase that catalyzes the formation of thioether cross-links (lanthionine and methyllanthionine bridges) between the dehydrated residues and cysteine residues.

  • gdmD : This gene encodes a flavoprotein with decarboxylase activity, involved in the oxidative decarboxylation of the C-terminal cysteine residue of the modified propeptide.

  • gdmT , gdmH : These genes encode an ABC transporter system responsible for the secretion of the modified pre-gallidermin across the cell membrane.[1][6] GdmT is the ATP-binding cassette (ABC) transporter, while GdmH is an accessory membrane protein.

  • gdmP : This gene encodes a serine protease located extracellularly, which cleaves the leader peptide from the secreted, modified pre-gallidermin to yield the mature, active this compound.

  • gdmF, gdmE, gdmG : These genes encode an ABC transporter that confers immunity to the producing strain by expelling this compound from the cell membrane.[6]

  • gdmQ : This gene encodes a transcriptional regulator, homologous to EpiQ, which positively regulates the expression of the other gdm genes.[1]

Quantitative Data of the this compound Gene Cluster

The following table summarizes the quantitative data derived from the analysis of the Staphylococcus gallinarum this compound gene cluster sequence (GenBank: DQ367437.1).

GeneStart Coordinate (bp)End Coordinate (bp)Gene Size (bp)Intergenic Distance (bp)Protein ProductPutative Function
gdmG10331722690148GdmGABC transporter (immunity)
gdmE1871264177149GdmEABC transporter (immunity)
gdmF26913386696134GdmFABC transporter (immunity)
gdmH35214009489108GdmHABC transporter accessory protein (secretion)
gdmT411860671950129GdmTABC transporter (secretion)
gdmA61976355159114GdmAPrecursor peptide
gdmD64706991522149GdmDDecarboxylase
gdmQ71417608468269GdmQTranscriptional regulator
gdmP787893501473123GdmPSerine protease
gdmB947410472999102GdmBDehydratase
gdmC10575118461272-GdmCCyclase

Note: Intergenic distance is calculated as the number of base pairs between the end of the preceding gene and the start of the current gene.

Regulatory Network of this compound Biosynthesis

The production of this compound is tightly regulated to ensure efficient synthesis and to protect the producing cell from its own antimicrobial product. The key regulator is the transcriptional activator GdmQ.

GdmQ-mediated Transcriptional Activation

The gdmQ gene product is a positive regulator that controls the expression of the biosynthetic and transport genes within the cluster. It is homologous to EpiQ from the epidermin gene cluster. EpiQ has been shown to bind to a specific palindromic consensus sequence in the promoter regions of the epi operons, thereby activating their transcription.[1] A similar mechanism is proposed for GdmQ, where it binds to conserved operator sites upstream of the gdm genes to initiate transcription.

GdmQ_Regulation GdmQ-mediated regulation of this compound biosynthesis. GdmQ GdmQ (Transcriptional Regulator) gdm_promoters Promoter Regions of gdm genes GdmQ->gdm_promoters Binds to operator sites gdm_genes gdmA, gdmBCD, gdmFEG, gdmHT (Biosynthesis, Modification, Transport, Immunity) gdm_promoters->gdm_genes Initiates transcription pre_gdm Pre-gallidermin (Inactive) gdm_genes->pre_gdm Translation

Caption: GdmQ-mediated regulation of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound gene cluster.

Cloning of the this compound Gene Cluster

This protocol describes the cloning of the entire gdm gene cluster from S. gallinarum genomic DNA into an E. coli vector, followed by transfer to a staphylococcal expression host.

Materials:

  • Staphylococcus gallinarum strain (e.g., Tü3928)

  • Genomic DNA isolation kit for Gram-positive bacteria

  • High-fidelity DNA polymerase

  • Primers flanking the gdm gene cluster

  • E. coli cloning vector (e.g., pUC19)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • Staphylococcus aureus RN4220 (restriction-deficient intermediate host)

  • Staphylococcus carnosus TM300 (final expression host)

  • Electroporator and cuvettes

  • Appropriate growth media and antibiotics

Procedure:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from an overnight culture of S. gallinarum using a commercial kit, following the manufacturer's instructions for Gram-positive bacteria.

  • PCR Amplification: Amplify the entire gdm gene cluster (approx. 12.7 kb) using a high-fidelity DNA polymerase and primers designed to anneal upstream of gdmG and downstream of gdmC. Incorporate restriction sites into the primers for subsequent cloning.

  • Vector and Insert Preparation: Digest both the PCR product and the E. coli cloning vector with the chosen restriction enzymes. Purify the digested fragments using a gel extraction kit.

  • Ligation and Transformation into E. coli: Ligate the digested gdm cluster fragment into the prepared vector using T4 DNA ligase. Transform the ligation mixture into competent E. coli cells and select for positive clones on appropriate antibiotic plates.

  • Plasmid Isolation and Verification: Isolate plasmid DNA from positive E. coli clones and verify the presence and integrity of the gdm gene cluster by restriction digestion and DNA sequencing.

  • Transformation into S. aureus RN4220: Isolate the recombinant plasmid from E. coli and electroporate it into the restriction-deficient S. aureus RN4220 to overcome the staphylococcal restriction-modification system.

  • Transformation into S. carnosus TM300: Isolate the plasmid from S. aureus RN4220 and electroporate it into the final expression host, S. carnosus TM300. Select for transformants on appropriate antibiotic plates.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of gdm genes in response to different growth conditions or genetic modifications.

Materials:

  • S. gallinarum cultures (control and experimental)

  • RNA isolation kit for bacteria

  • DNase I

  • Reverse transcriptase and random primers

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers specific for target gdm genes and a housekeeping gene (e.g., 16S rRNA)

Procedure:

  • RNA Isolation: Harvest bacterial cells from mid-logarithmic growth phase and isolate total RNA using a commercial kit.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix, gene-specific primers for the gdm genes of interest, and primers for a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Purification and Analysis of this compound

This protocol describes the purification of mature this compound from the culture supernatant of a producing strain and its subsequent analysis.

Materials:

  • Culture supernatant of a this compound-producing strain

  • Amberlite XAD-7 resin

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Acetonitrile and trifluoroacetic acid (TFA)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Adsorption to Resin: Add Amberlite XAD-7 resin to the cell-free culture supernatant and stir for 1-2 hours to allow adsorption of this compound.

  • Elution: Collect the resin by filtration and wash with water. Elute the bound this compound with methanol.

  • Concentration: Concentrate the methanol eluate under vacuum.

  • HPLC Purification: Further purify the concentrated sample by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the purity and identity of the purified this compound by analytical HPLC and determine its molecular mass using mass spectrometry.

Experimental and Logical Workflows

Visualizing the workflows for studying the this compound gene cluster can aid in experimental design and execution.

Experimental Workflow for Functional Gene Analysis

Functional_Analysis_Workflow Workflow for functional analysis of a single gdm gene. start Start: Isolate S. gallinarum genomic DNA clone Clone gdm gene into expression vector start->clone express Heterologous expression in S. carnosus clone->express purify Purify expressed protein express->purify analyze Functional analysis (e.g., enzymatic assays, structural studies) purify->analyze end End: Characterize gene function analyze->end

Caption: Workflow for functional analysis of a single gdm gene.

Logical Relationship in this compound Biosynthesis and Secretion

Gallidermin_Biosynthesis_Pathway Biosynthesis and secretion pathway of this compound. gdmA gdmA pre_gdmA Pre-gallidermin (GdmA) gdmA->pre_gdmA Transcription & Translation mod_pre_gdmA Modified Pre-gallidermin pre_gdmA->mod_pre_gdmA Post-translational Modification GdmB, C, D mod_enzymes GdmB, GdmC, GdmD (Modification Enzymes) extracellular_mod_pre_gdmA Secreted Modified Pre-gallidermin mod_pre_gdmA->extracellular_mod_pre_gdmA Secretion GdmT/H transporter GdmT/GdmH (ABC Transporter) active_gdm Active this compound extracellular_mod_pre_gdmA->active_gdm Leader Peptide Cleavage GdmP protease GdmP (Protease)

Caption: Biosynthesis and secretion pathway of this compound.

Conclusion

The this compound gene cluster represents a highly organized and efficient system for the production of a potent antimicrobial peptide. A thorough understanding of its genetic organization, the function of each gene, and the intricate regulatory networks is crucial for harnessing its potential for therapeutic applications. The data, protocols, and workflows presented in this guide provide a solid foundation for researchers to further explore and manipulate this fascinating biosynthetic pathway. Future research may focus on heterologous expression systems for enhanced this compound production, engineering of the biosynthetic pathway to create novel lantibiotic variants, and detailed characterization of the regulatory mechanisms to optimize production yields.

References

An In-Depth Technical Guide to the Primary Structure and Post-Translational Modifications of Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallidermin is a potent tetracyclic lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), produced by the bacterium Staphylococcus gallinarum.[1][2] Its complex structure, featuring multiple thioether bridges and dehydrated amino acids, is crucial for its antimicrobial activity against a range of Gram-positive bacteria, including pathogenic strains.[2][3] This guide provides a detailed examination of the primary structure of this compound, from its genetic encoding as a precursor peptide to the extensive post-translational modifications that yield the mature, active antibiotic. It outlines the key experimental methodologies used for its structural elucidation and presents quantitative data in a structured format.

Primary Structure: From Gene to Precursor Peptide

This compound originates as a 52-amino acid precursor peptide, termed pre-gallidermin, encoded by the chromosomal structural gene gdmA.[4][5] This prepeptide is comprised of two distinct regions:

  • N-Terminal Leader Peptide: A 30-amino acid hydrophilic sequence. This leader portion is thought to guide the subsequent modification enzymes and maintain the peptide in an inactive state within the producer cell, preventing self-toxicity.[6][7]

  • C-Terminal Propeptide: A 22-amino acid sequence that undergoes extensive modification to become the mature antibiotic.[4][6]

The primary translation product, pre-gallidermin, serves as the substrate for a cascade of enzymatic modifications.[6] this compound is a structural analogue of epidermin, another well-studied lantibiotic, differing by only a single amino acid at position 6 (Leucine in this compound versus Isoleucine in epidermin).[1][8]

Post-Translational Modifications (PTMs): The Genesis of Bioactivity

The transformation from the inactive prepeptide to the potent antimicrobial agent is a hallmark of lantibiotic biosynthesis, involving a series of precise enzymatic steps.[2][5]

  • Dehydration: Specific serine (Ser) and threonine (Thr) residues within the C-terminal propeptide are enzymatically dehydrated. This process eliminates a water molecule to form the unsaturated amino acids dehydroalanine (Dha) from serine and dehydrobutyrine (Dhb) from threonine.[2][8]

  • Cyclization (Thioether Ring Formation): Following dehydration, the unsaturated residues undergo an intramolecular Michael-type addition with the thiol groups of nearby cysteine (Cys) residues. This reaction forms stable thioether cross-links, resulting in the characteristic, non-proteinogenic amino acids:

    • Lanthionine (Lan): Formed between a dehydroalanine and a cysteine.

    • Methyllanthionine (MeLan): Formed between a dehydrobutyrine and a cysteine.[2][3] Mature this compound contains four such thioether rings, which create a rigid, globular structure essential for its biological function.[1][6]

  • Proteolytic Cleavage: Once the modifications of the propeptide region are complete, the N-terminal leader peptide is proteolytically cleaved. This processing occurs at a specific site (Pro-2-Arg-1↓Ile1), releasing the mature, 22-amino acid this compound.[4]

  • C-terminal Modification: Similar to its analogue epidermin, this compound features a modified C-terminus, S-(2-aminovinyl)-D-cysteine.[2][9] This structure is formed via oxidative decarboxylation of the C-terminal cysteine residue.[5]

This intricate series of modifications results in a compact, structurally constrained peptide with enhanced stability and potent antimicrobial activity.[3][6]

GDM_Biosynthesis cluster_gene Genetic Level cluster_translation Ribosomal Synthesis cluster_ptm Post-Translational Modification cluster_final Final Product gdmA gdmA Gene mRNA mRNA gdmA->mRNA Transcription PreGdmA Pre-Gallidermin (52 aa) (Leader + Propeptide) mRNA->PreGdmA Translation Dehydration Dehydration (Ser/Thr → Dha/Dhb) PreGdmA->Dehydration Cyclization Cyclization (Thioether Bridge Formation) Dehydration->Cyclization Cleavage Proteolytic Cleavage (Leader Peptide Removal) Cyclization->Cleavage MatureGdm Mature this compound (22 aa) (Active Antibiotic) Cleavage->MatureGdm

Figure 1: Biosynthesis and Post-Translational Modification Pathway of this compound.

Quantitative Data Summary

The physicochemical properties of this compound have been well-characterized. The table below summarizes key quantitative data.

PropertyValueSource
Precursor Peptide Length 52 amino acids[4][5]
Mature Peptide Length 22 amino acids[3][8]
Molecular Formula C₉₈H₁₄₁N₂₅O₂₃S₄(Calculated)
Average Molecular Weight ~2165.6 g/mol (Calculated)
Thioether Rings 4[1][6]
Isoelectric Point (pI) Basic (amphiphilic)[1]

Experimental Protocols for Structural Elucidation

The complex, modified structure of this compound was determined through a combination of genetic, biochemical, and biophysical techniques.

Peptide Isolation and Purification

The initial step involves isolating this compound from the culture supernatant of S. gallinarum. A common protocol is as follows:

  • Adsorption: this compound is adsorbed directly from the cell-free culture broth using a resin such as Amberlite XAD-1180.[10]

  • Ion-Exchange Chromatography: Due to its basic and amphiphilic nature, the peptide is further purified using cation exchange chromatography.[1][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to homogeneity is achieved using RP-HPLC, which separates the peptide based on hydrophobicity.[1]

Primary Structure Determination
  • Gene Sequencing: The amino acid sequence of the precursor peptide was definitively determined by isolating and sequencing the gdmA structural gene.[4] This approach bypasses the challenges of sequencing modified amino acids directly.

  • Edman Degradation: Automated gas-phase sequencing was used to determine the N-terminal sequence of the mature peptide. However, this method cannot identify the modified lanthionine and methyllanthionine residues, which require further analysis.[1]

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) and thermospray liquid chromatography-mass spectrometry (LC-MS) were instrumental in determining the precise molecular weight of the mature peptide and its fragments.[1] This data confirms the net effect of the PTMs (e.g., mass loss from dehydration). MALDI-TOF MS is also used for characterization.[10]

PTM and 3D Structure Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The complete three-dimensional solution structure and the precise connectivity of the thioether bridges were elucidated using high-resolution, two-dimensional NMR.[6]

    • Experiments: Key experiments include Double Quantum Filtered Correlated Spectroscopy (DQF-COSY), Homonuclear Hartman-Hahn (HOHAHA), and Nuclear Overhauser Enhancement Spectroscopy (NOESY).[6][11][12]

    • Data Analysis: The analysis of through-bond (COSY, HOHAHA) and through-space (NOESY) correlations provides the necessary distance and torsional constraints to calculate a high-resolution 3D model of the molecule, confirming the ring structures and the location of dehydrated residues.[6]

Elucidation_Workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis Culture S. gallinarum Culture Adsorption Resin Adsorption Culture->Adsorption GeneSeq gdmA Gene Sequencing (Precursor Sequence) Culture->GeneSeq IonExchange Ion-Exchange Chrom. Adsorption->IonExchange HPLC RP-HPLC IonExchange->HPLC Purified Purified this compound HPLC->Purified MS Mass Spectrometry (Molecular Weight) Purified->MS Edman Edman Degradation (N-Terminal Sequence) Purified->Edman NMR 2D NMR Spectroscopy (3D Structure & PTMs) Purified->NMR Final Complete Structure (Primary + PTMs) MS->Final Edman->Final GeneSeq->Final NMR->Final

Figure 2: Experimental Workflow for the Structural Elucidation of this compound.

References

Gallidermin: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of Gallidermin, a lanthionine-containing peptide antibiotic. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents. This document details the spectrum of this compound's activity against various bacterial species, outlines the experimental protocols for its evaluation, and elucidates its molecular mechanism of action.

Antimicrobial Spectrum of this compound

This compound exhibits potent antimicrobial activity primarily against a broad range of Gram-positive bacteria. Its efficacy is attributed to a dual mechanism of action that disrupts fundamental cellular processes in susceptible bacteria. Generally, Gram-negative bacteria are resistant to this compound due to the protective outer membrane that prevents the peptide from reaching its target.[1] The antimicrobial spectrum, quantified by Minimum Inhibitory Concentration (MIC) values, is summarized in the tables below.

Table 1: Antimicrobial Activity of this compound against Staphylococcal Species
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusSA1138[2]
Staphylococcus aureusMSSA12.5[1][3]
Staphylococcus aureusMRSA1.56[1][3]
Staphylococcus epidermidisO474[2]
Staphylococcus epidermidisFour tested strains6.25[1][3]
Staphylococcus simulans22~0.3 (converted from 0.15 µM)[2]
Staphylococcus carnosus-~0.3 (converted from 0.15 µM)[2]
Table 2: Antimicrobial Activity of this compound against Other Gram-Positive Bacteria
Bacterial SpeciesStrainMIC (µg/mL)Reference
Micrococcus luteus-More efficient than vancomycin[1]
Propionibacterium acnes-Active[4][5]
Streptococcus pyogenes-Active[1][2]
Streptococcus pneumoniae-Active[2]
Lactococcus lactis subsp. cremorisHP-[4]
Bacteroides fragilis-Active[2]

Mechanism of Action

This compound's bactericidal effect stems from a sophisticated dual mechanism of action that targets the bacterial cell envelope. This involves the specific binding to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway, leading to the inhibition of cell wall synthesis and the formation of pores in the cell membrane.[4][5]

Inhibition of Cell Wall Synthesis

This compound possesses a putative Lipid II binding motif, similar to the well-characterized lantibiotic nisin.[2][4] It specifically interacts with the pyrophosphate moiety of Lipid II.[6][7] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain. The inhibition of cell wall biosynthesis is a primary contributor to this compound's potent antimicrobial activity.[1] Interestingly, it has also been shown that this compound can interact with other lipid intermediates of the wall teichoic acid (WTA) biosynthesis pathway, such as Lipid III and Lipid IV, which can further disrupt the integrity of the cell envelope.[2]

Pore Formation

In addition to inhibiting peptidoglycan synthesis, the interaction of this compound with Lipid II can lead to the formation of pores in the bacterial cytoplasmic membrane.[4] While this compound is shorter than nisin and may not be able to span the membrane on its own, the binding to Lipid II facilitates the formation of transmembrane pores.[1] This pore formation leads to the efflux of essential ions and small molecules, disrupting the cellular membrane potential and ultimately leading to cell death.[8] The efficiency of pore formation can be dependent on the membrane thickness and lipid composition of the target bacterium.[9][10]

Gallidermin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LipidII Lipid II (Peptidoglycan Precursor) This compound->LipidII Binds to Pore Pore Formation This compound->Pore Induces LipidII->Pore Facilitates CellWall_Inhibition Inhibition of Peptidoglycan Synthesis LipidII->CellWall_Inhibition Sequestration leads to Ion_Efflux Ion Efflux & Membrane Depolarization Pore->Ion_Efflux Cell_Death Bacterial Cell Death CellWall_Inhibition->Cell_Death Ion_Efflux->Cell_Death

Mechanism of Action of this compound.

Experimental Protocols

The following section details the standard methodologies used to determine the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

3.1.1. Materials

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth for dilution

  • Spectrophotometer

3.1.2. Procedure

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound: Prepare serial twofold dilutions of this compound in the appropriate growth medium in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 128 to 0.06 µg/mL).[2]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (medium without inoculum).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2] Growth inhibition can be assessed visually or by measuring the optical density at 620 nm.[1]

MIC_Determination_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Bacterial Growth (Visual or OD measurement) D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined to assess the bactericidal activity of this compound.

3.2.1. Procedure

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquots onto an appropriate agar medium (e.g., Trypticase Soy Agar).[2]

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.[1]

Conclusion

This compound is a potent antimicrobial peptide with a significant activity against a wide array of Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus. Its dual mechanism of action, involving the inhibition of cell wall synthesis and pore formation, makes it a promising candidate for further research and development as a therapeutic agent. The standardized protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel antimicrobial compounds.

References

Gallidermin's Role in Inhibiting Bacterial Cell wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial peptide gallidermin, with a core focus on its mechanism of inhibiting bacterial cell wall synthesis. This document outlines the molecular interactions, summarizes key efficacy data, and provides detailed experimental protocols relevant to the study of this potent lantibiotic.

Introduction to this compound

This compound is a member of the lantibiotic family of antimicrobial peptides, produced by Staphylococcus gallinarum.[1] It is a post-translationally modified peptide characterized by the presence of lanthionine and methyllanthionine residues, which form intramolecular thioether rings.[2][3] These structural features are crucial for its biological activity. This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Staphylococcus epidermidis.[1][4][5] Its unique mode of action, primarily targeting the essential pathway of cell wall biosynthesis, makes it a promising candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[1][6]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal mechanism of this compound involves the inhibition of peptidoglycan (PGN) synthesis, a vital process for maintaining the structural integrity of the bacterial cell wall.[1][4] This inhibition is achieved through a high-affinity interaction with Lipid II, the bactoprenol-bound precursor molecule of PGN.[2][3][7]

The this compound-Lipid II Interaction

This compound shares a conserved Lipid II binding motif with other lantibiotics like nisin.[1][3] The N-terminal region of this compound, containing a double-ring system, specifically recognizes and binds to the pyrophosphate moiety of Lipid II.[1][8] This interaction is highly specific and forms a stable complex. Molecular dynamics simulations have shown that this compound can form multiple hydrogen bonds with the pyrophosphate group of Lipid II, effectively sequestering the molecule.[8] By binding to Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction.[1]

Dual Mode of Action

While the inhibition of cell wall synthesis is its principal mechanism, this compound can also exhibit a secondary mode of action by forming pores in the bacterial cytoplasmic membrane.[2][3] However, this pore-forming activity is generally less pronounced than that of nisin and is dependent on factors such as the thickness of the bacterial membrane.[2][3][9] The primary bactericidal effect is attributed to the disruption of cell wall synthesis.[1][4]

Gallidermin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II Transglycosylation PGN Synthesis Peptidoglycan Synthesis Lipid II->PGN Synthesis Cell Wall Cell Wall Integrity PGN Synthesis->Cell Wall This compound This compound This compound->Inhibition Inhibition->Lipid II Binding & Sequestration

Figure 1: this compound's inhibition of bacterial cell wall synthesis.

Quantitative Efficacy Data

The potency of this compound has been quantified against various bacterial strains, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The following table summarizes key findings from published studies.

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus epidermidisFour strains6.256.25[1]
Staphylococcus aureusMethicillin-Sensitive (MSSA)12.512.5[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)1.561.56[1]
Staphylococcus aureusSA1138Not Reported[4][10]
Staphylococcus epidermidisO474Not Reported[4][10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.19 µg/mL.[1] b. Include a positive control well (MHB with bacterial inoculum, no this compound) and a negative control well (MHB only).

  • Inoculum Preparation: a. Culture the test bacterium in MHB to the mid-logarithmic phase. b. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL. This can be standardized using a spectrophotometer to a specific optical density (e.g., OD600). c. Dilute the adjusted bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.[2]

  • Inoculation and Incubation: a. Add an equal volume of the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. The final bacterial concentration in each well should be approximately 2.5 x 10^5 CFU/mL. b. Incubate the plate at 37°C for 18-24 hours.[1][7]

  • MIC Determination: a. After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Alternatively, measure the optical density at 620 nm (OD620) using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD620 compared to the negative control.[1]

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate C Inoculate the plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection or OD measurement D->E

Figure 2: Workflow for MIC determination.

In Vitro Lipid II Biosynthesis Assay

This assay is used to directly measure the inhibitory effect of this compound on the synthesis of Lipid II.[2]

Materials:

  • Bacterial membrane protein preparation (source of enzymes)

  • Undecaprenylphosphate (C55-P)

  • UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pp)

  • Radioactively labeled UDP-N-acetylglucosamine ([14C]UDP-GlcNAc)

  • This compound

  • Reaction buffer (e.g., 60 mM Tris-HCl, 5 mM MgCl2, pH 8)

  • TLC plates and developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Mixture Preparation: a. In a microcentrifuge tube, combine the reaction buffer, C55-P, and UDP-MurNAc-pp. b. Add varying concentrations of this compound to the reaction mixtures. Include a control reaction without this compound. c. Pre-incubate the mixture for a short period to allow for any interaction between this compound and the substrates.

  • Initiation of Reaction: a. Add the bacterial membrane protein preparation to initiate the synthesis of Lipid I. b. Add [14C]UDP-GlcNAc to the reaction to allow for the conversion of Lipid I to radioactively labeled Lipid II.

  • Incubation and Termination: a. Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). b. Terminate the reaction by adding a solvent to extract the lipids (e.g., a mixture of butanol and pyridine/acetic acid).

  • Analysis: a. Spot the extracted lipid phase onto a TLC plate. b. Develop the TLC plate using an appropriate solvent system to separate Lipid I and Lipid II. c. Visualize and quantify the amount of radioactive Lipid II formed using a phosphorimager or by scraping the corresponding spots and using a scintillation counter. d. Compare the amount of Lipid II synthesized in the presence of this compound to the control to determine the inhibitory effect.

Conclusion

This compound's primary mode of action, the targeted inhibition of bacterial cell wall synthesis through the sequestration of Lipid II, underscores its potential as a valuable therapeutic agent. Its high potency against resistant bacterial strains, coupled with a distinct mechanism that is less prone to the development of resistance, positions it as a strong candidate for further drug development. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other lantibiotics.

References

Unraveling the Pore-Forming Capabilities of Gallidermin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallidermin, a member of the lantibiotic family of antimicrobial peptides, exhibits a potent bactericidal activity against a range of Gram-positive bacteria. Its primary mechanism of action involves the high-affinity binding to Lipid II, a crucial precursor in the bacterial cell wall biosynthesis pathway. This interaction not only leads to the inhibition of peptidoglycan synthesis but can also culminate in the formation of pores in the bacterial membrane, leading to leakage of cellular contents and ultimately, cell death. This technical guide provides an in-depth exploration of the pore-forming capabilities of this compound, detailing its molecular interactions, the factors influencing pore formation, and the experimental methodologies used to investigate this phenomenon. Quantitative data from key studies are summarized, and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of antimicrobial drug development.

Introduction

This compound is a 22-amino acid, post-translationally modified peptide antibiotic produced by Staphylococcus gallinarum. It shares a structural and functional homology with nisin, the most studied lantibiotic. Both peptides possess a conserved N-terminal region responsible for binding to the pyrophosphate moiety of Lipid II. However, this compound's shorter length compared to nisin results in distinct pore-forming characteristics. While nisin can span the entire bacterial membrane to form stable pores, this compound's ability to do so is highly dependent on the biophysical properties of the target membrane, particularly its thickness. This guide will dissect the nuances of this compound's pore-forming mechanism, offering a detailed understanding for its potential therapeutic applications.

The Dual-Action Mechanism of this compound

This compound's antimicrobial activity is a consequence of a dual-action mechanism that is initiated by its specific interaction with Lipid II.

  • Inhibition of Cell Wall Synthesis: By binding to Lipid II, this compound sequesters this essential precursor, preventing its incorporation into the growing peptidoglycan chain. This effectively halts cell wall construction, leading to a cessation of bacterial growth and division.

  • Pore Formation: The this compound-Lipid II complex can act as a nucleus for the formation of transmembrane pores. The accumulation of these complexes disrupts the integrity of the cell membrane, allowing the efflux of ions and small molecules, and the dissipation of the membrane potential.

The balance between these two mechanisms is a critical determinant of this compound's bactericidal efficacy against different bacterial species.

cluster_this compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Bactericidal Effects G This compound LII Lipid II G->LII High-Affinity Binding CWI Inhibition of Cell Wall Synthesis LII->CWI PF Pore Formation LII->PF Aggregation of This compound-Lipid II Complexes CD Cell Death CWI->CD PF->CD

Caption: Logical relationship of this compound's dual-action mechanism.

Quantitative Analysis of this compound's Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus epidermidis (4 strains)6.256.25[1]
Staphylococcus aureus (MSSA)12.512.5[1]
Staphylococcus aureus (MRSA)1.561.56[1]
Staphylococcus aureus SA1138-[2]
Staphylococcus epidermidis O474-[2]
Micrococcus flavus DSM 1790--[3]
Staphylococcus simulans 22--[3]
Lactococcus lactis subsp. cremoris HP--[3]
Table 2: In Vitro Pore-Forming and Biosynthesis Inhibition Activity of this compound
AssayBacterial Strain / Model SystemThis compound ConcentrationObserved EffectReference
Potassium Release Micrococcus flavus DSM 1790500 nMComplete and rapid leakage[3]
Micrococcus flavus DSM 179050 nMEffective leakage[3]
Staphylococcus simulans 22500 nMComparable K+ release to 50 nM nisin[3]
Lactococcus lactis subsp. cremoris HP500 nMNo potassium leakage[3]
Carboxyfluorescein Leakage DMPC Liposomes (C14:0) + 0.1 mol% Lipid II~1 µMDetectable marker release[3]
DLPC Liposomes (C12:0) + 0.1 mol% Lipid II~1 µMDetectable marker release[3]
DPoPC Liposomes (C16:1) + 0.1 mol% Lipid II1 µMNo marker release[3]
Inhibition of Lipid II Synthesis M. flavus membranes (in vitro)1:1 (this compound:C55-P)~80% inhibition[3]
M. flavus membranes (in vitro)1.5:1 (this compound:C55-P)~95% inhibition[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments used to characterize this compound's pore-forming capabilities.

Potassium Release Assay

This assay directly measures the efflux of potassium ions from bacterial cells upon membrane permeabilization.

cluster_prep Bacterial Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Grow bacterial culture to mid-log phase wash Harvest and wash cells start->wash resuspend Resuspend in appropriate buffer wash->resuspend equilibrate Equilibrate cell suspension with a potassium-selective electrode resuspend->equilibrate add_gdm Add this compound equilibrate->add_gdm monitor Monitor potassium concentration over time add_gdm->monitor lyse Add a lytic agent (e.g., nisin) to determine total potassium monitor->lyse calculate Calculate percentage of potassium release relative to total lyse->calculate end Plot release kinetics calculate->end

Caption: Experimental workflow for the potassium release assay.

Methodology:

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them twice with a low-potassium buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0), and resuspend them in the same buffer to a defined optical density.

  • Potassium Measurement: Place the bacterial suspension in a stirred vessel at a constant temperature. Introduce a calibrated potassium-selective electrode to monitor the extracellular potassium concentration.

  • This compound Addition: After establishing a stable baseline, add this compound to the desired final concentration.

  • Data Recording: Continuously record the change in potassium concentration over time.

  • Total Potassium Determination: At the end of the experiment, add a potent lytic agent, such as a high concentration of nisin or Triton X-100, to release the total intracellular potassium content (100% release).

  • Calculation: Express the this compound-induced potassium release as a percentage of the total potassium release.[3]

Carboxyfluorescein Leakage Assay

This assay utilizes liposomes encapsulating a fluorescent dye to model the bacterial membrane and assess the extent of membrane permeabilization.

cluster_prep Liposome Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Prepare lipid mixture (with or without Lipid II) dry Dry lipid film start->dry hydrate Hydrate with carboxyfluorescein solution dry->hydrate extrude Extrude to form unilamellar vesicles hydrate->extrude purify Remove unencapsulated dye extrude->purify add_lipo Add liposomes to cuvette purify->add_lipo add_gdm Add this compound add_lipo->add_gdm measure Measure fluorescence increase (dequenching) over time add_gdm->measure lyse Add Triton X-100 for 100% leakage measure->lyse calculate Calculate percentage of fluorescence leakage lyse->calculate end Plot leakage vs. concentration calculate->end

Caption: Experimental workflow for the carboxyfluorescein leakage assay.

Methodology:

  • Liposome Preparation: Prepare a lipid mixture mimicking the bacterial membrane of interest (e.g., with varying phosphatidylcholine acyl chain lengths) with or without the inclusion of Lipid II. Create a thin lipid film by evaporating the solvent.

  • Dye Encapsulation: Hydrate the lipid film with a solution of carboxyfluorescein (CF) at a self-quenching concentration.

  • Vesicle Formation: Form large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove unencapsulated CF by size-exclusion chromatography.

  • Fluorescence Measurement: Dilute the CF-loaded liposomes in a cuvette with buffer. Monitor the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • This compound Addition: Add this compound and record the increase in fluorescence as CF is released and dequenched.

  • Maximum Leakage: Add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence (100% leakage).

  • Calculation: Calculate the percentage of leakage induced by this compound relative to the maximum leakage.[3]

In Vitro Lipid II Biosynthesis Inhibition Assay

This assay assesses the ability of this compound to interfere with the enzymatic synthesis of Lipid II.

cluster_prep Reaction Setup cluster_analysis Product Analysis start Prepare reaction mixture: - Bacterial membrane fraction - C55-P (Lipid I precursor) - UDP-MurNAc-pentapeptide - [14C]UDP-GlcNAc (radiolabel) add_gdm Add this compound at varying concentrations start->add_gdm incubate Incubate at optimal temperature add_gdm->incubate extract Extract lipids incubate->extract tlc Separate lipids by TLC extract->tlc visualize Visualize radiolabeled Lipid II by autoradiography tlc->visualize quantify Quantify band intensity visualize->quantify end Determine inhibition percentage quantify->end

References

The Crucial Role of Lipid II in the Antimicrobial Action of Gallidermin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallidermin, a member of the type A lantibiotic family, exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus. Its efficacy is intrinsically linked to its interaction with lipid II, the essential precursor for bacterial cell wall peptidoglycan synthesis. This technical guide provides an in-depth exploration of the multifaceted role of lipid II in this compound's mode of action, detailing the molecular interactions, subsequent cellular consequences, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from various studies are summarized, and key experimental workflows and signaling pathways are visualized to offer a comprehensive resource for researchers in antimicrobial drug development.

Introduction to this compound and Lipid II

This compound is a 22-amino acid, ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by Staphylococcus gallinarum.[1][2] Like other type A lantibiotics such as nisin, this compound's primary target is lipid II, a membrane-anchored precursor molecule crucial for the biosynthesis of the bacterial cell wall.[1][3] The interaction between this compound and lipid II is the cornerstone of its antimicrobial activity, leading to a dual mode of action: inhibition of cell wall synthesis and formation of pores in the bacterial membrane.[3][4]

The Dual Mode of Action Mediated by Lipid II

This compound's interaction with lipid II initiates a cascade of events that ultimately leads to bacterial cell death. This process is characterized by two distinct but interconnected mechanisms.

Inhibition of Peptidoglycan Synthesis

The primary and most critical aspect of this compound's activity is its ability to bind to lipid II and sequester it, thereby preventing its utilization by peptidoglycan synthases.[5][6] This direct interference with the cell wall synthesis machinery leads to a halt in the construction of the protective peptidoglycan layer, rendering the bacterium susceptible to osmotic stress and lysis. The N-terminal A/B ring system of this compound is structurally conserved with that of nisin and is responsible for recognizing and binding to the pyrophosphate moiety of lipid II.[1][5][7] Molecular dynamics simulations suggest that this compound may even exhibit a higher binding affinity for lipid II compared to nisin, which could contribute to its potent antimicrobial activity.[8][9]

Pore Formation

In addition to inhibiting cell wall synthesis, the this compound-lipid II complex can act as a nucleus for the formation of pores in the bacterial membrane.[1][3] These pores disrupt the membrane potential and lead to the leakage of essential ions and small molecules, such as potassium ions, further contributing to cell death.[3] However, the pore-forming activity of this compound is more nuanced compared to that of nisin. It has been demonstrated that the efficiency of this compound-mediated pore formation is dependent on the thickness and composition of the bacterial membrane.[1][4][10] In some bacterial strains, the inhibition of cell wall synthesis appears to be the dominant killing mechanism, with pore formation playing a less significant role.[1][3]

Quantitative Analysis of this compound-Lipid II Interaction

The following table summarizes key quantitative data from various studies, providing a comparative overview of this compound's activity and its interaction with lipid II.

ParameterValueOrganism/SystemReference
MIC (Minimum Inhibitory Concentration)
Micrococcus flavus DSM 17900.005 µMIn vivo[5]
Staphylococcus simulans 220.04 µMIn vivo[11]
Lactococcus lactis subsp. cremoris HP0.005 µMIn vivo[5]
Staphylococcus aureus SA1133.125 µg/ml (approx. 1.4 µM)In vivo (biofilm inhibition)[6]
Staphylococcus epidermidis O474 µg/ml (approx. 1.8 µM)In vivo (biofilm inhibition)[6]
Binding Affinity
Apparent Ka for Lipid II3.1 x 106 M-1 (for Bovicin HC5, similar mechanism)Model membranes (ITC)[12]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the interaction between this compound and lipid II.

In Vitro Lipid II Biosynthesis Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic synthesis of lipid II.

Protocol:

  • Preparation of Membrane Fractions: Isolate bacterial membranes containing the necessary enzymes for lipid II synthesis (e.g., from Micrococcus flavus).

  • Reaction Mixture: Prepare a reaction mixture containing the isolated membranes, the radiolabeled peptidoglycan precursor UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc), and the bactoprenol carrier (C₅₅-P).

  • Incubation: Add varying concentrations of this compound or control peptides (e.g., nisin) to the reaction mixture. Incubate at a suitable temperature (e.g., 30°C) to allow for the enzymatic synthesis of lipid II.

  • Extraction and Separation: Stop the reaction and extract the lipid-linked intermediates using a solvent system (e.g., butanol/pyridine acetate). Separate the extracted lipids using thin-layer chromatography (TLC).

  • Detection and Quantification: Visualize the radiolabeled lipid II on the TLC plate using autoradiography or a phosphorimager. Quantify the amount of synthesized lipid II to determine the inhibitory effect of this compound.[1]

Potassium Release Assay

This assay assesses the pore-forming activity of this compound by measuring the leakage of intracellular potassium ions.

Protocol:

  • Bacterial Cell Preparation: Grow the target bacterial strain (e.g., Micrococcus flavus, Staphylococcus simulans) to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a low-potassium buffer.

  • Potassium Measurement: Resuspend the bacterial cells in the low-potassium buffer. Use a potassium-sensitive electrode to monitor the extracellular potassium concentration.

  • Peptide Addition: Add this compound at a specific concentration to the bacterial suspension.

  • Data Recording: Continuously record the change in extracellular potassium concentration over time. A rapid increase in potassium concentration indicates membrane permeabilization and pore formation.[3][11]

Quartz Crystal Microbalance (QCM)

QCM is a biophysical technique used to study the binding kinetics of this compound to lipid II-containing model membranes in real-time.

Protocol:

  • Sensor Preparation: Use a gold-coated quartz crystal sensor. Deposit a model lipid bilayer (e.g., DOPC, DPoPC) containing a defined concentration of lipid II onto the sensor surface.

  • Measurement Setup: Place the sensor in a flow cell with a continuous buffer flow. The resonance frequency of the crystal is sensitive to mass changes on its surface.

  • Peptide Injection: Inject a solution of this compound into the flow cell.

  • Binding Analysis: Monitor the change in resonance frequency as this compound binds to the lipid II in the model membrane. The change in frequency is proportional to the bound mass. From these measurements, association and dissociation constants can be calculated to determine the binding kinetics.[4][10]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Gallidermin_Mode_of_Action This compound This compound Complex This compound-Lipid II Complex This compound->Complex Binds to LipidII Lipid II LipidII->Complex CellWall_Inhibition Inhibition of Peptidoglycan Synthesis Complex->CellWall_Inhibition Leads to Pore_Formation Pore Formation Complex->Pore_Formation Initiates Cell_Lysis Cell Lysis CellWall_Inhibition->Cell_Lysis Pore_Formation->Cell_Lysis

Caption: this compound's dual mode of action initiated by binding to Lipid II.

LipidII_Inhibition_Assay Start Start: Prepare Reaction Mixture (Membranes, [¹⁴C]UDP-GlcNAc, C₅₅-P) Add_this compound Add this compound Start->Add_this compound Incubate Incubate at 30°C Add_this compound->Incubate Extract_Lipids Extract Lipids (Butanol/Pyridine Acetate) Incubate->Extract_Lipids TLC Separate by TLC Extract_Lipids->TLC Analyze Analyze [¹⁴C]Lipid II (Autoradiography) TLC->Analyze End End: Quantify Inhibition Analyze->End

Caption: Workflow for the in vitro Lipid II biosynthesis inhibition assay.

Potassium_Release_Workflow Start Start: Prepare Bacterial Suspension in Low-K⁺ Buffer Electrode Monitor Extracellular K⁺ with Electrode Start->Electrode Add_this compound Add this compound Electrode->Add_this compound Record Record K⁺ Concentration Over Time Add_this compound->Record Analyze Analyze Data for Increased K⁺ Leakage Record->Analyze End End: Determine Pore Formation Analyze->End

Caption: Experimental workflow for the potassium release assay.

Conclusion

The interaction with lipid II is the defining feature of this compound's potent antimicrobial activity. By effectively targeting this essential component of bacterial cell wall synthesis, this compound employs a powerful dual strategy of enzymatic inhibition and membrane disruption. A thorough understanding of these mechanisms, supported by robust experimental data and clear visualizations, is crucial for the ongoing development of novel lantibiotic-based therapeutics to combat the growing threat of antibiotic resistance. This guide provides a foundational resource for researchers to delve deeper into the intricate and fascinating world of this compound's mode of action.

References

Initial studies on Gallidermin's effectiveness against Propionibacterium acnes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Studies on Gallidermin's Efficacy Against Cutibacterium acnes (formerly Propionibacterium acnes)

Introduction

This compound is a lanthionine-containing peptide antibiotic, or lantibiotic, produced by Staphylococcus gallinarum.[1][2] It belongs to the same class of antimicrobial peptides as the well-studied nisin and is structurally similar to epidermin.[1][3][4] Initial studies have identified this compound as a potent agent against a range of Gram-positive bacteria, including Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium implicated in the pathogenesis of acne vulgaris.[1][3][4][5][6] This document provides a technical overview of the early research into this compound's effectiveness against C. acnes, focusing on its mechanism of action, antimicrobial activity, and the experimental protocols used for its evaluation.

Antimicrobial Activity of this compound

This compound demonstrates significant bactericidal activity against various Gram-positive bacteria. While early studies explicitly mention its effectiveness against P. acnes, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) specific to this species is not always provided in the initial literature.[1][3][4] However, its potency against other bacteria, such as Staphylococci, provides a strong indication of its antimicrobial potential.

Table 1: Summary of this compound's Minimum Inhibitory Concentration (MIC) Against Various Bacterial Strains
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus epidermidis4 different strains6.25[6]
Staphylococcus aureus (MSSA)ATCC 2921312.5[6]
Staphylococcus aureus (MRSA)CCUG 356011.56[6]
Staphylococcus aureusSA1138[5]
Staphylococcus epidermidisO474[5]

Note: While initial reports confirm this compound's activity against Propionibacteria, specific MIC values for C. acnes were not detailed in the reviewed literature. The data presented for Staphylococcus species illustrates the potent activity of this compound against other Gram-positive skin commensals.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[6] This is achieved through a specific interaction with Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[3][4][5]

Key steps in the mechanism of action:

  • Binding to Lipid II: this compound possesses a putative Lipid II binding motif, similar to nisin.[3][4][5] It binds to this precursor molecule on the bacterial cell membrane.

  • Inhibition of Peptidoglycan Synthesis: By sequestering Lipid II, this compound effectively halts the transglycosylation step of cell wall construction, weakening the cell wall and leading to cell lysis.[6]

  • Pore Formation (Strain Dependent): In some bacterial strains, the interaction between this compound and Lipid II can lead to the formation of pores in the cell membrane.[3][4] This action depends on factors like membrane thickness.[3][7] However, its primary mode of action, particularly in strains where it doesn't form pores, is the potent inhibition of cell wall biosynthesis, which is considered more significant for its high killing potency than pore formation.[3][6]

Diagram: Proposed Mechanism of Action of this compound

cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Lipid_II Lipid II Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Precursor for Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to This compound This compound This compound->Lipid_II Binds to This compound->Peptidoglycan_Synthesis Inhibits Pore_Formation Pore Formation (Strain Dependent) This compound->Pore_Formation Induces Pore_Formation->Cell_Lysis Contributes to

Caption: this compound's dual mechanism against bacteria.

Experimental Protocols

The following section details the typical methodologies employed in the initial studies to assess the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. A standard broth microdilution method is typically used.[5][6]

Protocol:

  • Preparation of this compound Stock: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).[5]

  • Bacterial Inoculum Preparation: C. acnes is cultured on an appropriate medium, such as Brucella agar or in Mueller-Hinton Broth (MHB).[5][8] A bacterial suspension is prepared and standardized to a specific cell density (e.g., 10^6 Colony Forming Units (CFU)/mL).[5]

  • Inoculation and Incubation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. The plate is then incubated under appropriate anaerobic conditions at 37°C for 18-24 hours.[5][6]

  • MIC Reading: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[5]

Diagram: Experimental Workflow for MIC Assay

A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized C. acnes inoculum (e.g., 10^6 CFU/mL) B->C D Incubate plate under anaerobic conditions (37°C, 18-24h) C->D E Observe wells for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standard workflow for a broth microdilution MIC assay.

In Vitro Cell Wall Biosynthesis Assay

To confirm the mechanism of action, an in vitro assay is used to measure the synthesis of Lipid II.

Protocol:

  • Membrane Preparation: Bacterial membranes containing the necessary enzymes for peptidoglycan synthesis are isolated from a suitable test strain (e.g., Micrococcus flavus).

  • Reaction Mixture: The membranes are incubated with radiolabeled UDP-N-acetylglucosamine (UDP-GlcNAc), which is a precursor for Lipid II synthesis.

  • Addition of this compound: this compound is added to the reaction mixture at various concentrations.

  • Analysis: The synthesis of Lipid II is monitored over time by quantifying the incorporation of the radiolabel. A reduction in radiolabeled Lipid II in the presence of this compound indicates inhibition of the synthesis pathway.[3] Studies have shown that this compound can completely block the synthesis of Lipid II within the first 10 minutes of incubation.[3]

Conclusion

Initial studies have established this compound as a lantibiotic with potent bactericidal activity against Gram-positive bacteria, including C. acnes. Its primary mechanism of action, the inhibition of cell wall synthesis via binding to Lipid II, makes it an effective antimicrobial agent. While detailed quantitative data specifically for C. acnes from the earliest studies is sparse, the consistent and potent activity against closely related skin bacteria like S. aureus and S. epidermidis underscores its potential as a therapeutic agent for skin conditions such as acne. The methodologies outlined provide a framework for the continued evaluation of this compound and other lantibiotics in dermatological applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallidermin, a lanthionine-containing peptide antibiotic (lantibiotic), is produced by Staphylococcus gallinarum.[1][2] It belongs to the class of cationic antimicrobial peptides (CAMPs) and exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Its unique structure, which includes four thioether bridges, and its mode of action, primarily the inhibition of cell wall biosynthesis, make it a promising candidate for therapeutic applications.[1] This document provides detailed protocols for the isolation and purification of this compound from bacterial culture, summarizing key quantitative data and experimental workflows.

Data Presentation

Table 1: Fermentation and Purification Parameters for this compound
ParameterValueReference
Producing StrainStaphylococcus gallinarum (F16/P57) Tü3928[2]
Optimal Medium Composition50 g/L Yeast Extract, 45 g/L CaCl2, 5 g/L Maltose[4]
Final Product Concentration (Optimized Medium)~300 mg/L[4]
Final Product Concentration (Pilot-Scale with Maltose Pulse)330 mg/L[5]
Overall Process Yield (Prethis compound)13.5%[4]
Final Purity (Prethis compound)70% (w/w)[4]
Purification Fold (Staphylococcin T - a this compound variant)>1000-fold[6]
Final Yield (Staphylococcin T)~20%[6]

Experimental Protocols

I. Fermentation of Staphylococcus gallinarum for this compound Production

This protocol is based on optimized conditions for enhanced this compound yield.[4]

1. Media Preparation:

  • Prepare the optimized production medium (YE 4) consisting of:

    • 50 g Yeast Extract

    • 45 g Calcium Chloride (CaCl₂)

    • 5 g Maltose

    • Dissolve in 1 L of distilled water and sterilize by autoclaving.

2. Inoculum Preparation:

  • Inoculate a single colony of Staphylococcus gallinarum Tü3928 from a fresh agar plate into a pre-culture of the production medium.

  • Incubate the pre-culture for 12 hours at 37°C with shaking at 190 rpm.[7]

3. Fermentation:

  • Inoculate the main production fermentor with the pre-culture.

  • Maintain the fermentation at 37°C.

  • For enhanced production in larger scale fermentations, a maltose pulse can be added during the late production phase.[5]

  • Monitor bacterial growth by measuring optical density (OD) at 578 nm.[4]

II. Isolation and Purification of this compound

This multi-step protocol combines several established methods for the isolation and purification of this compound.[2][6][8]

1. Initial Extraction from Culture Supernatant:

  • After 24 hours of fermentation, harvest the cells by centrifugation at 10,000 x g for 10 minutes.[8]

  • To the culture supernatant, add 1-butanol (0.5 volumes) or chloroform (0.1 volumes) and stir vigorously for 1 hour at 4°C to extract the peptide.[8][9]

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.[8]

  • Collect the precipitate that forms at the interface, which contains the crude this compound, and lyophilize it.[8]

  • Alternatively, for a natural variant, ammonium sulphate precipitation can be used.[6]

2. Ion-Exchange Chromatography:

  • Resuspend the lyophilized crude extract in a suitable buffer.

  • Apply the resuspended extract to a cation exchange chromatography column.[6] This step is effective for the basic and amphiphilic this compound polypeptide.[2]

  • Elute the bound peptides using a salt gradient.

  • Collect fractions and test for antimicrobial activity using a bioassay with a sensitive indicator strain like Kocuria rhizophila or Micrococcus luteus.[7][9]

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the active fractions from the ion-exchange chromatography and desalt them.

  • Resuspend the desalted, active fraction in 30% acetonitrile with 0.1% trifluoroacetic acid (TFA).[8]

  • Apply the sample to a preparative C18 RP-HPLC column equilibrated with Buffer A (H₂O, 0.1% TFA).[8]

  • Elute the peptides using a linear gradient of 20% to 60% Buffer B (acetonitrile, 0.1% TFA).[8]

  • Monitor the elution profile at 214 nm, 260 nm, and 280 nm.[9]

  • Collect the peaks and test for antimicrobial activity.

4. Purity and Identity Confirmation:

  • Analyze the purified active fractions by electrospray mass spectrometry (ES-MS) to confirm the molecular weight of this compound (2166 Da).[6][9]

  • Further structural elucidation can be performed using techniques like automated gas-phase sequencing.[2]

Mandatory Visualizations

Gallidermin_Isolation_Workflow Fermentation 1. Fermentation of S. gallinarum Centrifugation1 2. Cell Removal (Centrifugation) Fermentation->Centrifugation1 Culture Broth Extraction 3. Solvent Extraction (Butanol/Chloroform) Centrifugation1->Extraction Supernatant Lyophilization 4. Lyophilization of Crude Extract Extraction->Lyophilization Precipitate IonExchange 5. Ion-Exchange Chromatography Lyophilization->IonExchange Crude this compound RPHPLC 6. Reversed-Phase HPLC IonExchange->RPHPLC Active Fractions Analysis 7. Purity & Identity Confirmation (MS) RPHPLC->Analysis Purified Fractions Purethis compound Pure this compound Analysis->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Gallidermin_Yield_Factors Yield This compound Yield Downstream Downstream Processing (Extraction, Chromatography) Yield->Downstream Crude Product Medium Medium Composition (Yeast Extract, CaCl2, Maltose) Medium->Yield FermentationParams Fermentation Parameters (Temperature, Aeration) FermentationParams->Yield ProducerStrain Producer Strain (S. gallinarum) ProducerStrain->Yield Purity Final Purity Downstream->Purity

Caption: Factors influencing the final yield and purity of this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibatory Concentration (MIC) of Gallidermin, a potent lantibiotic, against susceptible bacterial strains. The described methods are based on established standards for antimicrobial susceptibility testing and are tailored for the specific properties of antimicrobial peptides like this compound.

Introduction to this compound and MIC Determination

This compound is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by Staphylococcus gallinarum. It exhibits strong antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary mechanism of action of this compound involves the inhibition of bacterial cell wall biosynthesis through a specific interaction with Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[3][4][5] This interaction can also lead to the formation of pores in the bacterial membrane, contributing to its bactericidal effect.[5][6][7]

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after a specified incubation period.[8][9][10][11] Accurate MIC determination is crucial for the preclinical assessment of new antimicrobial agents, for monitoring the development of resistance, and for guiding therapeutic choices.

This document outlines three standard methods for determining the MIC of this compound:

  • Broth Microdilution: A widely used method that determines the MIC in a liquid growth medium.[12][13][14][15][16]

  • Agar Dilution: Considered a reference method, where the antimicrobial agent is incorporated directly into the agar medium.[15][16][17][18]

  • Gradient Diffusion: A method that utilizes a predefined antibiotic gradient on a test strip to determine the MIC on an agar plate.[8][19][20][21]

Quantitative Data Summary

The following table summarizes reported MIC values for this compound against various bacterial strains. These values can serve as a reference for expected outcomes.

Bacterial StrainMIC Range (µg/mL)Reference
Staphylococcus aureus4 - 12.5[3][4]
Methicillin-resistant S. aureus (MRSA)1.56[4]
Staphylococcus epidermidis4 - 8[3]
Staphylococcus simulans 22Not specified, intermediate susceptibility[5]
Micrococcus flavus DSM 1790Not specified, high susceptibility[5]
Lactococcus lactis subsp. cremoris HPNot specified, high susceptibility[5]

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

Broth Microdilution Method

This is the most common method for determining the MIC of this compound.[3][4] It involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a 96-well microtiter plate.

Materials:

  • This compound (high purity)[4]

  • Sterile 96-well polypropylene microtiter plates[12][13]

  • Cation-adjusted Mueller-Hinton Broth (MHB)[3][12][13]

  • Bacterial culture of the test organism

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[12][22]

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, which is visually comparable to a 0.5 McFarland turbidity standard.[12]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent like sterile deionized water or 0.01% acetic acid.[12]

    • Perform serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent the peptide from adhering to plastic surfaces.[22] The concentration range should span the expected MIC (e.g., 128 to 0.06 µg/mL).[3]

  • Assay Procedure:

    • In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.[12]

    • Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.[22]

    • Include a growth control well containing only the bacterial suspension and a sterility control well containing only MHB.

    • Incubate the plate at 37°C for 18-24 hours.[3][22]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][4][8]

    • Alternatively, bacterial growth can be assessed by measuring the optical density (OD) at 620 nm using a microplate reader.[4]

Agar Dilution Method

This method is considered a gold standard for susceptibility testing and involves incorporating this compound directly into the agar medium.[17]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Bacterial culture of the test organism

  • Sterile petri dishes

  • Inoculum replicating apparatus (optional)

  • Incubator (37°C)

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of this compound concentrations in sterile water or another appropriate solvent.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.[10]

    • Include a control plate with no this compound.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the final concentration to approximately 1 x 10^7 CFU/mL.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, allowing for the testing of multiple strains simultaneously.[17]

  • Incubation:

    • Allow the inocula to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 16-20 hours.[15]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[15]

Gradient Diffusion Method (E-test)

This method uses a plastic strip with a predefined, continuous gradient of an antimicrobial agent to determine the MIC.[8]

Materials:

  • This compound E-test strips (if commercially available; otherwise, custom strips may be required)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture of the test organism

  • Sterile swabs

  • Incubator (37°C)

Protocol:

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.[8]

  • Strip Application:

    • Allow the plate to dry for 5-15 minutes.

    • Aseptically apply the this compound gradient strip to the agar surface, ensuring complete contact.[8]

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[8]

  • MIC Determination:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • The MIC value is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip.[8][20]

Visualizations

Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_bacteria Add Bacterial Suspension to Wells prep_inoculum->add_bacteria prep_this compound Prepare Serial Dilutions of this compound add_this compound Add this compound Dilutions to Wells prep_this compound->add_this compound add_controls Include Growth and Sterility Controls incubate Incubate at 37°C for 18-24h add_controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining this compound MIC using the broth microdilution method.

Mechanism of Action of this compound

Gallidermin_Mechanism This compound This compound lipid_II Lipid II (Peptidoglycan Precursor) This compound->lipid_II Binds to inhibition Inhibition This compound->inhibition pore_formation Membrane Pore Formation This compound->pore_formation Can induce cell_wall_synthesis Peptidoglycan Synthesis lipid_II->cell_wall_synthesis Is essential for inhibition->cell_wall_synthesis Inhibits cell_lysis Cell Lysis / Death inhibition->cell_lysis pore_formation->cell_lysis

References

Application Notes and Protocols for the Chemical Synthesis of Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallidermin is a member of the lantibiotic family of ribosomally synthesized and post-translationally modified peptides (RiPPs). It is a 22-amino acid peptide with a complex polycyclic structure, characterized by four thioether bridges (one lanthionine and three methyllanthionine residues), two unsaturated amino acids (dehydroalanine and dehydrobutyrine), and a unique C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety.[1][2] These structural features are crucial for its potent antimicrobial activity, particularly against Gram-positive bacteria, making it a molecule of significant interest for therapeutic development.[3]

The total chemical synthesis of this compound presents a formidable challenge due to the stereoselective construction of its multiple thioether bridges and the incorporation of its unusual amino acid residues. While the biological production of this compound through fermentation of Staphylococcus gallinarum is established, chemical synthesis offers the advantage of producing structural analogs for structure-activity relationship (SAR) studies and optimizing its therapeutic properties.[4]

This document outlines a proposed strategy for the total chemical synthesis of this compound based on established methods for the synthesis of other lantibiotics. The approach is centered around solid-phase peptide synthesis (SPPS) and includes protocols for the key chemical transformations required to build this complex molecule. A significant challenge in the total chemical synthesis of this compound is the formation of the C-terminal AviCys moiety, for which an efficient and established chemical synthesis method is currently lacking.[5][6][7] The protocols provided herein are based on literature for analogous transformations and would require optimization for the specific synthesis of this compound.

Overall Synthetic Strategy

The proposed total chemical synthesis of this compound is a multi-step process that can be broadly divided into the following key stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide backbone of this compound is assembled on a solid support using Fmoc-based chemistry. This involves the sequential coupling of protected amino acids.

  • Formation of Thioether Bridges: The characteristic lanthionine and methyllanthionine rings are constructed. This can be achieved through two primary strategies:

    • Building Block Approach: Incorporating pre-synthesized, orthogonally protected lanthionine and methyllanthionine residues during SPPS.

    • On-Resin Cyclization: Generating dehydroamino acids (dehydroalanine and dehydrobutyrine) from serine and threonine residues, respectively, followed by intramolecular Michael addition of cysteine thiols to form the thioether bridges.

  • Formation of Unsaturated Residues: The dehydroalanine and dehydrobutyrine residues that are not involved in bridge formation are introduced.

  • Formation of the C-terminal AviCys Moiety: This remains the most challenging step in a total chemical synthesis. Current research suggests that a chemoenzymatic or biosynthetic approach is the most viable route.[5][6]

  • Cleavage and Deprotection: The fully assembled and modified peptide is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The final this compound product is purified to homogeneity, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Gallidermin_Synthesis_Workflow Resin Solid Support (e.g., Wang Resin) Linear_Peptide Protected Linear this compound Precursor on Resin Resin->Linear_Peptide Thioether_Formation Formation of Lanthionine & Methyllanthionine Bridges Linear_Peptide->Thioether_Formation Unsaturated_Residues Formation of Dehydroalanine & Dehydrobutyrine Thioether_Formation->Unsaturated_Residues Cleavage Cleavage from Resin & Global Deprotection Unsaturated_Residues->Cleavage Purification RP-HPLC Purification Cleavage->Purification This compound Pure this compound Purification->this compound

Figure 1: Overall workflow for the proposed chemical synthesis of this compound.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor

This protocol outlines the manual Fmoc-SPPS for the assembly of the linear peptide chain on a Wang resin.

Materials:

  • Fmoc-protected amino acids

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in the SPPS reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal amino acid to the resin using DIC and HOBt/Oxyma in DMF. Allow the reaction to proceed for 2-4 hours.

  • Capping: Cap any unreacted hydroxyl groups on the resin using acetic anhydride and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3-5 equivalents) with DIC (3-5 equivalents) and HOBt/Oxyma (3-5 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 4-7 for each amino acid in the this compound sequence.

Protocol 2: On-Resin Formation of Dehydroamino Acids and Lanthionine Bridges

This protocol describes the formation of a lanthionine bridge via a dehydroalanine intermediate. A similar process can be used for methyllanthionine formation from threonine.

Materials:

  • Peptide-resin containing Ser and Cys residues to be bridged

  • (Mesitylene-2-sulfonyl)hydroxylamine (MSH) or other dehydrating agent

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Dehydration of Serine:

    • Swell the peptide-resin in DMF.

    • Treat the resin with a solution of MSH and a base in DMF to convert the serine residue to dehydroalanine. The reaction time and temperature may need optimization (e.g., room temperature for several hours).

  • Thia-Michael Addition:

    • Following dehydration, treat the resin with a non-nucleophilic base (e.g., DIPEA) in DMF to deprotonate the thiol group of the cysteine residue.

    • The deprotonated thiol will undergo an intramolecular Michael addition to the dehydroalanine residue, forming the lanthionine bridge. This reaction is typically carried out at room temperature and may take several hours to days. Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

Lanthionine_Formation cluster_Dehydration Step 1: Dehydration cluster_Cyclization Step 2: Intramolecular Michael Addition Serine Serine Residue on Peptide-Resin Dehydroalanine Dehydroalanine Residue Serine->Dehydroalanine Dehydrating Agent (e.g., MSH) Cysteine Cysteine Residue (Thiol) Lanthionine Lanthionine Bridge Cysteine->Lanthionine Base-catalyzed Cyclization AviCys_Biosynthesis Precursor Precursor Peptide with Ser and C-terminal Cys Dehydrated Dehydrated Precursor with Dehydroalanine Precursor->Dehydrated Dehydratase Enzyme Decarboxylated Oxidatively Decarboxylated C-terminal Cys (Enethiolate) Precursor->Decarboxylated Decarboxylase Enzyme AviCys AviCys Moiety Formed Dehydrated->AviCys Intramolecular Michael Addition

References

Application of Gallidermin in Treating Staphylococcal Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallidermin, a member of the lantibiotic family of antimicrobial peptides, demonstrates significant promise as a therapeutic agent against staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Produced by Staphylococcus gallinarum, this peptide antibiotic exhibits a dual mechanism of action, targeting key bacterial processes and offering a potential solution to the growing challenge of antibiotic resistance.[1][4] These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its evaluation in both in vitro and in vivo settings.

Mechanism of Action

This compound's bactericidal activity against staphylococci stems from a two-pronged attack on the bacterial cell envelope.[1][4]

  • Inhibition of Peptidoglycan Synthesis: this compound binds with high affinity to Lipid II, a crucial precursor molecule in the bacterial cell wall synthesis pathway.[1][2][4] This interaction sequesters Lipid II, effectively halting the construction of the peptidoglycan layer, which is essential for bacterial structural integrity.[4]

  • Pore Formation: Upon binding to Lipid II, this compound molecules can oligomerize and insert into the bacterial cytoplasmic membrane, forming pores.[4][5] This disruption of the membrane leads to the leakage of essential ions and small molecules, ultimately causing cell death.[6] The efficiency of pore formation can be influenced by the thickness and composition of the bacterial membrane.[7][8]

cluster_this compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Bactericidal Effects G This compound L2 Lipid II G->L2 Binds to CM Cytoplasmic Membrane G->CM Inserts into PGS Peptidoglycan Synthesis Inhibition L2->PGS Sequesters Pore Pore Formation CM->Pore Disrupts Death Cell Death PGS->Death Pore->Death start Start: Staphylococcal Culture culture Grow to mid-exponential phase start->culture treat Treat with 4x MIC this compound culture->treat incubate Incubate for 2, 4, 6 hours treat->incubate isolate Isolate Total RNA incubate->isolate separate Separate RNA by Gel Electrophoresis isolate->separate transfer Transfer RNA to Nylon Membrane separate->transfer probe Hybridize with labeled atl and ica probes transfer->probe detect Detect and Quantify Transcripts probe->detect end End: Analyze Gene Expression detect->end

References

Gallidermin: Application Notes for a Potential Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallidermin is a lanthionine-containing bacteriocin produced by Staphylococcus gallinarum. It belongs to the class of lantibiotics, which are ribosomally synthesized and post-translationally modified antimicrobial peptides. This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including several antibiotic-resistant strains. Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis through binding to Lipid II, a crucial precursor molecule.[1][2] In some bacteria, it can also induce pore formation in the cell membrane.[3] These properties make this compound a promising candidate for investigation as a natural food preservative.

This document provides an overview of the current knowledge on this compound, including its antimicrobial efficacy and proposed mechanisms of action. It also outlines key experimental protocols for its evaluation. It is important to note that while this compound shows significant antimicrobial potential, its application as a food preservative is still in the early stages of research. There is limited data on its efficacy and stability in complex food matrices, its impact on sensory properties, and it currently lacks regulatory approval for use in food in major markets such as the United States (FDA) and Europe (EFSA).

Antimicrobial Spectrum and Efficacy

This compound has demonstrated significant activity against a range of Gram-positive bacteria. The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Staphylococcus aureusSA113 (biofilm-positive)8[4][5]
Staphylococcus aureusMSSA (methicillin-sensitive)12.5[2]
Staphylococcus aureusMRSA (methicillin-resistant)1.56[2]
Staphylococcus epidermidisO47 (biofilm-positive)4[4][5]
Staphylococcus epidermidisFour different strains6.25[2]
Micrococcus flavusDSM 1790Not specified in µg/mL[3]
Staphylococcus simulans22Not specified in µg/mL[3]
Lactococcus lactis subsp. cremorisHPNot specified in µg/mL[3]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Planktonic Bacteria

Bacterial SpeciesStrain(s)MBC (µg/mL)Reference(s)
Staphylococcus aureusMSSA12.5[2]
Staphylococcus aureusMRSA1.56[2]
Staphylococcus epidermidisFour different strains6.25[2]

Table 3: Efficacy of this compound against Biofilm Formation

Bacterial SpeciesStrainEffectConcentrationReference(s)
Staphylococcus aureusSA113Inhibition of biofilm formation0.16x MIC (0.5 µg/mL)[4]
Staphylococcus epidermidisO47Inhibition of biofilm formation0.5x MIC (2 µg/mL)[4]
Staphylococcus aureusSA113Reduction in 24h pre-formed biofilm≥4x MIC[4]
Staphylococcus epidermidisO47Reduction in 24h pre-formed biofilm≥4x MIC[4]

Mechanism of Action

This compound's primary mode of action is the inhibition of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall. This is achieved through a specific interaction with Lipid II, the bactoprenol-bound cell wall precursor.[3] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer.

In addition to cell wall synthesis inhibition, this compound can also form pores in the cytoplasmic membrane of some susceptible bacteria.[3] This dual mechanism of action contributes to its potent bactericidal activity. The ability to form pores appears to be dependent on the thickness of the bacterial cell membrane.

Gallidermin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_cell_wall Cell Wall Synthesis Pathway Lipid_II Lipid II Peptidoglycan_Synthesis Peptidoglycan Synthesis Pore Pore Formation Cell_Lysis Cell Lysis Pore->Cell_Lysis Contributes to Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Wall_Integrity->Cell_Lysis Loss of leads to This compound This compound This compound->Lipid_II Binds to This compound->Pore Induces (in some bacteria) This compound->Peptidoglycan_Synthesis Inhibits

Figure 1. Proposed mechanism of action of this compound against Gram-positive bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of approximately 5 x 10^5 CFU/mL

  • Sterile saline or broth for dilutions

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the adjusted bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for S. aureus) for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow Start Start Prep_this compound Prepare serial dilutions of this compound in 96-well plate Start->Prep_this compound Prep_Inoculum Prepare and standardize bacterial inoculum Start->Prep_Inoculum Inoculate Inoculate wells with bacterial suspension Prep_this compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate plate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Figure 2. Workflow for MIC determination using the broth microdilution method.

Evaluation of Biofilm Inhibition

This protocol is based on the quantitative microtiter plate method.[4]

Materials:

  • This compound stock solution

  • Trypticase Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture adjusted to 10^6 CFU/mL

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Add 100 µL of bacterial suspension (10^6 CFU/mL) to each well of a 96-well microtiter plate.

  • Add 100 µL of sub-inhibitory concentrations of this compound (e.g., 0.16x, 0.25x, 0.5x, 1x MIC) to the wells. Include a control with no this compound.

  • Incubate the plate at 37°C for 24 hours without agitation.

  • After incubation, measure the optical density at 600 nm to assess bacterial growth.

  • Discard the culture supernatant and wash the wells twice with PBS to remove non-adherent cells.

  • Stain the adherent biofilm by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Application in Food Systems: Current Status and Future Directions

The application of this compound as a food preservative is an area that requires significant further research. While its potent antimicrobial activity against key spoilage and pathogenic bacteria is promising, several factors need to be addressed before it can be considered for commercial use.

Current Limitations:

  • Efficacy in Food Matrices: There is a lack of published studies on the effectiveness of this compound in actual food products. The complex composition of foods (fats, proteins, salts, etc.) and processing conditions (pH, temperature) can significantly impact the stability and activity of antimicrobial peptides.

  • Sensory Impact: The effect of this compound on the taste, odor, texture, and appearance of food has not been evaluated. Any off-flavors or undesirable changes in sensory characteristics would be a major hurdle for its acceptance by consumers.

  • Regulatory Status: A thorough search of the U.S. Food and Drug Administration (FDA) and European Food Safety Authority (EFSA) databases reveals no evidence of a GRAS (Generally Recognized as Safe) notification or a novel food application for this compound. This indicates that it is not currently approved for use as a food additive in these major markets.

  • Cost of Production: The production and purification of bacteriocins like this compound can be expensive, which may limit their economic viability as a food preservative compared to currently used synthetic preservatives.

Future Research:

  • Challenge studies in various food models (e.g., dairy, processed meats, ready-to-eat meals) are needed to determine the effective concentrations of this compound required to control the growth of relevant foodborne pathogens and spoilage organisms.

  • Stability studies should be conducted to assess the impact of food processing conditions (e.g., pasteurization, high-pressure processing) and storage on the activity of this compound.

  • Sensory evaluation by trained panelists and consumer panels is essential to determine the acceptability of this compound-treated food products.

  • Toxicological studies will be required to establish the safety of this compound for human consumption to support any future regulatory submissions.

  • Development of cost-effective production and purification methods is crucial for the commercial feasibility of this compound as a food preservative.

Conclusion

This compound is a potent antimicrobial peptide with a well-defined mechanism of action against several important Gram-positive bacteria. While it holds theoretical promise as a natural food preservative, there is a significant lack of data regarding its performance in food systems, its impact on sensory attributes, and its regulatory status. The protocols outlined in this document provide a framework for the initial evaluation of this compound's antimicrobial properties. However, extensive further research is required to bridge the gap between its current characterization and its potential application in the food industry. Professionals in research and drug development are encouraged to explore these areas to fully elucidate the potential of this compound as a valuable tool for enhancing food safety and shelf-life.

References

Application Notes and Protocols: Development of Topical Formulations Containing Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallidermin is a ribosomally synthesized and post-translationally modified peptide antibiotic belonging to the lantibiotic class.[1] Produced by Staphylococcus gallinarum, it exhibits potent bactericidal activity against a range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Staphylococcus epidermidis.[1][2][3] Its mechanism of action, favorable safety profile, and efficacy against biofilm formation make it a compelling candidate for the development of novel topical therapies for skin and soft tissue infections.[2][4] These notes provide a summary of key data and detailed protocols relevant to the preclinical development of this compound-containing topical formulations.

Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial cell wall biosynthesis.[2] It specifically binds to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[4][5] This interaction sequesters Lipid II, preventing its incorporation into the growing cell wall and ultimately leading to cell lysis. While this compound shares a Lipid II binding motif with the well-known lantibiotic nisin, its shorter 22-amino-acid structure makes its ability to form pores in the cell membrane a secondary and strain-dependent mechanism, unlike nisin where pore formation is a major contributor to its activity.[2][5] Furthermore, this compound has been shown to antagonize pro-inflammatory responses induced by bacteria in dermal fibroblasts, suggesting a dual therapeutic benefit of antimicrobial and anti-inflammatory action.[2]

cluster_bacteria Bacterial Cell This compound This compound lipid_ii Lipid II (Peptidoglycan Precursor) This compound->lipid_ii cell_wall_synthesis Cell Wall Synthesis lipid_ii->cell_wall_synthesis Essential for cell_lysis Cell Lysis & Death cell_wall_synthesis->cell_lysis Inhibition leads to

Caption: this compound's primary mechanism of action.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound

This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various Staphylococcal strains.

Bacterial StrainTypeMIC (μg/mL)MBC (μg/mL)Reference
S. epidermidis (12228, 117, RP62A, N15)-6.256.25[2]
S. epidermidis O47Biofilm-forming4Not Reported[6]
S. aureusMSSA12.512.5[2]
S. aureusMRSA1.56Not Reported[2][3]
S. aureus SA113Biofilm-forming8Not Reported[6]
Table 2: In Vitro Safety and Biocompatibility Profile of this compound

This table presents data on the cytotoxicity and hemolytic potential of this compound.

AssayCell TypeConcentration RangeResultReference
CytotoxicityHuman Dermal Fibroblasts25 - 400 μg/mLNo cytotoxic effects observed.[2]
HemolysisHuman Red Blood Cells25 - 400 μg/mL< 1% hemolysis.[2]
Pro-inflammatory ResponseHuman Dermal FibroblastsHigh DoseInduced low levels of CXCL8 and IL-6.[2]
Anti-inflammatory ResponseHuman Dermal Fibroblasts6.25 - 12.5 μg/mLSuppressed bacteria-induced CXCL8 and IL-6 release.[2][3]
Table 3: Activity of this compound on Staphylococcal Biofilms

This table details the efficacy of this compound against the formation and viability of established biofilms.

Activity AssessedTarget Strain(s)Effective ConcentrationKey FindingReference
Inhibition of Biofilm FormationS. aureus SA113, S. epidermidis O47Sub-MIC (from 0.16x MIC) to 1x MICCompletely inhibits biofilm formation at 1x MIC.[4]
Killing of Pre-formed Biofilms (24h and 5-day old)S. aureus SA113, S. epidermidis O47Not specifiedKilling activity is significantly decreased; a subpopulation of 0.1-1.0% of cells survive ("persisters").[4][6]

Experimental Protocols

Protocol 1: Determination of MIC and MBC

This protocol is based on the microdilution method to determine the antimicrobial activity of this compound.[2][4]

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or Trypticase Soy Broth (TSB)

  • Bacterial strains (S. aureus, S. epidermidis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (microplate reader)

  • Agar plates (MHA or TSA)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in the 96-well plate using MHB, with final concentrations ranging from 128 μg/mL to 0.06 μg/mL.[4] The final volume in each well should be 100 μL. b. Include a growth control well (MHB + bacteria, no this compound) and a sterility control well (MHB only).

  • Preparation of Bacterial Inoculum: a. Grow bacteria overnight in MHB at 37°C. b. Dilute the overnight culture to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Inoculation and Incubation: a. Add 100 μL of the bacterial suspension to each well (except the sterility control), bringing the total volume to 200 μL. b. Incubate the plate at 37°C for 18-24 hours.[2][4]

  • MIC Determination: a. After incubation, measure the optical density (OD) at 600 nm or 620 nm.[2][4] b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: a. Take a 10-20 μL aliquot from each well that shows no visible growth (i.e., at and above the MIC). b. Spot-plate the aliquot onto an agar plate. c. Incubate the agar plate at 37°C for 24 hours. d. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

start Start: Bacterial Culture & this compound Stock dilution 1. Prepare 2-fold serial dilutions of this compound in 96-well plate start->dilution inoculate 2. Add standardized bacterial inoculum (10^5 CFU/mL) to wells dilution->inoculate incubate 3. Incubate plate at 37°C for 18-24h inoculate->incubate read_mic 4. Read Optical Density (OD) to determine MIC incubate->read_mic plate_mbc 5. Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc 6. Incubate plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc 7. Count colonies to determine MBC incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC/MBC determination.

Protocol 2: Assessment of Hemolytic Activity

This protocol evaluates the toxicity of this compound towards red blood cells (RBCs).[2]

Materials:

  • This compound stock solution

  • Fresh human whole blood

  • Phosphate-Buffered Saline (PBS)

  • 1% Triton X-100 (Positive Control)

  • Sterile 96-well microtiter plate

  • Centrifuge

  • Spectrophotometer (microplate reader)

Procedure:

  • Preparation of RBC Suspension: a. Centrifuge whole blood to pellet the RBCs. b. Wash the RBC pellet three times with sterile PBS. c. Resuspend the washed RBCs in PBS to a final concentration of 1% (v/v).

  • Assay Setup: a. Add 100 μL of the 1% RBC suspension to wells of a 96-well plate. b. Add 100 μL of this compound dilutions (in PBS) to achieve final concentrations ranging from 25 to 400 μg/mL. c. For the positive control, add 100 μL of 1% Triton X-100 to RBCs. d. For the negative control, add 100 μL of PBS to RBCs.

  • Incubation and Measurement: a. Incubate the plate at 37°C for 1 hour. b. Centrifuge the plate to pellet intact RBCs. c. Carefully transfer 100 μL of the supernatant to a new plate. d. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculation: a. Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Absorbance_Sample - Absorbance_NegativeControl) / (Absorbance_PositiveControl - Absorbance_NegativeControl)] x 100

Protocol 3: Biofilm Formation Inhibition Assay

This protocol uses a crystal violet staining method to quantify the effect of this compound on biofilm formation.[4]

Materials:

  • This compound stock solution

  • Trypticase Soy Broth (TSB)

  • Bacterial strains (S. aureus, S. epidermidis)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (95%) or Dimethyl Sulfoxide (DMSO)

  • Spectrophotometer (microplate reader)

Procedure:

  • Assay Setup: a. Prepare sub-inhibitory concentrations of this compound (e.g., 0.16x, 0.25x, 0.5x, 1x MIC) in TSB in a 96-well plate (100 μL per well). b. Prepare a bacterial suspension diluted to 1 x 10⁶ CFU/mL in TSB. c. Add 100 μL of the bacterial suspension to each well.

  • Incubation: a. Incubate the plate at 37°C for 24 hours without agitation.

  • Staining and Quantification: a. After incubation, discard the culture supernatant and gently wash the wells twice with PBS to remove non-adherent cells. b. Air dry the plate completely. c. Add 150 μL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Discard the stain and wash the wells thoroughly with water until the wash water is clear. e. Solubilize the bound stain by adding 200 μL of 95% ethanol or DMSO to each well. f. Measure the absorbance at 570 nm. A lower absorbance value in the presence of this compound indicates inhibition of biofilm formation.

Protocol 4: Example for Preparation of a Topical Cream Formulation

This protocol provides a general methodology for creating an oil-in-water emulsion cream, which can serve as a starting point for a this compound formulation. This example is adapted from a method for a different active ingredient and must be optimized for this compound.[7] Stability and compatibility of this compound in this base must be thoroughly evaluated.

Materials:

  • Oil Phase:

    • Emulsifiers (e.g., Tween 60, Span 60)

    • Stiffening agents (e.g., Cetanol, Stearyl Alcohol)

    • Emollient (e.g., Liquid Paraffin)

    • Solvent/Humectant (e.g., Propylene Glycol)

    • Preservative (e.g., Benzyl Alcohol)

    • This compound (Active Pharmaceutical Ingredient - API)

  • Aqueous Phase:

    • Purified Water

    • pH adjuster/buffer (e.g., Citric Acid)

Procedure:

  • Preparation of Oil Phase: a. Combine all oil-phase ingredients (emulsifiers, stiffening agents, emollient, solvent, preservative) in a suitable vessel. b. Heat the mixture to 70-75°C with continuous stirring until all components are melted and the phase is uniform. c. Disperse the required amount of this compound into the molten oil phase and stir until homogeneous.

  • Preparation of Aqueous Phase: a. In a separate vessel, heat the purified water to 70-75°C. b. Add any water-soluble components (e.g., pH adjuster) and stir until dissolved.

  • Emulsification: a. Slowly add the aqueous phase to the oil phase (or vice versa, depending on optimization) under continuous homogenization or high-shear mixing. b. Maintain the temperature at 70-75°C during the addition. c. Continue homogenization for 10-15 minutes to ensure a fine droplet dispersion.

  • Cooling and Finalizing: a. Remove the emulsion from heat and allow it to cool to room temperature with gentle, continuous stirring. b. Once cooled, package the cream into appropriate containers (e.g., aluminum tubes).

  • Stability Testing: a. Conduct stability tests under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions to evaluate physical (appearance, pH, viscosity) and chemical (API content) stability.[7][8]

cluster_oil Oil Phase cluster_water Aqueous Phase oil_ingredients 1a. Combine lipids, emulsifiers, preservatives heat_oil 1b. Heat to 75°C oil_ingredients->heat_oil add_gdm 1c. Disperse this compound (API) heat_oil->add_gdm emulsify 3. Emulsification (Combine phases under high-shear mixing) add_gdm->emulsify water_ingredients 2a. Combine water, buffers heat_water 2b. Heat to 75°C water_ingredients->heat_water heat_water->emulsify cool 4. Cool to room temperature with gentle stirring emulsify->cool package 5. Package into final containers cool->package stability 6. Conduct long-term and accelerated stability testing package->stability

Caption: General workflow for topical cream formulation.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies to evaluate the efficacy of Gallidermin, a potent lantibiotic with significant promise against Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus.

Introduction to this compound

This compound is a lanthionine-containing peptide antibiotic (lantibiotic) produced by Staphylococcus gallinarum.[1] It exhibits bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its dual mechanism of action, involving the inhibition of cell wall biosynthesis through binding to Lipid II and the formation of pores in the bacterial cell membrane, makes it a compelling candidate for therapeutic development.[3][4] this compound's efficacy against biofilm-forming staphylococci further highlights its therapeutic potential.[5][6]

Mechanism of Action of this compound

This compound's bactericidal activity stems from a two-pronged attack on bacterial cells:

  • Inhibition of Cell Wall Synthesis: this compound binds to Lipid II, a crucial precursor molecule in the bacterial cell wall peptidoglycan synthesis pathway. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and ultimately leading to cell lysis.[3][7]

  • Pore Formation: Upon binding to Lipid II, this compound can oligomerize and insert into the cell membrane, forming pores.[3][4] This disrupts the membrane potential and leads to the leakage of essential ions and small molecules, contributing to cell death.[1]

Caption: Mechanism of action of this compound.

In Vivo Murine Model of Staphylococcus aureus Skin Infection

A murine subcutaneous infection model is a robust and widely used system to evaluate the efficacy of antimicrobial agents against localized skin infections.[8][9]

Experimental Workflow

The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound.

InVivo_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase A Bacterial Culture Preparation (S. aureus) E Subcutaneous Injection of S. aureus A->E B Animal Acclimatization (e.g., BALB/c mice) D Anesthesia & Dorsal Shaving B->D C This compound Formulation F This compound Administration (Topical or Systemic) C->F D->E E->F Post-infection G Monitor Animal Health & Survival F->G H Measure Skin Lesion Size F->H I Euthanasia & Tissue Collection G->I H->I J Bacterial Load Determination (CFU) I->J K Histopathological Analysis I->K

Caption: Experimental workflow for in vivo this compound efficacy testing.
Detailed Protocols

Protocol 1: Preparation of S. aureus Inoculum

  • Streak S. aureus (e.g., USA300 strain) from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking (200 rpm).

  • Subculture the overnight culture by diluting it 1:100 in fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.5-0.8).

  • Harvest the bacteria by centrifugation at 4000 x g for 15 minutes.

  • Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the pellet in sterile PBS to the desired concentration (e.g., 2 x 10^7 CFU/100 µL).

  • Verify the bacterial concentration by performing serial dilutions and plating on TSA plates for colony-forming unit (CFU) counting.

Protocol 2: Murine Subcutaneous Skin Infection

  • Use 6-8 week old female BALB/c mice, acclimatized for at least one week.

  • Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

  • Shave a small area (approximately 2x2 cm) on the dorsum of each mouse.

  • Cleanse the shaved area with 70% ethanol.

  • Inject 100 µL of the prepared S. aureus inoculum (e.g., 2 x 10^7 CFU) subcutaneously into the center of the shaved area.[10]

  • House the mice individually to prevent tampering with the infection site.

  • Monitor the animals daily for signs of distress, and measure the lesion size.

Protocol 3: this compound Administration

  • Preparation of this compound: Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline or PBS). The concentration should be determined based on preliminary in vitro data (MIC/MBC values) and dose-ranging studies.

  • Treatment Groups:

    • Group 1: Vehicle control (no treatment)

    • Group 2: this compound treatment (specify dose, route, and frequency)

    • Group 3: Positive control (e.g., a clinically used antibiotic like vancomycin)

  • Administration:

    • Topical: Apply a defined volume of the this compound solution directly to the skin lesion at specified time points (e.g., once or twice daily).

    • Systemic: Administer this compound via subcutaneous or intraperitoneal injection at specified time points.

  • Treatment Duration: Typically, treatment is initiated 24 hours post-infection and continues for 3-7 days.

Efficacy Assessment

Survival Analysis

Monitor the survival of the animals in each group daily for the duration of the experiment (e.g., 14 days). Euthanize animals that show signs of severe morbidity according to institutional guidelines. Plot the survival data as a Kaplan-Meier curve and analyze for statistical significance using the log-rank test.[7][11]

Table 1: Example Survival Data Presentation

Treatment GroupNumber of AnimalsMedian Survival Time (Days)Percent Survival (Day 14)
Vehicle Control10510%
This compound (X mg/kg)10>1490%
Vancomycin (Y mg/kg)101270%
Skin Lesion Scoring and Size Measurement

Visually assess and score the skin lesions daily based on erythema, edema, and necrosis. Measure the lesion diameter (in millimeters) using calipers.

Table 2: Skin Lesion Scoring System (Adapted from existing systems) [2][12]

ScoreErythemaEdemaNecrosis/Ulceration
0No erythemaNo swellingNo necrosis
1Mild rednessMild swellingSmall scab or crust
2Moderate rednessModerate swellingModerate necrosis/ulcer
3Severe rednessSevere swellingSevere, extensive necrosis
Bacterial Load Determination

At the end of the experiment, euthanize the animals and aseptically collect the infected skin tissue.

Protocol 4: Determination of Bacterial Load (CFU)

  • Excise the entire skin lesion and a small margin of surrounding healthy tissue.

  • Weigh the tissue sample.

  • Homogenize the tissue in 1 mL of sterile PBS using a bead beater or a tissue homogenizer.[10]

  • Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.

  • Plate 100 µL of each dilution onto TSA plates in duplicate.

  • Incubate the plates overnight at 37°C.

  • Count the colonies on the plates with 30-300 colonies.

  • Calculate the bacterial load as CFU per gram of tissue using the following formula:[13] CFU/g = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in g)

Table 3: Example Bacterial Load Data

Treatment GroupMean Bacterial Load (log10 CFU/g tissue) ± SD
Vehicle Control8.5 ± 0.5
This compound (X mg/kg)4.2 ± 0.8
Vancomycin (Y mg/kg)5.1 ± 0.6
Histopathological Analysis

Fixed tissue samples can be processed for histological examination to assess the extent of inflammation, tissue damage, and bacterial infiltration.

Protocol 5: H&E and Gram Staining

  • Fix the collected skin tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Hematoxylin and Eosin (H&E) Staining: [14][15]

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

    • Dehydrate and mount with a coverslip.

  • Gram Staining: [16][17]

    • Deparaffinize and rehydrate the sections.

    • Apply crystal violet stain.

    • Apply Gram's iodine.

    • Decolorize with alcohol or acetone-alcohol.

    • Counterstain with safranin.

    • Dehydrate and mount. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.

Histological sections should be examined for the presence and location of bacterial colonies, the extent of inflammatory cell infiltration (e.g., neutrophils), and evidence of tissue necrosis or abscess formation.

Data Presentation and Interpretation

All quantitative data, including survival rates, lesion scores, and bacterial loads, should be presented in clearly structured tables for easy comparison between treatment groups. Statistical analysis (e.g., ANOVA, t-tests, log-rank test) should be performed to determine the significance of the observed differences. The combination of these quantitative endpoints will provide a comprehensive assessment of this compound's in vivo efficacy.

References

Application Notes and Protocols for Assessing the Stability of Gallidermin in Various Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallidermin, a potent tetracyclic lanthionine-containing peptide antibiotic, holds significant promise for therapeutic applications, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The successful development of this compound into a viable therapeutic agent is critically dependent on its stability within a given formulation. This document provides a comprehensive guide to assessing the chemical and physical stability of this compound in various formulations, ensuring its safety, efficacy, and desired shelf-life.

Peptide stability is a multifaceted issue influenced by both intrinsic factors related to the peptide's structure and extrinsic factors dependent on the formulation and environment.[2][3] Degradation can occur through chemical pathways such as hydrolysis, oxidation, and deamidation, or through physical instabilities like aggregation and precipitation.[3][4][5] Therefore, a thorough stability assessment program is essential.

These application notes and protocols outline key experimental procedures for evaluating this compound's stability, including chemical integrity, physical characteristics, and biological activity. The provided methodologies are designed to be adaptable to a range of formulations, from simple aqueous solutions to more complex topical preparations.

Key Stability Assessment Parameters

A comprehensive stability study for this compound should evaluate the following key parameters:

  • Chemical Stability: Monitoring the degradation of the this compound molecule and the formation of impurities or degradation products.

  • Physical Stability: Assessing changes in the physical properties of the formulation, such as appearance, pH, and particle size, as well as peptide aggregation.

  • Biological Activity: Ensuring that the antimicrobial potency of this compound is retained throughout the product's shelf life.

Experimental Workflows

The following diagrams illustrate the logical workflow for assessing the chemical and physical stability of this compound formulations.

cluster_0 Chemical Stability Assessment Workflow A Prepare this compound Formulations B Initial Time Point (T=0) Analysis A->B C Stability Storage (ICH Conditions) A->C F Data Analysis & Degradation Pathway Identification D Intermediate Time Points (T=x) Analysis C->D Pull samples at specified intervals E Final Time Point (T=end) Analysis D->E Continue storage E->F

Caption: Workflow for Chemical Stability Assessment of this compound.

cluster_1 Physical Stability Assessment Workflow G Prepare this compound Formulations H Initial Characterization (T=0) G->H I Stability Storage (ICH Conditions & Stress) G->I L Data Comparison & Stability Conclusion J Visual Inspection & Physical Tests (T=x) I->J Periodic evaluation K Final Characterization (T=end) J->K Continue storage K->L

Caption: Workflow for Physical Stability Assessment of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC (RP-HPLC) method to quantify this compound and detect degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Formulation excipients

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Equipment:

  • HPLC system with UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in Mobile Phase A at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dilute with Mobile Phase A to achieve a theoretical this compound concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 220 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

  • Data Analysis:

    • Integrate the peak area of this compound and any degradation products.

    • Quantify the concentration of this compound using the calibration curve.

    • Calculate the percentage of degradation products.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.[6][7] This involves subjecting the peptide to stress conditions to intentionally generate degradation products.[6]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Expose to light according to ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method to confirm that the degradation product peaks are well-resolved from the main this compound peak.

Protocol 2: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the biological activity of this compound by measuring its MIC against a susceptible bacterial strain.

Objective: To assess the antimicrobial potency of this compound in different formulations over time.

Materials:

  • This compound-containing formulations

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile saline

Equipment:

  • Incubator (37°C)

  • Microplate reader (600 nm)

  • Spectrophotometer

  • Laminar flow hood

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture S. aureus overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Sample Preparation:

    • Dilute the this compound formulations in MHB to create a series of two-fold dilutions (e.g., from 64 µg/mL to 0.125 µg/mL).

  • MIC Determination:

    • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8] The MIC can be assessed visually or by measuring the optical density at 600 nm.[9]

Protocol 3: Physical Stability Assessment

This protocol outlines methods to evaluate the physical stability of this compound formulations.

Objective: To monitor changes in the physical characteristics of this compound formulations during storage.

Methods:

  • Visual Inspection:

    • Visually inspect the formulations at each time point for any changes in color, clarity, or the presence of particulate matter.

  • pH Measurement:

    • Measure the pH of the formulation at each time point using a calibrated pH meter.

  • Particle Size Analysis (for suspensions or emulsions):

    • Use techniques like Dynamic Light Scattering (DLS) to monitor changes in particle size distribution, which can indicate aggregation.[4]

  • Circular Dichroism (CD) Spectroscopy:

    • For solutions, CD spectroscopy can be used to monitor changes in the secondary structure of this compound, which may be indicative of unfolding or aggregation.[2]

Data Presentation

Quantitative data from stability studies should be summarized in clear and concise tables to facilitate comparison and trend analysis.

Table 1: Chemical Stability of this compound in Formulation X at 25°C/60% RH

Time Point (Months)This compound Assay (%)Total Degradation Products (%)Appearance
099.8<0.2Clear, colorless solution
199.50.5Clear, colorless solution
398.91.1Clear, colorless solution
697.52.5Clear, colorless solution

Table 2: Antimicrobial Activity (MIC) of this compound in Formulation Y at 40°C/75% RH

Time Point (Months)MIC against S. aureus (µg/mL)
04
14
38
616

Table 3: Physical Stability of this compound in Formulation Z at 5°C

Time Point (Months)pHAverage Particle Size (nm)Polydispersity Index (PDI)
06.51500.21
16.41550.23
36.41600.25
66.31800.30

Formulation Considerations for Enhancing this compound Stability

The stability of this compound can be significantly influenced by the formulation composition.[2] Key factors to consider include:

  • pH and Buffer Systems: The pH of the formulation should be optimized to a range where this compound exhibits maximum stability. The choice of buffer can also impact stability.[2]

  • Excipients: The addition of stabilizing excipients such as sugars (e.g., trehalose, mannitol), polyols, and amino acids can enhance the stability of peptide formulations.[2][10] However, it is crucial to ensure compatibility, as some excipients can have a detrimental effect.[11]

  • Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid may be included in the formulation.[2]

  • Delivery System: Innovative delivery systems, such as liposomes or nanoparticles, can protect this compound from degradation and improve its stability.

Conclusion

A systematic and comprehensive approach to stability testing is paramount for the successful development of this compound formulations. The protocols and guidelines presented in this document provide a robust framework for assessing the chemical, physical, and biological stability of this compound. By carefully monitoring key stability parameters and optimizing formulation components, researchers and drug development professionals can ensure the development of safe, effective, and stable this compound-based therapeutics.

References

Application Notes and Protocols for Studying Gallidermin's Effect on Gene Expression in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the impact of the lantibiotic Gallidermin on bacterial gene expression. The protocols outlined below are specifically tailored for studying Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, for which this compound has demonstrated significant antimicrobial activity.

Introduction

This compound is a potent antimicrobial peptide belonging to the class of lantibiotics. Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis through high-affinity binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[1][2] In some bacterial strains, this compound can also induce pore formation in the cell membrane, leading to cell lysis.[1][3] Understanding how this compound influences bacterial gene expression is critical for elucidating its complete mechanism of action, identifying potential resistance mechanisms, and developing it as a therapeutic agent.

This document provides detailed protocols for key experiments, summarizes quantitative data on this compound's activity, and includes diagrams to visualize the experimental workflow and the known signaling pathway.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus species.
Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus SA1138Not Reported[4][5]
Staphylococcus epidermidis O474Not Reported[4][5]
Staphylococcus epidermidis 122286.256.25[6]
Staphylococcus epidermidis 1176.256.25[6]
Staphylococcus epidermidis RP62A6.256.25[6]
Staphylococcus epidermidis N156.256.25[6]
Methicillin-Sensitive S. aureus (MSSA)12.512.5[6]
Methicillin-Resistant S. aureus (MRSA)1.561.56[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, S. epidermidis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing bacterial inoculum without this compound.

    • Negative Control: A well containing MHB and this compound without bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4] This can be assessed visually or by measuring the optical density (OD) at 600 nm.[6]

Protocol 2: RNA Extraction from this compound-Treated Bacteria for Gene Expression Analysis

This protocol describes the isolation of high-quality total RNA from bacteria treated with this compound, a critical first step for both RNA-seq and qRT-PCR.

Materials:

  • Bacterial culture treated with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) and an untreated control culture.

  • RNAprotect Bacteria Reagent (Qiagen) or similar RNA stabilization solution.

  • Lysozyme

  • Proteinase K

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.

  • DNase I, RNase-free

  • Nuclease-free water

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase (OD600 ≈ 0.5). Split the culture into two flasks. To one, add this compound to the desired sub-inhibitory concentration. To the other, add an equal volume of the solvent as a control. Incubate for a defined period (e.g., 30-60 minutes).

  • Cell Harvesting and Stabilization: Harvest the bacterial cells by centrifugation at 4°C. Immediately resuspend the cell pellet in RNAprotect Bacteria Reagent to stabilize the RNA and prevent degradation.[7]

  • Cell Lysis:

    • Pellet the stabilized cells and resuspend in a lysis buffer containing lysozyme (for Gram-positive bacteria) and incubate to degrade the cell wall.[8]

    • For enhanced lysis, a bead-beating step can be included.[7]

    • Add Proteinase K and incubate to degrade proteins.

  • RNA Purification:

    • Using a Kit: Follow the manufacturer's protocol for the chosen RNA extraction kit. This typically involves applying the lysate to a silica column, washing, and eluting the RNA.

    • Using TRIzol: Homogenize the lysate in TRIzol reagent, followed by phase separation with chloroform and precipitation of RNA from the aqueous phase with isopropanol.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the purified RNA with RNase-free DNase I according to the manufacturer's instructions. This step is crucial for accurate downstream quantification of gene expression.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by running a sample on an agarose gel or using a bioanalyzer. High-quality RNA will show distinct 16S and 23S rRNA bands with minimal degradation.

Protocol 3: RNA-Sequencing (RNA-Seq) Analysis

This protocol provides a general workflow for RNA-seq to obtain a global view of gene expression changes in response to this compound.

Materials:

  • High-quality total RNA (from Protocol 2)

  • Ribosomal RNA (rRNA) depletion kit (e.g., Ribo-Zero for Gram-positive bacteria)

  • RNA fragmentation buffer

  • cDNA synthesis kit

  • Sequencing library preparation kit (e.g., Illumina TruSeq)

  • Next-generation sequencing (NGS) platform

Procedure:

  • rRNA Depletion: Bacterial RNA consists largely of rRNA, which needs to be removed to enable efficient sequencing of mRNA. Use a commercially available kit to deplete 16S and 23S rRNA.

  • RNA Fragmentation and cDNA Synthesis: Fragment the rRNA-depleted RNA into smaller pieces. Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

  • Library Preparation:

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

    • Amplify the library using PCR to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain.

    • Differential Gene Expression Analysis: Quantify the expression level of each gene and identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Validation

This protocol is for validating the expression of specific genes identified by RNA-seq or for targeted gene expression analysis.

Materials:

  • High-quality total RNA (from Protocol 2)

  • cDNA synthesis kit

  • Gene-specific primers for target and reference genes

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Primer Design: Design primers for your target genes of interest (e.g., atl, ica) and at least two stable reference (housekeeping) genes. Primers should be specific and efficient.

  • cDNA Synthesis: Reverse transcribe an equal amount of total RNA from both treated and control samples into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the geometric mean of the reference gene Ct values (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualization

Gallidermin_Signaling_Pathway This compound This compound lipid_ii Lipid II This compound->lipid_ii Binds to inhibition Inhibition This compound->inhibition transcription_factors Unknown Signaling Cascade / Transcription Factors This compound->transcription_factors Influences cell_wall_synthesis Peptidoglycan Synthesis lipid_ii->cell_wall_synthesis Precursor for inhibition->cell_wall_synthesis Inhibits atl_gene atl gene transcription_factors->atl_gene Downregulates Transcription ica_gene ica gene transcription_factors->ica_gene Downregulates Transcription atl_protein Autolysin (Atl) atl_gene->atl_protein Encodes ica_protein Polysaccharide Intercellular Adhesin (PIA) ica_gene->ica_protein Encodes biofilm Biofilm Formation atl_protein->biofilm Promotes (Primary Adhesion) ica_protein->biofilm Promotes (Cell Aggregation)

Caption: this compound's mechanism of action and its effect on biofilm-related gene expression.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_downstream Downstream Analysis & Validation bacterial_culture Bacterial Culture (e.g., S. aureus) treatment Treatment with this compound (and Untreated Control) bacterial_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_seq RNA-Sequencing (Global) rna_extraction->rna_seq High-quality RNA q_rt_pcr qRT-PCR (Targeted) rna_extraction->q_rt_pcr High-quality RNA data_analysis Bioinformatic Analysis (Differential Expression) rna_seq->data_analysis validation Validation of Key Genes q_rt_pcr->validation data_analysis->validation Identifies targets for

Caption: Workflow for studying this compound's effect on bacterial gene expression.

References

Troubleshooting & Optimization

Overcoming low production yields of Gallidermin in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome low production yields of Gallidermin in fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides actionable solutions.

Issue IDProblemPotential CausesSuggested Solutions
G-F-001 Low this compound Titer - Product autotoxicity limiting cell growth and production.- Suboptimal media composition.- Inefficient fermentation strategy.- Utilize a prethis compound-producing strain: Employ a mutant strain, such as Staphylococcus gallinarum ΔgdmP, which produces the non-toxic precursor prethis compound. This can significantly increase biomass and final product concentration.[1][2][3][4]- Optimize media: For complex media, ensure adequate concentrations of yeast extract and calcium chloride.[5][6] For defined media, supplement with essential vitamins, metal ions, and proline.[2]- Implement a fed-batch strategy: A fed-batch process can help achieve high cell densities and product titers.[2][3][6]
G-F-002 Inhibition of Cell Growth - Accumulation of inhibitory byproducts, such as acetate.- Product autotoxicity.- Optimize feeding strategy: In fed-batch cultures, use an optimized exponential feeding strategy to prevent the accumulation of acetate.[3]- Switch to prethis compound production: As mentioned in G-F-001, producing the non-toxic precursor avoids autotoxicity.[1][4]
G-F-003 Low Yield in Defined Medium - Missing essential nutrients.- Supplement with key components: Ensure the defined medium contains essential vitamins (e.g., pantothenic acid, biotin), metal ions, and proline, which has a strong growth-stimulatory effect.[2]
G-F-004 Product Degradation - Suboptimal feeding rates in fed-batch culture.- Adjust feeding rate: Reductions in feeding rates to limit acetate accumulation can sometimes lead to increased product degradation. It is crucial to find a balance that maintains product stability.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary factor limiting high yields of this compound in fermentation?

A1: The primary limiting factor is the autotoxicity of this compound to the producing strain, Staphylococcus gallinarum.[1][4] This toxicity restricts cell growth and, consequently, the final product titer.

Q2: How can the issue of product autotoxicity be overcome?

A2: A novel and effective strategy is to use a genetically engineered strain of S. gallinarum that produces a non-toxic precursor of this compound, known as prethis compound.[1][2][3][4] This is achieved by deleting the gene for the extracellular protease (GdmP) responsible for converting prethis compound to its active, toxic form. The inactive precursor can then be purified and converted to active this compound in a separate step.

Q3: What are the key components of an optimized fermentation medium for this compound production?

A3: For complex media, a combination of yeast extract (around 50 g/L), a high concentration of calcium chloride (around 45 g/L), and a carbon source like maltose (around 5 g/L) has been shown to be optimal.[5] For defined media, essential components include four specific vitamins, three metal ions, and the amino acid proline, which significantly stimulates growth.[2]

Q4: What fermentation strategy is recommended for maximizing this compound (or prethis compound) production?

A4: A fed-batch fermentation process is highly recommended as it allows for achieving high cell densities.[2][3][6] An optimized exponential feeding strategy is particularly effective in preventing the accumulation of inhibitory byproducts like acetate, leading to higher biomass and product concentrations.[3]

Q5: What are the typical yields of this compound and prethis compound in optimized fermentation processes?

A5: In non-optimized fermentations, this compound yields are typically low, around 250 to 330 mg/L.[1] By using a prethis compound-producing mutant strain and an optimized fed-batch process with a defined medium, prethis compound concentrations can reach up to 1.95 g/L.[2] High cell-density protocols have achieved prethis compound concentrations of 1.23 g/L, which corresponds to 0.780 g/L of mature this compound.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and prethis compound production.

Table 1: Comparison of this compound and Prethis compound Production Yields

ProductProducing StrainFermentation StrategyMedium TypeMax. YieldReference
This compoundS. gallinarum Tü3928 (wild-type)Fed-batchComplex280 mg/L[1]
Prethis compoundS. gallinarum ΔgdmPFed-batchComplex630 mg/L[1]
This compoundS. gallinarum Tü3928 (wild-type)Fed-batchDefined0.08 mM[2]
Prethis compoundS. gallinarum ΔgdmPFed-batchDefined1.95 g/L (0.57 mM)[2]
Prethis compoundS. gallinarum ΔgdmPHigh-density fed-batchComplex1.23 g/L[3]

Table 2: Optimized Complex Medium Composition for this compound Production

ComponentConcentrationReference
Yeast Extract50 g/L[5]
Calcium Chloride (CaCl2)45 g/L[5]
Maltose5 g/L[5]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for Prethis compound Production in Defined Medium

This protocol is based on the methodology for developing a high-yield prethis compound production process.[2]

  • Inoculum Preparation: Prepare a seed culture of S. gallinarum ΔgdmP in a suitable growth medium.

  • Batch Phase:

    • Start the fermentation in a bioreactor with a defined batch medium containing essential vitamins, metal ions, and proline.

    • Maintain the temperature at 37°C and control the pH.

  • Fed-Batch Phase:

    • After the initial carbon source is depleted, initiate an exponential feeding strategy with a concentrated feed medium.

    • The feed medium should contain a balanced composition of nutrients to support high cell density growth.

    • Monitor dissolved oxygen levels and adjust agitation and aeration rates to maintain aerobic conditions.

  • Harvesting:

    • Once the desired cell density and product concentration are reached, harvest the fermentation broth.

    • Separate the cells from the supernatant, which contains the prethis compound.

Protocol 2: Purification of Prethis compound

This protocol is adapted from established methods for lantibiotic purification.[1][7]

  • Adsorption:

    • Add an adsorbent resin, such as XAD-7 or XAD-1180, to the cell-free fermentation supernatant.

    • Stir for an appropriate time to allow for the adsorption of prethis compound onto the resin.

  • Washing:

    • Filter off the resin and wash it with water to remove unbound impurities.

  • Elution:

    • Elute the prethis compound from the resin using a suitable solvent, such as methanol.

  • Further Purification (Optional):

    • For higher purity, further purification steps like ion-exchange chromatography can be employed.

Visualizations

Gallidermin_Biosynthesis_Pathway cluster_ribosome Ribosomal Synthesis cluster_modification Post-translational Modification cluster_secretion Secretion & Activation pre-gdmA pre-gdmA (precursor peptide) Modified_pre-gdmA Modified pre-gdmA pre-gdmA->Modified_pre-gdmA Modification Enzymes Prethis compound Prethis compound (secreted) Modified_pre-gdmA->Prethis compound Secretion This compound Active this compound Prethis compound->this compound Proteolytic Cleavage (GdmP)

Caption: Biosynthesis pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Strain Using wild-type strain? Start->Check_Strain Switch_Strain Switch to prethis compound producing strain (ΔgdmP) Check_Strain->Switch_Strain Yes Check_Media Media optimized? Check_Strain->Check_Media No Switch_Strain->Check_Media Optimize_Media Optimize complex or defined media components Check_Media->Optimize_Media No Check_Fermentation Fed-batch strategy implemented? Check_Media->Check_Fermentation Yes Optimize_Media->Check_Fermentation Implement_Fed_Batch Implement optimized fed-batch strategy Check_Fermentation->Implement_Fed_Batch No End Improved Yield Check_Fermentation->End Yes Implement_Fed_Batch->End

Caption: Troubleshooting workflow for low this compound yield.

References

Gallidermin Purification by HPLC: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the lantibiotic Gallidermin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound purification?

A common and effective method for the final purification step of this compound is reversed-phase HPLC (RP-HPLC). A good starting point involves a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution.[1][2]

Q2: What are the expected physicochemical properties of this compound relevant to HPLC purification?

This compound is a basic and amphiphilic polypeptide.[1] Its stability is noteworthy; it is generally stable over a wide pH range (2 to 8.5) and at high temperatures (up to 100°C for 30 minutes), which is advantageous for HPLC method development.[3] However, prolonged storage at 4°C or room temperature can lead to loss of activity within two weeks.[3]

Q3: How can I prepare my sample before injecting it into the HPLC?

Before the final RP-HPLC step, this compound is typically extracted from the culture broth.[1][4] This can be achieved by adsorption onto a hydrophobic resin like Amberlite XAD-7, followed by elution with methanol.[2][5] The eluate is then often concentrated and may undergo further purification steps like ion-exchange chromatography before the final polishing by HPLC.[1] It is crucial to ensure the sample is free of particulates by centrifuging or filtering (e.g., with a 0.2 µm filter) before injection to prevent column clogging.[2]

Q4: What detection wavelength is appropriate for this compound?

For peptide antibiotics like this compound, a common detection wavelength is in the low UV range, typically around 210-220 nm, where the peptide bond absorbs.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Suggested Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. Since this compound is basic, a lower pH (e.g., using 0.1% TFA or phosphoric acid) can improve peak shape by ensuring the molecule is fully protonated.[2]
Secondary Interactions with Column Add an ion-pairing agent like TFA to the mobile phase to minimize interactions with residual silanols on the column. Consider using a column specifically designed for peptide separations.
Column Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[6]
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume.[7]
Problem 2: Poor Resolution or Co-elution of Peaks
Possible Cause Suggested Solution
Gradient is too Steep Decrease the gradient slope (i.e., increase the gradient time) to improve the separation of closely eluting peaks.[8]
Inappropriate Stationary Phase If resolution cannot be achieved on a C18 column, consider trying a different stationary phase, such as C8 or phenyl-hexyl, which will offer different selectivity.[8]
Flow Rate is too High Reduce the flow rate. This can sometimes improve resolution, although it will increase the run time.[6]
Temperature Fluctuations Use a column oven to maintain a constant and optimized temperature, as temperature can affect selectivity and retention times.[9]
Problem 3: Variable Retention Times
Possible Cause Suggested Solution
Inconsistent Mobile Phase Preparation Ensure accurate and consistent preparation of the mobile phase for each run. Use high-purity solvents and reagents.[10]
Column Not Equilibrated Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially for gradient methods.[10]
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Erratic pressure fluctuations can indicate a problem.[9]
Changes in Temperature Use a column oven to maintain a consistent temperature throughout the analysis.[9]
Problem 4: No Peak or Very Small Peak
Possible Cause Suggested Solution
Low Concentration of this compound Concentrate the sample before injection. Ensure that the preliminary purification steps have been effective.
Injector Malfunction Check the injector for any blockages or leaks. Ensure the correct injection volume is being delivered.
Detector Issue Verify that the detector is turned on, the lamp is functioning correctly, and it is set to the appropriate wavelength.
This compound Degradation Ensure proper storage of the sample (e.g., at -20°C or -80°C for long-term storage) to prevent degradation.[3]

Experimental Protocols

Key Experiment: Reversed-Phase HPLC Purification of this compound

This protocol provides a general methodology for the final purification of this compound. Optimization will likely be required based on the specific sample and HPLC system.

  • Sample Preparation:

    • Start with a partially purified this compound sample, for example, after ion-exchange chromatography.[1]

    • Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.

    • Filter the sample through a 0.2 µm syringe filter to remove any particulates.[2]

  • HPLC System and Column:

    • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is a common choice.[2]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.[2]

    • Solvent B: Acetonitrile.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25°C.[2]

    • Detection: 210 nm.

    • Injection Volume: 10-100 µL, depending on sample concentration.[2]

    • Gradient Program:

      • 0-14 min: Linear gradient from 10% B to 55% B.[2]

      • 14-16 min: Hold at 55% B.

      • 16-17 min: Return to 10% B.

      • 17-22 min: Re-equilibration at 10% B.[2]

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the collected fractions for purity and activity.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem (e.g., Poor Peak Shape, Low Resolution) check_system Check HPLC System (Pressure, Leaks, Connections) start->check_system system_ok System OK? check_system->system_ok check_method Review HPLC Method Parameters (Gradient, Flow Rate, Temp) method_ok Method Appropriate? check_method->method_ok check_sample Examine Sample Preparation (Solvent, Concentration, Filtration) sample_ok Sample Prep Correct? check_sample->sample_ok check_column Inspect Column (Age, Usage History, Storage) column_ok Column OK? check_column->column_ok system_ok->check_method Yes troubleshoot_system Troubleshoot System (e.g., Purge Pump, Replace Seals) system_ok->troubleshoot_system No method_ok->check_sample Yes optimize_method Optimize Method (e.g., Adjust Gradient, Change Temp) method_ok->optimize_method No sample_ok->check_column Yes adjust_sample_prep Adjust Sample Prep (e.g., Change Solvent, Dilute Sample) sample_ok->adjust_sample_prep No replace_column Clean or Replace Column column_ok->replace_column No resolved Problem Resolved column_ok->resolved Yes troubleshoot_system->check_system optimize_method->resolved adjust_sample_prep->resolved replace_column->resolved

Caption: A workflow diagram for troubleshooting common HPLC issues.

Gallidermin_Purification_Workflow culture S. gallinarum Culture Broth adsorption Adsorption on Hydrophobic Resin (e.g., XAD-7) culture->adsorption elution Elution with Methanol adsorption->elution concentration Concentration of Eluate elution->concentration ion_exchange Ion-Exchange Chromatography (Optional Intermediate Step) concentration->ion_exchange rp_hplc Reversed-Phase HPLC (C18 Column) concentration->rp_hplc Direct to HPLC ion_exchange->rp_hplc fraction_collection Fraction Collection rp_hplc->fraction_collection analysis Purity & Activity Analysis fraction_collection->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: The experimental workflow for this compound purification.

References

Gallidermin Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Gallidermin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a lanthionine-containing polypeptide antibiotic, a type of bacteriocin, with potent activity against a wide range of Gram-positive bacteria.[1] As a peptide, it is susceptible to degradation by proteases and can be sensitive to experimental conditions such as pH and temperature, which can lead to a loss of its biological activity.[2] Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary causes of this compound degradation in a laboratory setting?

A2: The main causes of this compound degradation include:

  • Enzymatic Degradation: Proteases present in cell lysates, culture media, or from microbial contamination can cleave this compound at specific amino acid residues.

  • Chemical Degradation: Factors such as extreme pH and high temperatures can lead to chemical modifications like deamidation and oxidation, altering the peptide's structure and function.

  • Physical Instability: this compound, particularly in solution, can be prone to aggregation, precipitation, or adsorption to labware surfaces, reducing its effective concentration.[3][4]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: Proper storage is critical for maintaining this compound's activity. Follow these guidelines:

  • Lyophilized Powder: For long-term storage, keep lyophilized this compound in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[5]

  • Stock Solutions: Prepare stock solutions in a sterile, appropriate solvent. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] The stability of stock solutions is typically shorter than that of the lyophilized powder.

Troubleshooting Guides

Problem 1: Loss of this compound Activity in Experiments

Possible Causes:

  • Proteolytic Degradation: The experimental system may contain endogenous or exogenous proteases.

  • Suboptimal pH or Temperature: The experimental buffer or conditions may be outside the optimal stability range for this compound.

  • Adsorption to Labware: this compound may be binding to the surfaces of tubes, plates, or pipette tips, reducing its effective concentration.[7][8]

Solutions:

Solution Detailed Protocol
Add Protease Inhibitors Use a broad-spectrum protease inhibitor cocktail in your lysis buffers or experimental media. For experiments involving serine proteases, which are known to degrade some lantibiotics, ensure the cocktail is effective against this class of enzymes.[4] A common recommendation is to prepare a 100x stock solution of the cocktail and add it to your buffers to a final concentration of 1x just before use.
Optimize pH and Temperature Maintain the pH of your experimental solutions within a range of 5-7 for optimal stability. Avoid prolonged exposure to high temperatures. If heating is necessary, conduct preliminary experiments to determine the impact on this compound's activity.
Use Low-Binding Labware Utilize polypropylene or other low-protein-binding tubes and pipette tips. For sensitive applications, consider using siliconized glassware to minimize adsorption.[9]
Incorporate a Carrier Protein Adding a carrier protein, such as Bovine Serum Albumin (BSA) at a concentration of 0.1%, can help to block non-specific binding sites on labware.[4]
Problem 2: Inconsistent Results in Bioassays (e.g., MIC/MBC Assays)

Possible Causes:

  • Incomplete Solubilization: this compound powder may not be fully dissolved, leading to inaccurate concentrations.

  • Degradation During Incubation: The long incubation times required for some bioassays can lead to gradual degradation of this compound.

  • Interaction with Media Components: Components of the culture medium may interact with or degrade this compound.

Solutions:

Solution Detailed Protocol
Ensure Complete Dissolution When preparing stock solutions, vortex the vial thoroughly. If solubility is an issue, sonication in a water bath for short periods may help. Visually inspect the solution to ensure no particulate matter is present before sterile filtering.
Run Stability Controls Include a stability control in your assay by incubating this compound in the assay medium for the same duration as the experiment and then testing its activity. This will help to quantify any loss of activity over time.
Evaluate Media Effects If degradation is suspected, test the stability of this compound in different media to identify any incompatible components.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol outlines a general method for monitoring the stability of this compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • Incubation buffers at various pH values (e.g., pH 4, 7, 9)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare solutions of this compound at a known concentration in the different incubation buffers.

  • Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At each time point, remove an aliquot and immediately analyze it by HPLC.

  • Inject a standard of freshly prepared this compound for comparison.

  • Use a gradient elution method, for example, a linear gradient from 10% to 60% Mobile Phase B over 30 minutes.

  • Monitor the chromatogram at a wavelength of 220 nm.

  • Calculate the percentage of remaining intact this compound at each time point by comparing the peak area to the time 0 sample.

Protocol 2: Evaluating Susceptibility to Proteolytic Degradation

This protocol allows for the assessment of this compound's stability in the presence of specific proteases.

Materials:

  • This compound solution

  • Protease solutions (e.g., trypsin, chymotrypsin, elastase) in an appropriate buffer

  • Reaction buffer (e.g., Tris-HCl or PBS at optimal pH for the protease)

  • Protease inhibitor (to stop the reaction)

  • Method for assessing this compound activity (e.g., MIC assay) or integrity (e.g., HPLC)

Procedure:

  • Prepare a reaction mixture containing this compound and the specific protease in the reaction buffer. Include a control with no protease.

  • Incubate the mixture at the optimal temperature for the protease (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot of the reaction and stop the enzymatic activity by adding a specific protease inhibitor or by heat inactivation (if appropriate for this compound's stability).

  • Analyze the remaining this compound activity using a bioassay or assess its integrity by HPLC as described in Protocol 1.

Data Presentation

Table 1: General Stability Profile of this compound

Condition Stability Notes
Temperature Generally stable at elevated temperatures for short periods.Specific data on degradation rates at different temperatures is limited. Long-term storage should be at -20°C or below.
pH Stable in a pH range of 5-7.Avoid highly acidic or alkaline conditions to prevent chemical degradation.
Proteases Susceptible to degradation by certain proteases, such as trypsin.The use of protease inhibitors is recommended when working with cell lysates or other protease-containing samples.

Visualizations

Gallidermin_Degradation_Pathways cluster_causes Degradation Factors This compound Intact this compound Adsorption Adsorption to Labware This compound->Adsorption Non-specific Binding Degraded_this compound Degraded/Inactive This compound Proteases Proteolytic Enzymes (e.g., Trypsin) Proteases->Degraded_this compound Enzymatic Cleavage pH Suboptimal pH (Acidic or Alkaline) pH->Degraded_this compound Chemical Modification Temp High Temperature Temp->Degraded_this compound Denaturation/ Degradation Adsorption->Degraded_this compound Reduced Effective Concentration

Caption: Major pathways leading to the degradation of this compound.

Troubleshooting_Workflow cluster_troubleshooting Experimental Troubleshooting Start Experiment Shows Loss of this compound Activity Check_Storage Verify Proper Storage (-20°C or -80°C, protected) Start->Check_Storage Check_Handling Review Handling Procedures (e.g., freeze-thaw cycles) Start->Check_Handling Troubleshoot_Experiment Troubleshoot Experimental Conditions Start->Troubleshoot_Experiment Add_Inhibitors Add Protease Inhibitors Troubleshoot_Experiment->Add_Inhibitors Optimize_pH Optimize Buffer pH (5-7) Troubleshoot_Experiment->Optimize_pH Use_Low_Bind Use Low-Binding Labware Troubleshoot_Experiment->Use_Low_Bind Add_Carrier Add Carrier Protein (e.g., BSA) Troubleshoot_Experiment->Add_Carrier End Activity Restored Add_Inhibitors->End Re-run Experiment Optimize_pH->End Re-run Experiment Use_Low_Bind->End Re-run Experiment Add_Carrier->End Re-run Experiment

References

Optimizing Gallidermin concentration for anti-biofilm assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of gallidermin in anti-biofilm assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect bacterial biofilms?

A1: this compound is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptide antibiotics.[1] It is effective against a broad spectrum of Gram-positive bacteria.[1] this compound has a dual mode of action: it can form pores in the bacterial membrane and also inhibit cell wall biosynthesis by interacting with lipid II, a precursor molecule.[2] For biofilms, it is particularly effective at preventing their formation, even at sublethal concentrations.[1][3] It achieves this by repressing genes involved in the initial stages of biofilm development, such as those responsible for adhesion (atl - major autolysin) and the production of the extracellular matrix (ica - intercellular adhesin).[4][5][6]

Q2: Against which types of bacteria is this compound most effective for anti-biofilm activity?

A2: this compound has been extensively studied and shown to be effective against biofilm-forming staphylococcal species, including Staphylococcus aureus (including MRSA strains) and Staphylococcus epidermidis.[3][7] These bacteria are common culprits in implant-associated and chronic infections due to their robust biofilm formation.[5][7]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?

A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a planktonic (free-floating) bacterium.[4][8] In contrast, the Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration required to kill the bacteria within a pre-formed, mature biofilm.[9][10] It is a critical distinction because bacteria within a biofilm are significantly more resistant to antibiotics than their planktonic counterparts, meaning the MBEC is often much higher than the MIC.[10][11]

Q4: Is this compound more effective at preventing biofilm formation or eradicating existing biofilms?

A4: this compound is significantly more effective at preventing the initial formation of biofilms.[3][4] Studies have shown that even sub-inhibitory concentrations (below the MIC) can effectively inhibit biofilm development.[4] However, like many antibiotics, this compound's ability to kill bacteria within established, mature biofilms (e.g., 24-hour or 5-day old) is markedly reduced.[3][5][7] A small subpopulation of "persister" cells often survives treatment within the biofilm matrix.[7][12]

Q5: Is this compound cytotoxic to human cells?

A5: this compound has demonstrated low cytotoxicity against human cells. Studies on human dermal fibroblasts showed no cytotoxic effects at concentrations effective against bacteria.[8][13] It also exhibited minimal hemolysis (less than 1%) of human red blood cells and did not induce reactive oxygen species in whole blood, suggesting good biocompatibility.[8][13]

Troubleshooting Guide

Q: I am not observing any biofilm inhibition in my assay. What could be the issue?

A: This could be due to several factors:

  • Incorrect this compound Concentration: Ensure you are using an appropriate concentration range. For biofilm prevention, start with concentrations around the predetermined MIC of your bacterial strain (e.g., from 0.16x to 1x MIC).[4] For eradicating mature biofilms, much higher concentrations (e.g., multiples of the MIC) will be necessary.[7]

  • Bacterial Strain Variability: The biofilm-forming capacity can vary significantly between different strains of the same species. Confirm that your specific strain is a competent biofilm former under your experimental conditions.

  • Inactive this compound: Verify the purity and activity of your this compound stock. Improper storage or handling can lead to degradation. A simple bioassay against a known susceptible planktonic strain can confirm its activity.[14][15]

  • Assay Conditions: Ensure your incubation time, temperature (typically 37°C), and growth medium (e.g., Trypticase Soy Broth - TSB) are optimal for biofilm formation for your specific bacterial strain.[4]

Q: My results are inconsistent between experiments. How can I improve reproducibility?

A: Reproducibility issues often stem from minor variations in protocol execution:

  • Standardize Inoculum: Always start with a standardized bacterial inoculum. Prepare a fresh overnight culture and dilute it to a specific optical density (e.g., OD600) or CFU/mL to ensure the same number of bacteria are added to each well.[4] A common starting concentration is 10^6 CFU/mL.[4]

  • Washing Steps: When washing non-adherent cells, be gentle to avoid dislodging the biofilm. A consistent technique, such as using a multichannel pipette and washing twice with PBS, is crucial.[4]

  • Plate Type: Use tissue culture-treated microtiter plates, as they are designed for cell adherence and promote more uniform biofilm formation.

  • Evaporation: During long incubation periods (24h or more), evaporation from the wells, especially on the outer edges of the plate, can concentrate solutes and affect biofilm growth. Using a plate sealer or placing the plate in a humidified chamber can mitigate this.

Q: Why do some bacteria survive even at high concentrations of this compound in a mature biofilm?

A: This is a well-documented phenomenon attributed to "persister" cells.[7][12] These are a small fraction of dormant or slow-metabolizing cells within the biofilm that are highly tolerant to antibiotics.[12] The protective extracellular matrix of the biofilm also limits antibiotic penetration. Therefore, achieving complete eradication of a mature biofilm with a single agent is exceptionally challenging.[5][7]

Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting common issues in this compound anti-biofilm assays.

G Start Problem: Inconsistent or Unexpected Anti-Biofilm Results Q1 Is the issue related to Biofilm Inhibition or Mature Biofilm Eradication? Start->Q1 Inhibition Biofilm Inhibition Problem Q1->Inhibition Inhibition Eradication Mature Biofilm Eradication Problem Q1->Eradication Eradication Q2_Inhibit Did you confirm the MIC of your specific strain? Inhibition->Q2_Inhibit Q2_Erad Are you using concentrations significantly above the MIC? Eradication->Q2_Erad A2_Inhibit_No Action: Determine MIC first. Use a range from 0.1x to 2x MIC for inhibition assays. Q2_Inhibit->A2_Inhibit_No No A2_Inhibit_Yes Is your this compound stock active? Q2_Inhibit->A2_Inhibit_Yes Yes Q3_Inhibit Action: Test activity on planktonic bacteria. Prepare fresh stock if needed. A2_Inhibit_Yes->Q3_Inhibit No A3_Inhibit_Yes Are assay controls (no drug) showing robust biofilm growth? A2_Inhibit_Yes->A3_Inhibit_Yes Yes A4_Inhibit_No Action: Optimize growth conditions (media, incubation time, plate type) for your strain. A3_Inhibit_Yes->A4_Inhibit_No No A4_Inhibit_Yes Issue likely resolved. Consider inoculum standardization for further consistency. A3_Inhibit_Yes->A4_Inhibit_Yes Yes A2_Erad_No Action: Use high concentrations (e.g., 4x, 8x, 16x MIC or higher). Eradication requires much more drug. Q2_Erad->A2_Erad_No No A2_Erad_Yes Are you observing a partial reduction in viability rather than complete killing? Q2_Erad->A2_Erad_Yes Yes A3_Erad_Yes This is expected. Biofilms contain persister cells and are highly tolerant. Complete eradication is difficult. A2_Erad_Yes->A3_Erad_Yes Yes A3_Erad_No Action: Re-check viability assay (e.g., MTT, CFU plating). Ensure reagents are valid. A2_Erad_Yes->A3_Erad_No No

Caption: Troubleshooting workflow for this compound anti-biofilm experiments.

Data Presentation

Table 1: Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations of this compound
Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
S. aureus SA113MSSA8-[4][7]
S. aureusMSSA12.512.5[8][13]
S. aureusMRSA1.561.56[8][13]
S. epidermidis O47-4-[4][7]
S. epidermidis (4 strains)-6.256.25[8][13]

MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus. A hyphen (-) indicates data not specified in the cited source.

Table 2: Effective Concentrations of this compound for Biofilm Inhibition
Bacterial StrainEffective ConcentrationObservationReference
S. aureus SA113≥ 0.16x MIC (0.5 µg/mL)Significant inhibition of biofilm formation.[4]
S. aureus SA1131x MICComplete inhibition of biofilm formation.[4]
S. epidermidis O471x MICComplete inhibition of biofilm formation.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

  • Preparation of this compound: Prepare a stock solution of this compound. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 128 to 0.06 µg/mL).[4]

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to a final concentration of approximately 10^6 CFU/mL.[4]

  • Inoculation: Add 100 µL of the bacterial suspension to each well of the microtiter plate containing 100 µL of the this compound dilutions.[4][8] Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4][8]

  • Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[4]

Protocol 2: Biofilm Formation Inhibition Assay

This assay measures the ability of this compound to prevent the initial formation of a biofilm.

  • Inoculum Preparation: Grow an overnight culture of the test bacterium in Trypticase Soy Broth (TSB). Dilute the culture to a final concentration of 10^6 CFU/mL in TSB.[4]

  • Plate Setup: In a 96-well tissue culture-treated plate, add 100 µL of the bacterial suspension to each well.[4]

  • Treatment: Add 100 µL of TSB containing various sub-inhibitory concentrations of this compound (e.g., 0.16x, 0.25x, 0.5x, 1x MIC) to the wells.[4]

  • Incubation: Incubate the plate without agitation at 37°C for 24 hours.[4]

  • Washing: Discard the culture supernatant and gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.[4][16]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 30 minutes.[16]

  • Final Wash and Solubilization: Discard the crystal violet solution and wash the wells twice with deionized water.[16] Allow the plate to air dry. Add 200 µL of 95% ethanol to each well to dissolve the bound dye.[16]

  • Quantification: Transfer 150 µL from each well to a new plate and measure the absorbance at 570 nm using a microplate reader.[16] A lower absorbance compared to the no-drug control indicates biofilm inhibition.

Experimental Workflow Diagram

This diagram illustrates the general workflow for testing this compound's anti-biofilm efficacy.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Biofilm Inhibition Assay cluster_2 Phase 3: Mature Biofilm Eradication Assay P1 Select Bacterial Strain (e.g., S. aureus) P2 Determine MIC of this compound (Planktonic Assay) P1->P2 I1 Culture Bacteria with sub-inhibitory this compound (0.1x to 1x MIC) for 24h P2->I1 Use MIC values to set concentrations E2 Treat Mature Biofilm with This compound (≥1x MIC) for 24h P2->E2 Use MIC values to set concentrations I2 Wash & Stain (Crystal Violet) I1->I2 I3 Quantify Biofilm Mass (Absorbance at 570nm) I2->I3 E1 Grow Biofilm for 24-48h (No Drug) I3->E1 Proceed if inhibition is observed E1->E2 E3 Assess Cell Viability (e.g., MTT Assay, CFU count) E2->E3 G cluster_0 Bacterial Cell Processes cluster_1 Biofilm Formation Stages This compound This compound Atl atl gene expression This compound->Atl Represses Ica ica gene expression This compound->Ica Represses Transcription Transcription of biofilm-related genes Transcription->Atl Transcription->Ica Autolysin Production of Major Autolysin (Atl) Atl->Autolysin PIA Production of PIA (Polysaccharide Intercellular Adhesin) Ica->PIA Adhesion Primary Adhesion to Surface Autolysin->Adhesion Aggregation Intercellular Aggregation PIA->Aggregation Adhesion->Aggregation Biofilm Biofilm Formation Aggregation->Biofilm

References

Addressing challenges in the chemical synthesis of Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chemical Synthesis of Gallidermin

Welcome to the technical support center for the chemical synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex total synthesis of this potent lanthipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in overcoming common challenges.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS), cyclization, and purification of this compound.

Section 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

Q1: Why am I observing low coupling efficiency or failed couplings, especially for hydrophobic or bulky residues?

A1: Low coupling efficiency is a common issue in SPPS, often caused by peptide chain aggregation on the resin.[1][2]

  • Problem: The growing peptide, particularly if it contains hydrophobic sequences, can fold into secondary structures (β-sheets) that block reactive sites.[2]

  • Troubleshooting Steps:

    • Solvent Choice: Switch from standard N,N-Dimethylformamide (DMF) to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP/DMSO to improve resin swelling and disrupt aggregation.[2]

    • Coupling Reagents: Use a more potent coupling reagent. If HATU/HBTU is failing, consider using COMU, although note its instability in DMF.[3]

    • Temperature: Perform the coupling at an elevated temperature (e.g., 50°C) to help break up aggregates.

    • "Difficult Sequence" Strategies: For known difficult sequences, incorporate structure-breaking "pseudoproline" dipeptides or use depsipeptide units to disrupt secondary structure formation.[4]

    • Resin Choice: Utilize a low-loading resin (e.g., 0.1-0.3 mmol/g) or a polyethylene glycol (PEG)-based resin (like ChemMatrix), which can improve solvation of the peptide chain and reduce aggregation.[5][6]

Q2: I am seeing significant aspartimide formation. How can I prevent this?

A2: Aspartimide formation is a major side reaction involving aspartic acid residues, leading to a mixture of products that are difficult to separate.

  • Problem: The side-chain carboxylate of an Asp residue can attack the backbone amide, forming a cyclic imide. This can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.

  • Troubleshooting Steps:

    • Protecting Group: Use a bulkier side-chain protecting group for Asp, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmp), which sterically hinder the cyclization.

    • Additive in Deprotection: During the Fmoc-deprotection step with piperidine, add a reagent like ethyl cyano(hydroxyimino)acetate (Oxyma) to the solution. This has been shown to reduce the rate of aspartimide formation.[7]

    • Modified Coupling: When coupling the amino acid immediately following an Asp residue, use a milder activation method without strong bases to minimize the risk.

Q3: My synthesis is failing due to diketopiperazine (DKP) formation. What is happening?

A3: DKP formation leads to the premature cleavage of the dipeptide from the resin, terminating the synthesis.

  • Problem: This side reaction is most common after the coupling of the second amino acid. The free N-terminus of the dipeptide can attack the ester linkage to the resin, forming a stable six-membered ring (a diketopiperazine) and releasing the chain from the solid support.[4]

  • Troubleshooting Steps:

    • Use of Protected Dipeptides: Couple the first two amino acids as a pre-formed, N-terminally protected dipeptide unit. This bypasses the vulnerable dipeptide-resin stage.

    • Steric Hindrance: Ensure the second amino acid is a bulky one if the sequence allows, as this can disfavor the cyclization. Proline is particularly susceptible to this reaction.

    • Faster Coupling: Use a rapid and efficient coupling protocol for the third amino acid to quickly cap the reactive dipeptide N-terminus.

Section 2: Lanthionine Ring Formation & Cyclization

Q4: I am getting low yields and multiple side products during the on-resin cyclization of the thioether rings. What are the critical parameters?

A4: On-resin cyclization is crucial for forming the four characteristic thioether rings of this compound. Success depends on a precise orthogonal protection strategy and carefully controlled reaction conditions.

  • Problem: Incorrect or incomplete deprotection of the cysteine thiol and the serine/threonine-derived precursor can lead to intermolecular reactions (dimerization, oligomerization) or failed cyclization.[8] The stereochemistry of the lanthionine bridge is also critical for biological activity and can be difficult to control.[6]

  • Troubleshooting Strategy: Orthogonal Protection

    • Pre-formed Lanthionine Cassettes: The most robust strategy is not to form the rings from Ser/Thr and Cys on the resin, but to synthesize orthogonally protected lanthionine (Lan) and methyllanthionine (MeLan) amino acids first.[9][10][11] These "cassettes" are then incorporated directly during SPPS.

    • Protecting Group Scheme: A common orthogonal scheme involves:

      • Fmoc on the α-amino group for chain elongation.

      • An acid-labile group (e.g., Trityl) on the Cys-derived thiol for the final ring closure.

      • A base-labile group on the Ser/Thr-derived precursor.

    • Selective Deprotection: After assembling the linear peptide, selectively deprotect the specific Cys and Ser/Thr precursors for a single ring, perform the intramolecular Michael addition, and then proceed to the next ring. This stepwise, controlled cyclization minimizes side reactions.

    • On-Resin Advantage: Performing the cyclization on-resin leverages the "pseudo-dilution" effect, which favors the desired intramolecular reaction over intermolecular side reactions.[8]

Q5: The stereochemistry of my synthetic lanthionine bridges is incorrect, leading to an inactive peptide. How can I control this?

A5: Stereocontrol is a fundamental challenge. The natural biosynthesis of this compound produces specific stereoisomers of Lan and MeLan which are essential for its activity.[6]

  • Problem: Chemical methods for Michael addition can produce a mixture of diastereomers, which are nearly impossible to separate in the final peptide.

  • Solution:

    • Use of Pre-synthesized Stereopure Lanthionines: The most effective solution is to use stereochemically pure, orthogonally protected lanthionine and methyllanthionine building blocks during SPPS.[10][11] This ensures that the correct stereocenters are incorporated from the start.

    • Asymmetric Synthesis: Synthesize these building blocks using established asymmetric synthesis routes that yield the desired (2S, 6R)-lanthionine and (2S, 3S, 6R)-3-methyllanthionine configurations.

Section 3: Purification

Q6: I am struggling to purify the final this compound product using RP-HPLC. The peptide is aggregating, or the peaks are very broad.

A6: Purifying a complex, polycyclic, and potentially hydrophobic peptide like this compound can be challenging.

  • Problem: Aggregation, poor solubility, and multiple closely-related impurities (e.g., deletion sequences, products of side reactions) can complicate HPLC purification.

  • Troubleshooting Steps:

    • Column Choice: Use a high-quality C18 stationary phase. For difficult separations, consider a C4 or C8 column which are less hydrophobic and may reduce aggregation.

    • Solvent Modifiers: Ensure trifluoroacetic acid (TFA) at 0.1% (v/v) is present in both aqueous and organic mobile phases (e.g., water and acetonitrile). TFA acts as an ion-pairing agent, improving peak shape.

    • Gradient Optimization: Use a shallow gradient of the organic solvent (e.g., a 0.5% or even 0.2% increase in acetonitrile per minute) to improve the resolution between the target peptide and closely eluting impurities.

    • Solubility: If the lyophilized crude product is difficult to dissolve, try using small amounts of formic acid, acetic acid, or hexafluoroisopropanol (HFIP) to aid dissolution before injection.

    • Temperature: Running the column at a slightly elevated temperature (e.g., 40-50°C) can decrease solvent viscosity and improve peak sharpness.

Quantitative Data Summary

The chemical synthesis of lanthipeptides is a low-yield process. The following tables provide representative data compiled from syntheses of related lanthipeptides to help set realistic expectations.

Table 1: Representative Yields in Lanthipeptide Synthesis

Synthesis StageReported Yield RangeKey ChallengesReference
Total Synthesis (Overall Yield)0.003% - 10%Cumulative loss over many steps, difficult cyclizations.[12]
On-Resin Cyclization (Single Ring)20% - 30%Side reactions, incomplete conversion.[8]
Final HPLC Purification10% - 40% (of crude)Product loss during fractionation, difficult separation.N/A

Table 2: Example HPLC Purification Conditions for this compound (from fermentation)

ParameterCondition
ColumnProntosil PREP 2025 C18 (10.0-μm)
Mobile Phase A0.1% (v/v) aqueous Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% (v/v) TFA
Elution ConditionIsocratic with 72.5% Acetonitrile
Detection Wavelength230 nm
Reference[13]

Note: For synthetic this compound, a gradient elution is highly recommended for separating synthesis-related impurities.

Experimental Protocols

Protocol 1: Fmoc-SPPS of this compound Linear Precursor (Representative)

This protocol outlines the manual solid-phase synthesis of the linear peptide chain using pre-synthesized, orthogonally protected lanthionine building blocks.

1. Resin Preparation: a. Use a Rink Amide resin (for a C-terminal amide) with a low loading capacity (e.g., 0.2 mmol/g). b. Place the resin in a reaction vessel and swell in DMF for 1 hour. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times). e. Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling activator like HATU (3.9 equivalents) in DMF. b. Add a non-nucleophilic base, diisopropylethylamine (DIEA) (8 equivalents), to the activation mixture. c. Immediately add the activated amino acid solution to the resin. d. Agitate at room temperature for 1-2 hours. e. Drain the vessel and wash the resin with DMF (3 times). f. Perform a Kaiser test. If positive (incomplete coupling), repeat the coupling step. If negative, proceed to the next deprotection cycle.

4. Chain Elongation: a. Repeat steps 2 and 3 for each amino acid in the this compound sequence. b. When the sequence calls for a lanthionine bridge, use the appropriate pre-synthesized and orthogonally protected Lan/MeLan building block in the coupling step.

5. Final Deprotection: a. Once the full linear chain is assembled, perform a final Fmoc deprotection (Step 2). The peptide is now ready for on-resin cyclization.

Protocol 2: On-Resin Thioether Cyclization (Representative)

This protocol assumes a stepwise cyclization strategy using orthogonally protected building blocks.

1. Selective Deprotection: a. After linear synthesis, wash the resin-bound peptide thoroughly with DCM. b. Selectively remove the protecting groups for the first ring to be formed (e.g., an Alloc group using a palladium catalyst like Pd(PPh₃)₄). This step must be highly specific and not affect other protecting groups. c. Wash the resin thoroughly to remove all traces of the catalyst and reagents.

2. Intramolecular Michael Addition: a. Swell the resin in a suitable solvent like NMP or DMF. b. Add a mild, non-nucleophilic base (e.g., DIEA or potassium carbonate) to catalyze the intramolecular thioether formation. c. Allow the reaction to proceed for 12-24 hours at room temperature. d. Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by mass spectrometry.

3. Subsequent Cyclizations: a. Once the first ring is confirmed, wash the resin extensively. b. Proceed to selectively deprotect the precursors for the next ring and repeat the cyclization step. c. Continue this process sequentially until all four rings are formed.

4. Cleavage and Global Deprotection: a. After all cyclizations are complete, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail, typically containing 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Visualizations

Logical & Experimental Workflows

G cluster_0 Phase 1: Linear Peptide Synthesis (SPPS) cluster_1 Phase 2: On-Resin Cyclization cluster_2 Phase 3: Cleavage & Purification Resin 1. Select & Swell Resin Fmoc_De 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_De Couple 3. Amino Acid Coupling (HATU/DIEA in DMF) Fmoc_De->Couple Wash 4. Wash Couple->Wash Loop Repeat for each AA (Incl. Lan/MeLan Cassettes) Wash->Loop Loop->Fmoc_De Sel_De 5. Selective Deprotection (Ring 1 Precursors) Loop->Sel_De Linear Peptide Complete Cyclize 6. Intramolecular Michael Addition Sel_De->Cyclize Loop2 Repeat for Rings 2-4 Cyclize->Loop2 Loop2->Sel_De Cleave 7. Cleavage from Resin & Global Deprotection (TFA) Loop2->Cleave Fully Cyclized Peptide Precip 8. Ether Precipitation Cleave->Precip Purify 9. RP-HPLC Purification Precip->Purify Analyze 10. Characterization (MS, NMR) Purify->Analyze

Caption: Workflow for the total chemical synthesis of this compound.

G cluster_coupling Coupling Step cluster_cyclization Cyclization Step cluster_solutions_agg Solutions for Aggregation cluster_solutions_reagent Solutions for Reagents cluster_solutions_dep Solutions for Deprotection Problem Low Yield or Incomplete Reaction Aggregation Peptide Aggregation? Problem->Aggregation During SPPS Reagents Reagent Potency? Problem->Reagents During SPPS Deprotection Incomplete Selective Deprotection? Problem->Deprotection During Cyclization Conditions Suboptimal Reaction Conditions? Problem->Conditions During Cyclization Solvent Change Solvent (NMP) Aggregation->Solvent Temp Increase Temperature Aggregation->Temp Pseudo Use Pseudoprolines Aggregation->Pseudo Double Double Couple Reagents->Double Stronger Use Stronger Activator (COMU) Reagents->Stronger Check Verify Orthogonality Deprotection->Check Optimize Optimize Deprotection Time/Reagent Deprotection->Optimize Conditions->Optimize Optimize Base/Time

Caption: Troubleshooting decision tree for low-yield reactions.

Mechanism of Action

G cluster_binding Step 1: Binding cluster_inhibition Step 2: Inhibition This compound This compound Binding High-Affinity Binding This compound->Binding LipidII Lipid II (Peptidoglycan Precursor) LipidII->Binding Membrane Bacterial Cytoplasmic Membrane Inhibition Sequestration of Lipid II Binding->Inhibition Forms a Complex Wall_Synth Cell Wall Synthesis Blocked Inhibition->Wall_Synth Prevents incorporation into cell wall Lysis Cell Lysis Wall_Synth->Lysis

Caption: Mechanism of action of this compound via Lipid II sequestration.

References

Technical Support Center: Minimizing Gallidermin Cytotoxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gallidermin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute preclinical studies that effectively minimize the potential for cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to cytotoxicity?

This compound is a lantibiotic that exhibits its antimicrobial effects through a dual mode of action. Its primary mechanism is the inhibition of bacterial cell wall synthesis by binding to Lipid II, a crucial precursor molecule for peptidoglycan formation.[1][2] Additionally, this compound can form pores in the bacterial cell membrane, leading to leakage of cellular contents.[3][4] This pore-forming activity is dependent on the thickness and composition of the bacterial membrane.[3][4]

The specificity of this compound for Lipid II, which is absent in mammalian cells, is the primary reason for its low intrinsic cytotoxicity to human cells.[1]

Q2: Does this compound exhibit significant cytotoxicity against mammalian cells?

Preclinical studies have consistently demonstrated that this compound has a low cytotoxic profile against various human cell types. For instance, it shows minimal hemolytic activity (<1%) against human red blood cells even at concentrations up to 400 μg/mL.[1][5] Furthermore, studies on human dermal fibroblasts have shown no significant cytotoxic effects at concentrations that are bactericidal against sensitive strains of Staphylococcus aureus and Staphylococcus epidermidis.[1]

Q3: Can the production process of this compound influence its cytotoxicity?

Yes, the biosynthesis of this compound involves a precursor peptide called prethis compound. This precursor contains a leader peptide that renders it biologically inactive and non-toxic.[6][7] The mature, active, and potentially cytotoxic form of this compound is produced when this leader peptide is cleaved off. Therefore, producing and purifying prethis compound can be a key strategy to avoid cytotoxicity issues during the manufacturing process.[7] The active this compound can then be generated through enzymatic cleavage of the purified, non-toxic precursor.[6]

Q4: Are there formulation strategies to reduce the potential for this compound cytotoxicity in vivo?

While this compound inherently exhibits low cytotoxicity, formulation strategies commonly used for other antimicrobial peptides can be explored to further enhance its safety profile for in vivo applications. These strategies primarily aim to improve drug delivery to the target site and reduce off-target effects. Although specific preclinical data for this compound is limited in this area, approaches such as encapsulation in liposomes or nanoparticles are standard methods for improving the therapeutic index of peptide drugs.

Q5: What are the key considerations for designing a preclinical study to assess this compound's cytotoxicity?

When designing a preclinical study, it is crucial to follow established guidelines for toxicity testing, such as those provided by the Organisation for Economic Co-operation and Development (OECD).[8][9][10][11] Key considerations include:

  • Dose selection: A dose-range finding study should be conducted to determine the appropriate concentrations for definitive studies.

  • Animal model: The choice of animal model should be scientifically justified and relevant to the intended clinical application.

  • Route of administration: The route of administration in the preclinical study should mimic the intended clinical route.

  • Endpoint analysis: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight changes, hematology, clinical chemistry, and histopathology of target organs.

Troubleshooting Guides

Issue: Unexpected Cytotoxicity Observed in In Vitro Assays

Possible Cause 1: Impurities in the this compound Preparation

  • Troubleshooting: Ensure the purity of the this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Contaminants from the production and purification process can contribute to unexpected cytotoxicity.

Possible Cause 2: High Concentration of this compound

  • Troubleshooting: While this compound has low cytotoxicity, very high concentrations may induce some cellular stress. At 400 μg/mL, a slight increase in the release of pro-inflammatory cytokines like CXCL8 and IL-6 has been observed in dermal fibroblasts.[1][5] Review the dose-response curve and ensure that the concentrations used are clinically relevant.

Possible Cause 3: Inappropriate Assay Conditions

  • Troubleshooting: Verify the experimental protocol for your cytotoxicity assay (e.g., MTT, hemolysis). Ensure that the cell density, incubation times, and reagent concentrations are appropriate and consistent with established protocols. Refer to the detailed experimental protocols provided below.

Issue: Variability in Cytotoxicity Results Between Experiments

Possible Cause 1: Inconsistent Cell Culture Conditions

  • Troubleshooting: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in cell health and metabolic activity can significantly impact the results of cytotoxicity assays.

Possible Cause 2: Instability of this compound in Solution

  • Troubleshooting: Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your experimental buffer and storage conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound's antimicrobial activity and cytotoxicity.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various Staphylococcal strains. [1][2]

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
S. epidermidis (4 strains)6.256.25
Methicillin-sensitive S. aureus (MSSA)12.512.5
Methicillin-resistant S. aureus (MRSA)1.561.56
S. aureus SA1138-
S. epidermidis O474-

Table 2: In Vitro Cytotoxicity of this compound on Human Cells. [1][5]

Cell TypeAssayThis compound Concentration (μg/mL)Result
Human Red Blood CellsHemolysis AssayUp to 400< 1% hemolysis
Human Dermal FibroblastsCell Viability (Neutral Red)Up to 400No significant effect on viability
Human Dermal FibroblastsLDH ReleaseUp to 400No cytotoxic effect
Human Dermal FibroblastsCytokine Release (CXCL8, IL-6)400Significant but low-level increase

Table 3: Toxicity Comparison of Prethis compound and this compound. [6][7]

PeptideIndicator StrainConcentrationResult
Prethis compoundS. gallinarum Tü3928Up to 8 g/L (~2.35 mM)No toxicity
This compoundS. gallinarum Tü3928As low as 0.25 g/L (0.12 mM)Clear inhibitory zones

Experimental Protocols

Hemolysis Assay

This protocol is used to assess the lytic effect of this compound on red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human red blood cells.

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation at 1000 x g for 10 minutes.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

    • Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the this compound dilutions.

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to RBCs.

    • For the negative control (0% hemolysis), add 100 µL of PBS to RBCs.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Calculation:

    • % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed human dermal fibroblasts in a 96-well plate at a density of 5 x 104 cells/well.

    • Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.

    • Incubate the cells for 24 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Abstreated / Abscontrol) x 100

Visualizations

Signaling Pathways

While the precise signaling pathways for this compound-induced cytotoxicity in mammalian cells are not extensively detailed due to its low toxicity, high concentrations of some antimicrobial peptides can trigger inflammatory responses. A generalized pathway for pathogen-associated molecular pattern (PAMP) recognition leading to cytokine production is depicted below. It is important to note that this compound's interaction with these pathways is not fully elucidated.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (at high concentrations) TLR Toll-like Receptor (TLR) This compound->TLR MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., CXCL8, IL-6) NFkB->Cytokines Gene Transcription

Caption: Generalized signaling pathway for PAMP-induced cytokine production.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in preclinical studies.

Experimental_Workflow start Start: this compound Sample purity Purity Assessment (HPLC, MS) start->purity in_vitro In Vitro Cytotoxicity Assays purity->in_vitro hemolysis Hemolysis Assay (Human RBCs) in_vitro->hemolysis Tier 1 mtt Cell Viability Assay (e.g., MTT on Fibroblasts) in_vitro->mtt Tier 1 in_vivo In Vivo Toxicity Study (e.g., Mouse Model) in_vitro->in_vivo Proceed if low in vitro toxicity acute_tox Acute Toxicity Study (OECD Guidelines) in_vivo->acute_tox Tier 2 histopath Histopathology acute_tox->histopath end End: Cytotoxicity Profile histopath->end

Caption: Preclinical workflow for this compound cytotoxicity assessment.

References

Improving the heterologous expression and production of Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression and production of Gallidermin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heterologous production challenging?

This compound is a lanthionine-containing peptide antibiotic, also known as a lantibiotic, produced by Staphylococcus gallinarum.[1][2] It exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus.[1][3] The primary challenge in its production, particularly in heterologous hosts, is its inherent toxicity to the producing cells.[1][4] This "self-toxicity" can lead to low yields and inhibit cell growth.[1][4]

Q2: What is the native biosynthesis pathway of this compound?

This compound is ribosomally synthesized as a precursor peptide (pre-gallidermin) encoded by the gdmA gene.[5] This prepeptide consists of an N-terminal leader peptide and a C-terminal propeptide.[5] The propeptide undergoes extensive post-translational modifications, including dehydration of serine and threonine residues and subsequent formation of thioether bridges (lanthionines), catalyzed by a series of enzymes.[1][6][7] Finally, the leader peptide is cleaved off by a protease, GdmP, to yield the mature, active this compound.[1][6]

Q3: What are the main strategies to overcome the self-toxicity of this compound during production?

A key strategy is the two-stage production process.[1][8] This involves producing a non-toxic precursor of this compound, called prethis compound, in the host organism.[1][4][8] Prethis compound retains the leader peptide, which renders it inactive and non-toxic to the producer strain.[1][4] The inactive precursor can then be purified and subsequently converted to active this compound in vitro by enzymatic cleavage of the leader peptide.[1][9]

Troubleshooting Guide

Low or No this compound/Prethis compound Yield

Problem: After expression and purification, the yield of this compound or its precursor is significantly lower than expected or undetectable.

Possible Cause Troubleshooting Steps
Inefficient Gene Expression - Verify the integrity of the expression vector and the correct insertion of the gdmA gene (and modification enzyme genes if co-expressed).[10] - Optimize codon usage of the synthetic genes for the chosen expression host. - Test different promoters and induction conditions (e.g., inducer concentration, temperature, induction time).[11][12]
Poor Post-Translational Modification - Ensure that all necessary modification enzymes (e.g., GdmB, GdmC, GdmD for dehydration and cyclization) are co-expressed and active.[1] - If using a host that does not naturally produce lantibiotics, the entire biosynthetic gene cluster may need to be introduced.[6] - Verify the expression and solubility of the modification enzymes.
Degradation of the Product - Add protease inhibitors during cell lysis and purification.[11] - Optimize the purification protocol to be as rapid as possible and perform all steps at low temperatures (e.g., 4°C).
Suboptimal Fermentation Conditions - Optimize medium composition. A medium containing yeast extract, CaCl2, and maltose has been shown to improve yields.[13] - Control pH and aeration during fermentation. Acetate accumulation can be detrimental, so feeding strategies may need to be optimized.[8]
Toxicity to Host (for direct this compound expression) - Switch to a two-stage production system to produce the non-toxic prethis compound.[1][4][8] - Utilize host strains with enhanced resistance to antimicrobial peptides.
Product Purity Issues

Problem: The purified product contains significant amounts of contaminants.

Possible Cause Troubleshooting Steps
Ineffective Purification Steps - Optimize the resin and buffer conditions for chromatography. This compound can be adsorbed from culture supernatant onto resins like Amberlite XAD-7 or XAD-16.[1][9] - Consider adding additional purification steps, such as ion-exchange chromatography followed by reversed-phase HPLC for final polishing.[2][14]
Co-purification of Host Proteins - If using an affinity tag for purification, ensure that the tag is accessible and that washing steps are stringent enough to remove non-specific binders.[11] - Perform a buffer screen to find conditions that minimize non-specific binding.

Experimental Protocols

Expression of Prethis compound in Staphylococcus gallinarum (gdmP mutant)

This protocol is adapted from a study that developed a two-stage production process to circumvent product toxicity.[1]

  • Strain: Staphylococcus gallinarum Tü3928 with a knockout of the gdmP gene (the protease responsible for leader peptide cleavage).

  • Medium: Use a suitable production medium such as YE4 medium (50 g/L yeast extract, 45 g/L CaCl2, 5 g/L maltose).[13]

  • Inoculation: Inoculate a fresh colony into a starter culture and grow overnight at 37°C with shaking.

  • Fermentation: Inoculate the production culture with the overnight starter culture. For fed-batch fermentation, an optimized exponential feeding strategy can be employed to reach high cell densities.[8]

  • Harvesting: After fermentation (e.g., 24-48 hours), harvest the cells by centrifugation. The supernatant contains the secreted prethis compound.

Purification of Prethis compound

This protocol utilizes hydrophobic adsorption chromatography.[1][9]

  • Adsorption: Add a hydrophobic resin (e.g., Amberlite XAD-7, 4% v/v) to the cell-free culture supernatant and stir for 90 minutes to allow prethis compound to adsorb.[1]

  • Washing: Filter off the resin and wash with sterile water to remove unbound impurities.

  • Elution: Elute the bound prethis compound from the resin using methanol.[1]

  • Concentration: Reduce the volume of the methanol eluate under vacuum until the product precipitates.

  • Recovery: Collect the precipitate by filtration and dissolve it in sterile water.

In Vitro Conversion of Prethis compound to this compound
  • Enzymatic Cleavage: Treat the purified prethis compound solution with a suitable protease, such as trypsin, to cleave off the leader peptide. The optimal enzyme-to-substrate ratio and incubation time should be determined empirically.[9]

  • Purification of this compound: Purify the active this compound from the reaction mixture using reversed-phase HPLC.[2]

Quantitative Data

Table 1: Comparison of this compound and Prethis compound Production Yields

Strain Product Fermentation Method Maximal Yield Reference
S. gallinarum Tü3928 (Wild-type)This compound3-L Fed-batch280 mg/L[1]
S. gallinarum ΔgdmP::aphIIIPrethis compound3-L Fed-batch630 mg/L (corresponds to 420 mg/L this compound)[1]
S. gallinarum (Optimized Medium)This compoundBatch~300 mg/L[13]
Engineered S. gallinarum (Optimized Fed-batch)Prethis compoundFed-batch1.23 g/L (corresponds to 0.780 g/L this compound)[8]

Visualizations

Gallidermin_Biosynthesis cluster_gene gdmA Gene cluster_ribosome Ribosome cluster_modification Post-Translational Modification cluster_secretion Secretion & Activation gdmA gdmA Ribosome Ribosomal Translation gdmA->Ribosome Transcription Prethis compound Pre-Gallidermin (Leader + Propeptide) Ribosome->Prethis compound Translation ModifiedPrethis compound Modified Pre-Gallidermin (Prethis compound) Prethis compound->ModifiedPrethis compound Dehydration & Cyclization ModificationEnzymes Modification Enzymes (e.g., GdmB, C, D) ModificationEnzymes->Prethis compound Secretion Secretion ModifiedPrethis compound->Secretion ExtracellularPrethis compound Extracellular Prethis compound Secretion->ExtracellularPrethis compound Maturethis compound Mature this compound ExtracellularPrethis compound->Maturethis compound Leader Peptide Cleavage GdmP GdmP Protease GdmP->ExtracellularPrethis compound

Caption: Biosynthesis pathway of this compound.

Troubleshooting_Low_Yield Start Low/No Product Yield CheckExpression Check Gene Expression (Vector, Codons, Promoter) Start->CheckExpression CheckPTM Verify Post-Translational Modification (PTM) Enzymes Start->CheckPTM CheckDegradation Assess Product Degradation Start->CheckDegradation CheckFermentation Optimize Fermentation Conditions (Medium, pH) Start->CheckFermentation CheckToxicity Evaluate Host Toxicity Start->CheckToxicity SolutionExpression Optimize Expression System CheckExpression->SolutionExpression If inefficient SolutionPTM Ensure PTM Enzyme Co-expression & Activity CheckPTM->SolutionPTM If incomplete SolutionDegradation Use Protease Inhibitors, Optimize Purification Time/Temp CheckDegradation->SolutionDegradation If degradation observed SolutionFermentation Optimize Medium & Feeding Strategy CheckFermentation->SolutionFermentation If suboptimal SolutionToxicity Switch to Two-Stage (Prethis compound) Production CheckToxicity->SolutionToxicity If toxicity observed

Caption: Troubleshooting workflow for low this compound yield.

Two_Stage_Production_Workflow Stage1 Stage 1: Prethis compound Production Fermentation Fermentation of Engineered Host (e.g., S. gallinarum ΔgdmP) Stage1->Fermentation Harvest Harvest Supernatant (containing Prethis compound) Fermentation->Harvest PurifyPrethis compound Purification of Prethis compound (e.g., Adsorption Chromatography) Harvest->PurifyPrethis compound Stage2 Stage 2: In Vitro Activation PurifyPrethis compound->Stage2 Cleavage Enzymatic Cleavage of Leader Peptide (e.g., with Trypsin) Stage2->Cleavage Purifythis compound Purification of Active this compound (e.g., RP-HPLC) Cleavage->Purifythis compound FinalProduct Pure, Active this compound Purifythis compound->FinalProduct

Caption: Workflow for two-stage this compound production.

References

Gallidermin Production Cost Reduction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the cost of gallidermin production. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of high cost in this compound production?

High costs in this compound production are typically associated with expensive fermentation media components, low product titers, and complex downstream purification processes. The inherent toxicity of this compound to the producing strain, Staphylococcus gallinarum, can also limit yield and increase production expenses.

Q2: How can fermentation media be optimized to reduce costs?

Optimizing the fermentation medium is a highly effective strategy for cost reduction. Research has shown that a simplified medium can significantly decrease expenses while simultaneously increasing product yield. For instance, one optimized medium composition led to a 93% reduction in media cost.[1]

Q3: Is it possible to improve this compound yield by modifying the production process?

Yes, process optimization can substantially increase this compound yield. Fed-batch cultivation strategies, where key nutrients are added during the fermentation process, have been shown to enhance production. Specifically, the addition of maltose during the late production phase has resulted in a 20-30% increase in the final this compound concentration in pilot-scale fermentations.[2]

Q4: What is the two-stage production process for this compound and how does it reduce costs?

The two-stage process is a novel strategy designed to overcome the issue of product toxicity. It involves using a mutant strain of S. gallinarum that produces a non-toxic precursor, prethis compound.[3][4] This precursor is produced at significantly higher titers than active this compound because it does not inhibit the growth of the producer strain.[3][4] The accumulated prethis compound is then purified and enzymatically converted to active this compound in a second step. This method can lead to a 50% higher molar titer of the final product.[4]

Q5: Are there more efficient methods for purifying this compound?

Improvements in the downstream purification process can significantly impact overall cost-effectiveness. A redesigned downstream process focusing on the capture of prethis compound using Amberlite XAD-7 resin, followed by cation exchange chromatography, has been shown to increase the overall recovery of mature this compound threefold, to 0.3 g/L.[1]

Troubleshooting Guides

Problem: Low this compound Yield in Batch Fermentation

  • Possible Cause: Suboptimal media composition.

  • Troubleshooting Steps:

    • Review your current media components and their concentrations.

    • Consider replacing expensive or complex nitrogen sources with more cost-effective alternatives like yeast extract.

    • Optimize the concentrations of key components such as yeast extract, CaCl2, and a suitable carbon source like maltose. A recommended starting point for an optimized medium is 50 g/L yeast extract, 45 g/L CaCl2, and 5 g/L maltose.[1]

    • Experiment with different carbon sources to identify the most efficient one for your specific strain and process.

Problem: Product Toxicity Limiting Cell Growth and this compound Titer

  • Possible Cause: Accumulation of active this compound in the culture broth is inhibiting the growth of the S. gallinarum producer strain.

  • Troubleshooting Steps:

    • Consider switching to a two-stage production process by utilizing a mutant S. gallinarum strain that produces the non-toxic precursor, prethis compound.[3][4]

    • This involves constructing a mutant where the gene for the extracellular protease responsible for converting prethis compound to this compound is inactivated.

    • Ferment the mutant strain to accumulate high concentrations of prethis compound.

    • Purify the prethis compound and then perform an in vitro enzymatic cleavage (e.g., using trypsin) to obtain active this compound.[1][3]

Problem: High Cost and Low Recovery During this compound Purification

  • Possible Cause: Inefficient purification methodology leading to product loss and high consumption of expensive chromatography resins.

  • Troubleshooting Steps:

    • Implement a more efficient capture step early in the purification process. The use of a hydrophobic resin like Amberlite XAD-7 has proven effective for capturing prethis compound from the fermentation broth.[1][4]

    • Optimize the adsorption and elution conditions for your chosen resin to maximize recovery.

    • Consider a two-step purification process involving an initial capture step followed by a polishing step, such as cation exchange chromatography, to achieve high purity.

Quantitative Data Summary

Method for Cost ReductionKey ImprovementReported OutcomeReference
Fermentation Media Optimization Development of a new medium with yeast extract, CaCl2, and maltose.93% decrease in medium cost and a higher product yield.[1]
Process Optimization Addition of maltose during the late production phase in a 200L bioreactor.20-30% increase in final this compound concentration, reaching 330 mg/L.[2]
Two-Stage Production (Prethis compound) Use of a mutant S. gallinarum strain to produce a non-toxic precursor.50% higher molar titer compared to wild-type this compound production. Prethis compound accumulated to 630 mg/L.[3][4]
Downstream Process Redesign Optimized capture of prethis compound using Amberlite XAD-7.3-fold increase in overall recovery of mature this compound to 0.3 g/L.[1]
Defined Medium for Prethis compound Production Development of a chemically defined medium for the prethis compound-producing mutant strain.Production of 1.95 g/L of prethis compound, a four- to five-fold molar increase over complex media-based processes.[5][6]

Experimental Protocols

Protocol 1: Optimized Fed-Batch Fermentation for this compound Production
  • Inoculum Preparation:

    • Grow a culture of Staphylococcus gallinarum in a suitable seed medium (e.g., B broth) for 12 hours at 37°C with shaking.

  • Bioreactor Setup:

    • Prepare the production medium in the bioreactor. A cost-effective medium consists of 50 g/L yeast extract, 45 g/L CaCl2, and 5 g/L maltose.[1]

    • Sterilize the bioreactor and medium.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature at 37°C and control the pH.

    • During the late production phase (as determined by monitoring cell growth and initial product formation), initiate a feed of a concentrated maltose solution.

  • Harvesting:

    • Once the this compound concentration reaches its maximum, harvest the culture broth.

    • Separate the cells from the supernatant by centrifugation. The supernatant contains the this compound.

Protocol 2: Two-Stage Production and Purification of this compound via Prethis compound
  • Fermentation of Prethis compound-Producing Mutant:

    • Follow the fermentation protocol as described above, but use the mutant S. gallinarum strain lacking the extracellular protease.

    • This will result in the accumulation of prethis compound in the culture supernatant.

  • Prethis compound Capture:

    • Add Amberlite XAD-7 resin (or a similar hydrophobic resin) to the cell-free supernatant.

    • Stir for a defined period (e.g., 90 minutes to overnight) to allow for adsorption of prethis compound onto the resin.[1][4]

    • Separate the resin from the supernatant.

  • Elution and Further Purification:

    • Wash the resin with water to remove unbound impurities.

    • Elute the prethis compound from the resin using a suitable solvent, such as methanol.[4]

    • Further purify the eluted prethis compound using cation exchange chromatography.

  • Enzymatic Conversion to this compound:

    • Dissolve the purified prethis compound in a suitable buffer.

    • Add trypsin to cleave the leader peptide and generate active this compound.

    • Monitor the conversion using techniques like HPLC and mass spectrometry.

  • Final Purification:

    • Purify the active this compound from the reaction mixture using reversed-phase HPLC.[7]

Visualizations

Experimental_Workflow_for_Cost_Effective_Gallidermin_Production cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum Inoculum Preparation (S. gallinarum) Fermentation Optimized Fed-Batch Fermentation Inoculum->Fermentation Harvest Harvest & Cell Separation Fermentation->Harvest Media Cost-Effective Medium (Yeast Extract, CaCl2, Maltose) Media->Fermentation Capture Adsorption to Hydrophobic Resin Harvest->Capture Purification Chromatographic Purification Capture->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Workflow for cost-effective this compound production.

Two_Stage_Gallidermin_Production_Workflow cluster_Stage1 Stage 1: Prethis compound Production cluster_Stage2 Stage 2: Conversion and Purification Mutant_Strain Mutant S. gallinarum (Protease Deficient) Fermentation Fermentation to Accumulate Prethis compound Mutant_Strain->Fermentation Purify_Precursor Purification of Prethis compound Fermentation->Purify_Precursor Harvest and Capture Enzymatic_Cleavage Enzymatic Cleavage (e.g., Trypsin) Purify_Precursor->Enzymatic_Cleavage Purify_Final Final Purification of Active this compound Enzymatic_Cleavage->Purify_Final Active_this compound Active this compound Purify_Final->Active_this compound

Caption: Two-stage this compound production workflow.

Signaling_Pathway_Placeholder cluster_Biosynthesis This compound Biosynthesis Pathway gdmA gdmA gene (precursor peptide) Ribosome Ribosomal Synthesis gdmA->Ribosome Pre_Gdm Pre-gallidermin Ribosome->Pre_Gdm Modification_Enzymes Post-translational Modification Enzymes Pre_Gdm->Modification_Enzymes Modified_Pre_Gdm Modified Pre-gallidermin (Prethis compound) Modification_Enzymes->Modified_Pre_Gdm Export Export Machinery Modified_Pre_Gdm->Export Extracellular_Pre_Gdm Extracellular Prethis compound Export->Extracellular_Pre_Gdm Active_this compound Active this compound Extracellular_Pre_Gdm->Active_this compound Cleavage by Protease gdmP gdmP gene (protease) Protease Extracellular Protease gdmP->Protease Protease->Active_this compound

Caption: this compound biosynthesis pathway.

References

Technical Support Center: Overcoming Gallidermin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the lantibiotic gallidermin in their experiments.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture is showing reduced susceptibility to this compound. How can I confirm this observation?

A1: Reduced susceptibility should be quantitatively confirmed by determining the Minimum Inhibitory Concentration (MIC) using a standardized broth microdilution method. An increase in the MIC value compared to a known susceptible reference strain indicates reduced susceptibility.

Q2: What are the common mechanisms by which bacteria develop resistance to this compound?

A2: Bacteria primarily develop resistance to this compound and other cationic antimicrobial peptides through three main mechanisms:

  • Modification of the Cell Envelope: Altering the net surface charge of the cell wall to repel the positively charged this compound. This is often mediated by the Dlt operon (D-alanylation of teichoic acids) and the MprF protein (lysinylation of phosphatidylglycerol).

  • Enzymatic Degradation: Production of proteases that degrade this compound, rendering it inactive.

  • Biofilm Formation: Bacteria within a biofilm are often protected from antimicrobial agents, and a subpopulation of "persister" cells can survive treatment.[1][2][3]

Q3: Can this compound be used in combination with other antibiotics to overcome resistance?

A3: Yes, combination therapy can be an effective strategy. The synergy of this compound with conventional antibiotics should be evaluated on a case-by-case basis for the specific resistant strain. A checkerboard assay is a common method to assess synergistic effects.

Q4: My resistant strain forms robust biofilms. How can I address this?

A4: For biofilm-forming resistant strains, strategies should focus on disrupting the biofilm matrix to allow this compound to reach the embedded cells. This can include the use of biofilm-disrupting agents or combination with antibiotics known to have anti-biofilm activity. This compound has been shown to inhibit biofilm formation at sub-inhibitory concentrations.[1][2][3]

Troubleshooting Guides

Issue 1: Increased MIC of this compound Observed

This guide will help you systematically investigate the potential causes of an observed increase in the MIC of this compound against your bacterial strain.

Table 1: Troubleshooting Increased this compound MIC

Potential Cause Diagnostic Step Interpretation of Results Suggested Next Steps
Experimental Error Repeat MIC determination using a standardized protocol (see Experimental Protocol 1).Consistent high MIC confirms resistance. Variable results suggest procedural issues.If resistance is confirmed, proceed to investigate resistance mechanisms. If results are variable, review and optimize the MIC determination protocol.
Altered Cell Surface Charge Perform a cell surface charge assay (see Experimental Protocol 2).Reduced binding of a cationic probe (e.g., FITC-PLL) compared to the susceptible parent strain suggests a more positive surface charge.Investigate the expression of genes in the dlt operon and the mprF gene (see Experimental Protocol 3).
Proteolytic Degradation Conduct a protease activity assay (see Experimental Protocol 4).Degradation of this compound when incubated with bacterial supernatant or cell lysate indicates protease activity.Characterize the responsible protease(s) and consider the use of protease inhibitors in your experiments.
Biofilm Formation Perform a biofilm formation assay (see Experimental Protocol 5).The resistant strain forms a more robust biofilm compared to the susceptible strain.Test the efficacy of this compound in combination with biofilm-disrupting agents.

Quantitative Data Summary

Table 2: MIC of this compound against various Staphylococcal strains

StrainDescriptionMIC (µg/mL)Reference
S. epidermidis ATCC 12228Biofilm-negative6.25[4]
S. epidermidis RP62ABiofilm-positive6.25[4]
S. aureus (MSSA) ATCC 29213Methicillin-sensitive12.5[4]
S. aureus (MRSA) CCUG 35601Methicillin-resistant1.56[4]
S. aureus SA113Biofilm-positive8[1]
S. epidermidis O47Biofilm-positive4[1]

Table 3: Effect of this compound on Pre-formed S. aureus and S. epidermidis Biofilms

Biofilm AgeThis compound Concentration (x MIC)Reduction in Viable Cells (log10 CFU)Reference
24-hour1x - 16x~3[1]
5-day1x - 16x~1-2[1]

Experimental Protocols

Experimental Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final concentrations should typically range from 128 to 0.06 µg/mL.[1]

  • Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in MHB.

  • Inoculate each well with 100 µL of the bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Protocol 2: Bacterial Cell Surface Charge Assay

This protocol uses fluorescein isothiocyanate-labeled poly-L-lysine (FITC-PLL) to assess the net surface charge of bacteria.[8][9]

Materials:

  • FITC-PLL solution

  • Phosphate-buffered saline (PBS)

  • Bacterial cultures (susceptible and potentially resistant strains)

  • Fluorometer

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase, then harvest by centrifugation.

  • Wash the cell pellets twice with PBS.

  • Resuspend the cells in PBS to an OD600 of 0.1.

  • Add FITC-PLL to the bacterial suspension to a final concentration of 6.5 µg/mL.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge the suspension to pellet the bacteria.

  • Measure the fluorescence of the supernatant (excitation ~490 nm, emission ~525 nm).

  • The amount of bound FITC-PLL is calculated by subtracting the fluorescence of the supernatant from the initial fluorescence of the FITC-PLL solution. A lower amount of bound FITC-PLL indicates a more positive cell surface charge.

Experimental Protocol 3: Gene Expression Analysis of dlt Operon and mprF

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes associated with cell surface charge modification.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR machine and reagents

  • Primers specific for dltA, dltD, mprF, and a housekeeping gene (e.g., gyrB)

Procedure:

  • Grow susceptible and resistant bacterial strains to the mid-logarithmic phase.

  • Extract total RNA from the bacterial cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for the target genes and the housekeeping gene.

  • Analyze the relative gene expression using the ΔΔCt method. Increased expression of dlt operon genes or mprF in the resistant strain compared to the susceptible strain suggests their involvement in the resistance mechanism.

Experimental Protocol 4: Protease Activity Assay

This protocol determines if the resistant bacteria produce proteases that can degrade this compound.

Materials:

  • This compound solution

  • Supernatant from a stationary phase culture of the resistant bacterial strain

  • Tris buffer

  • SDS-PAGE apparatus and reagents

Procedure:

  • Incubate this compound (e.g., at a final concentration of 136 µM) with the bacterial supernatant at a defined ratio (e.g., 300:1 peptide to estimated enzyme concentration) at 37°C for 4 hours.[10]

  • As a control, incubate this compound in sterile culture medium under the same conditions.

  • After incubation, stop the reaction by adding Laemmli buffer and boiling for 3 minutes.

  • Analyze the samples by SDS-PAGE.

  • Stain the gel (e.g., with Coomassie brilliant blue) and quantify the intensity of the this compound band. A decrease in the intensity of the this compound band in the presence of the bacterial supernatant indicates proteolytic degradation.

Experimental Protocol 5: Biofilm Disruption Assay

This protocol assesses the ability of this compound, alone or in combination with other agents, to disrupt pre-formed biofilms.[1][2]

Materials:

  • 96-well microtiter plates

  • Tryptic Soy Broth (TSB)

  • This compound solution

  • Crystal violet solution

  • MTT or other viability stain

Procedure:

  • Grow a 24-hour or 5-day biofilm of the resistant strain in a 96-well plate.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Add fresh TSB containing various concentrations of this compound (e.g., 1x to 16x MIC) to the wells.

  • Incubate at 37°C for 24 hours.

  • To quantify remaining biofilm biomass, stain with crystal violet and measure the absorbance.

  • To assess the viability of the remaining biofilm cells, use a viability assay such as MTT.[1]

Visualizations

Gallidermin_Action_and_Resistance cluster_this compound This compound Action cluster_resistance Bacterial Resistance Mechanisms This compound This compound lipid_II Lipid II This compound->lipid_II Binds to pore Pore Formation This compound->pore Induces (in some strains) cell_wall Peptidoglycan Synthesis lipid_II->cell_wall Inhibits dlt Dlt Operon (dltA, B, C, D) teichoic_acid D-alanylation of Teichoic Acids dlt->teichoic_acid mprf MprF Protein pg Lysinylation of Phosphatidylglycerol mprf->pg proteases Proteases degradation Degradation of this compound proteases->degradation biofilm Biofilm/Persister Cells protection Physical Barrier/ Reduced Metabolism biofilm->protection teichoic_acid->this compound Repels pg->this compound Repels degradation->this compound Inactivates protection->this compound Blocks Troubleshooting_Workflow start Observation: Reduced this compound Susceptibility mic Confirm with Standardized MIC Assay (Protocol 1) start->mic is_resistant Is MIC consistently elevated? mic->is_resistant investigate Investigate Resistance Mechanisms is_resistant->investigate Yes review_protocol Review and Optimize MIC Protocol is_resistant->review_protocol No surface_charge Cell Surface Charge Assay (Protocol 2) investigate->surface_charge gene_expression Gene Expression Analysis (*dlt*, *mprF*) (Protocol 3) investigate->gene_expression protease Protease Activity Assay (Protocol 4) investigate->protease biofilm Biofilm Formation Assay (Protocol 5) investigate->biofilm outcome1 More Positive Surface Charge surface_charge->outcome1 outcome2 Upregulation of *dlt* or *mprF* gene_expression->outcome2 outcome3 This compound Degradation protease->outcome3 outcome4 Robust Biofilm Formation biofilm->outcome4 Dlt_MprF_Pathway cluster_dlt Dlt Pathway cluster_mprf MprF Pathway dlt_operon dltA, B, C, D genes d_alanine D-Alanine dlt_operon->d_alanine Incorporates lta_wta Lipoteichoic Acid (LTA) & Wall Teichoic Acid (WTA) d_alanine->lta_wta onto d_alanylated_ta D-alanylated TA lta_wta->d_alanylated_ta becomes positive_charge Increased Positive Cell Surface Charge d_alanylated_ta->positive_charge mprf_gene mprF gene mprf_protein MprF Protein mprf_gene->mprf_protein Encodes lysine Lysine mprf_protein->lysine Adds pg Phosphatidylglycerol (PG) lysine->pg to lysyl_pg Lysyl-PG pg->lysyl_pg becomes lysyl_pg->positive_charge repulsion Repulsion of Cationic This compound positive_charge->repulsion

References

Validation & Comparative

A Comparative Analysis of Gallidermin and Other Lantibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lantibiotic Gallidermin against other notable members of its class, including Nisin, Epidermin, and Mutacin. This analysis is supported by experimental data on their antimicrobial efficacy, mechanisms of action, and safety profiles.

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine and methyllanthionine residues. Their potent antimicrobial activity against a broad spectrum of Gram-positive bacteria has positioned them as promising candidates for novel therapeutic agents. This guide focuses on a comparative analysis of this compound, a tetracyclic lantibiotic produced by Staphylococcus gallinarum, with other well-characterized lantibiotics to aid in research and development efforts.

Structural and Functional Overview

Lantibiotics are broadly categorized into two main types based on their structure and mechanism of action. Type A lantibiotics, such as Nisin and this compound, are typically elongated, flexible peptides that primarily act by forming pores in the bacterial cytoplasmic membrane. Type B lantibiotics, on the other hand, are more globular and exert their antimicrobial effect by inhibiting essential bacterial enzymes.

Comparative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a lantibiotic's potency against specific bacterial strains. The following tables summarize the MIC values for this compound and other selected lantibiotics against a range of clinically relevant bacteria.

This compound Organism MIC (µg/mL) Reference
Staphylococcus aureus4 - 12.5[1]
Methicillin-resistant Staphylococcus aureus (MRSA)1.56[1]
Staphylococcus epidermidis6.25[1]
Streptococcus pyogenes0.09 - 0.5[2]
Streptococcus pneumoniae0.09 - 0.5[2]
Propionibacterium acnesMICs reported, specific values not found[3]
Nisin Organism MIC (µg/mL) Reference
Staphylococcus aureus2 - 32
Listeria monocytogenes12.5
Epidermin Organism MIC (µg/mL) Reference
Staphylococcus aureus36.04
Gram-positive pathogensActive in nanomolar range
Mutacin (B-Ny266 & 1140) Organism MIC (mg/L or µg/mL) Reference
Mutacin B-Ny266Methicillin-resistant Staphylococcus aureus (MRSA)1.7 - 2.7
Mutacin B-Ny266Vancomycin-resistant Enterococcus faecium (VREF)1.7 - 2.7
Mutacin 1140Clostridium difficileBetter than vancomycin
Mutacin 1140Staphylococcus aureus0.125 - 2
Mutacin 1140Streptococcus pneumoniaeNot superior to ampicillin

Mechanism of Action: A Comparative Overview

While generally classified as pore-forming, the precise mechanisms of action for Type A lantibiotics can vary, contributing to their different efficacy profiles.

This compound and Epidermin: These structurally similar lantibiotics primarily inhibit cell wall biosynthesis by binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[3][4] Due to their shorter length compared to Nisin, their ability to form transmembrane pores is limited and depends on the membrane thickness of the target bacteria.[1][3] Their potent antimicrobial activity, even in the absence of significant pore formation, is attributed to their high affinity for Lipid II and efficient inhibition of cell wall synthesis.[3][4]

Nisin: Nisin exhibits a dual mechanism of action. It binds to Lipid II, thereby inhibiting cell wall synthesis, and subsequently uses the Lipid II molecule as a docking site to form pores in the cell membrane. This dual action contributes to its broad-spectrum activity against many Gram-positive bacteria.

Mutacin: The mechanism of action for mutacins can vary. For instance, Mutacin 1140 also targets Lipid II to inhibit cell wall synthesis. Some mutacins, like B-Ny266, have demonstrated in vivo efficacy against Staphylococcus aureus.

Mechanism_of_Action cluster_gallidermin_epidermin This compound & Epidermin cluster_nisin Nisin cluster_mutacin Mutacin G_E This compound / Epidermin LipidII_GE Lipid II Binding G_E->LipidII_GE High Affinity PF_GE Pore Formation (Limited/Strain Dependent) G_E->PF_GE CWI_GE Cell Wall Synthesis Inhibition (Primary) LipidII_GE->CWI_GE Nisin Nisin LipidII_N Lipid II Binding Nisin->LipidII_N CWI_N Cell Wall Synthesis Inhibition LipidII_N->CWI_N PF_N Pore Formation (Lipid II-dependent) LipidII_N->PF_N Docking Mutacin Mutacin (e.g., 1140) LipidII_M Lipid II Binding Mutacin->LipidII_M CWI_M Cell Wall Synthesis Inhibition LipidII_M->CWI_M

Caption: Comparative mechanisms of action for this compound/Epidermin, Nisin, and Mutacin.

In Vivo Efficacy and Toxicity

The therapeutic potential of a lantibiotic is ultimately determined by its performance and safety in a biological system.

Lantibiotic In Vivo Efficacy Toxicity Reference
This compound Tested in a broiler rabbit model with no adverse effects noted.[2] In vitro studies show low cytotoxicity to human fibroblasts and red blood cells.[1]The precursor form (prethis compound) shows no toxicity to the producing strain.[5][6][1][2][5][6]
Nisin Nisin supplementation in mice was shown to enrich for bacteria containing lantibiotic resistance systems in the gut.Generally regarded as safe (GRAS) for use as a food preservative.[7]
Epidermin Preliminary clinical tests have shown potential for the topical treatment of acne.The precursor peptide (pre-epidermin) is proposed to prevent toxicity to the producing strain.[3][8]
Mutacin Mutacin B-Ny266 was effective against S. aureus in a mouse infection model. Mutacin 1140 variants are efficacious against Clostridium difficile infection in a hamster model.Mutacin 1140 variants show low overall toxicity in in vitro safety screens.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate comparison of different lantibiotics. Below are outlines of key experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of lantibiotic in microtiter plate B Inoculate wells with a standardized bacterial suspension (e.g., 10^5 CFU/mL) A->B C Incubate at appropriate temperature and duration (e.g., 37°C for 18-24h) B->C D Determine MIC as the lowest concentration with no visible bacterial growth C->D

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Lantibiotic Solutions: Prepare a stock solution of the lantibiotic in a suitable solvent and create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Culture the test bacterium to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 1 x 10^5 Colony Forming Units (CFU)/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under optimal growth conditions for the test bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the lantibiotic that completely inhibits the growth of the bacterium.

Pore Formation Assay (Potassium Leakage)

This assay measures the integrity of the bacterial cell membrane by quantifying the leakage of intracellular potassium ions.

Pore_Formation_Workflow A Harvest and wash bacterial cells B Resuspend cells in a potassium-free buffer A->B C Add lantibiotic to the cell suspension B->C D Measure extracellular potassium concentration over time using a K+-selective electrode C->D E Lyse cells to determine total intracellular potassium (100% leakage) D->E

Caption: Workflow for the potassium leakage pore formation assay.

Detailed Steps:

  • Cell Preparation: Grow the indicator bacterial strain to the mid-logarithmic phase, harvest by centrifugation, and wash with a potassium-free buffer.

  • Assay Setup: Resuspend the cells in the potassium-free buffer to a specific optical density.

  • Lantibiotic Addition: Add the lantibiotic at the desired concentration to the cell suspension.

  • Potassium Measurement: Monitor the release of potassium ions into the extracellular medium over time using a potassium-selective electrode.

  • Determination of Maximum Leakage: At the end of the experiment, lyse the cells (e.g., by adding a detergent like Triton X-100) to release all intracellular potassium, which represents 100% leakage.

  • Data Analysis: Express the potassium leakage as a percentage of the total intracellular potassium.

Lipid II Binding Assay

This assay is crucial for understanding the interaction of lantibiotics with their primary target in the bacterial cell wall synthesis pathway. While various methods exist, a common approach involves monitoring the inhibition of peptidoglycan synthesis in vitro.

Principle: The assay measures the incorporation of radiolabeled N-acetylglucosamine (GlcNAc) into peptidoglycan. The binding of a lantibiotic to Lipid II will inhibit this incorporation.

General Protocol Outline:

  • Preparation of Membrane Vesicles: Isolate membrane vesicles from a suitable bacterial strain (e.g., Micrococcus flavus) that contain the necessary enzymes for peptidoglycan synthesis.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated membrane vesicles, UDP-N-acetylmuramic acid-pentapeptide (the precursor to Lipid I), and radiolabeled UDP-N-acetylglucosamine.

  • Lantibiotic Incubation: Add varying concentrations of the lantibiotic to be tested to the reaction mixture and incubate to allow for binding to Lipid II.

  • Initiation of Peptidoglycan Synthesis: Start the synthesis reaction by adding the enzyme MurG, which catalyzes the transfer of GlcNAc to Lipid I to form Lipid II.

  • Quantification of Incorporation: After a defined incubation period, stop the reaction and quantify the amount of radiolabeled GlcNAc incorporated into the peptidoglycan polymer, typically by scintillation counting after precipitation of the polymer.

  • Data Analysis: Determine the concentration of the lantibiotic that causes 50% inhibition of peptidoglycan synthesis (IC50). A lower IC50 value indicates a stronger inhibition and, by inference, a higher affinity for Lipid II.

Conclusion

This compound demonstrates potent antimicrobial activity, particularly against staphylococcal species, including MRSA. Its primary mechanism of action, the inhibition of cell wall synthesis through high-affinity binding to Lipid II, makes it an attractive candidate for further therapeutic development. While its pore-forming ability is less pronounced than that of Nisin, its efficacy remains high, suggesting that potent cell wall inhibition is a key determinant of its bactericidal action. Compared to other lantibiotics, this compound exhibits a favorable in vitro toxicity profile. Further in vivo studies are warranted to fully elucidate its therapeutic potential. This comparative guide provides a foundational resource for researchers to inform the design of future studies and the development of novel lantibiotic-based antimicrobials.

References

Gallidermin Demonstrates Superior In Vitro Efficacy Over Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – A comprehensive review of available data indicates that the lantibiotic gallidermin exhibits potent in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA), in some instances demonstrating a lower minimum inhibitory concentration than vancomycin, a standard-of-care antibiotic for MRSA infections. While direct comparative in vivo and time-kill kinetic data remain limited, the existing evidence suggests this compound as a promising candidate for further investigation in the fight against antimicrobial resistance.

This comparison guide provides a detailed analysis of the efficacy of this compound versus vancomycin against MRSA, tailored for researchers, scientists, and drug development professionals. The guide synthesizes quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows to facilitate a clear understanding of the current scientific landscape.

In Vitro Susceptibility

This compound has shown significant promise in its ability to inhibit the growth of MRSA at low concentrations. The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's in vitro potency.

Antimicrobial AgentMRSA MICMSSA MICReference
This compound1.56 µg/mL12.5 µg/mL[1][2]
Vancomycin≤ 2.0 µg/mL (Susceptible)Not specified

Notably, the Minimal Bactericidal Concentration (MBC) for this compound against the tested MRSA and MSSA strains was found to be the same as its MIC, indicating bactericidal rather than bacteriostatic activity.[1][2]

Mechanism of Action

The distinct mechanisms by which this compound and vancomycin inhibit bacterial cell wall synthesis are crucial to understanding their efficacy and the potential for resistance development.

This compound: This lantibiotic inhibits cell wall biosynthesis through a dual mode of action. It binds to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[1] This binding sequesters Lipid II, preventing its incorporation into the growing cell wall. Additionally, for some bacterial strains, this compound can form pores in the cell membrane, leading to cell lysis.[1]

Vancomycin: As a glycopeptide antibiotic, vancomycin also targets cell wall synthesis but through a different mechanism. It forms a cap on the D-Ala-D-Ala terminus of peptidoglycan precursors. This steric hindrance prevents the transglycosylation and transpeptidation steps necessary for cell wall elongation and cross-linking.

Antimicrobial_Mechanisms_of_Action cluster_this compound This compound cluster_vancomycin Vancomycin G This compound L2 Lipid II G->L2 Binds to Pore Pore Formation (Strain Dependent) G->Pore Induces CW_Synth_G Cell Wall Synthesis L2->CW_Synth_G Inhibits Lysis_G Cell Lysis CW_Synth_G->Lysis_G Leads to Pore->Lysis_G V Vancomycin DAla D-Ala-D-Ala Terminus V->DAla Binds to CW_Synth_V Cell Wall Synthesis DAla->CW_Synth_V Inhibits Lysis_V Cell Lysis CW_Synth_V->Lysis_V Leads to

Fig. 1: Mechanisms of Action

Time-Kill Kinetics

Published time-kill curves for vancomycin show a significant reduction in MRSA viability over a 24-hour period, with the rate and extent of killing dependent on the concentration of the antibiotic relative to the MIC.

Further research is required to generate direct comparative time-kill curves for this compound and vancomycin against a panel of MRSA strains under identical experimental conditions.

In Vivo Efficacy

In vivo data for this compound against MRSA infections is currently lacking in the public domain. However, studies on vancomycin in murine models of MRSA infection provide a benchmark for comparison.

In a murine skin infection model, systemic treatment with vancomycin did not show a significant effect in reducing the bacterial loads in infected skin lesions. In a separate murine pneumonia model, vancomycin treatment resulted in minimal reductions in bacterial counts and higher mortality compared to other tested antibiotics.

The absence of in vivo data for this compound represents a critical knowledge gap that needs to be addressed to fully assess its therapeutic potential.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

The MIC and MBC of this compound were determined using the broth microdilution method.[1]

  • Preparation of this compound Dilutions: this compound was serially diluted in a 96-well microtiter plate with concentrations ranging from 100 to 0.19 µg/mL.

  • Bacterial Inoculum: Methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) strains were cultured, and a bacterial suspension of 10^5 Colony Forming Units (CFU)/100 µL was prepared.

  • Incubation: 100 µL of the bacterial suspension was added to each well of the microtiter plate containing the this compound dilutions. The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth, as determined by measuring the optical density at 620 nm.[1]

  • MBC Determination: To determine the MBC, 10 µL of the bacterial suspension from each well showing no visible growth was plated on Mueller-Hinton agar plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[1]

MIC_MBC_Workflow start Start dilute Prepare serial dilutions of this compound (100 to 0.19 µg/mL) start->dilute inoculate Inoculate with MRSA/MSSA suspension (10^5 CFU/100 µL) dilute->inoculate incubate_mic Incubate at 37°C for 24 hours inoculate->incubate_mic read_mic Read Optical Density (620 nm) Determine MIC incubate_mic->read_mic plate_mbc Plate from clear wells onto Mueller-Hinton agar read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Count colonies Determine MBC incubate_mbc->read_mbc end End read_mbc->end

Fig. 2: MIC/MBC Determination Workflow
Time-Kill Assay Protocol (General)

While specific this compound time-kill data is pending, a general protocol for this assay is as follows:

  • Bacterial Culture: MRSA is grown to the logarithmic phase of growth in a suitable broth medium.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL).

  • Exposure to Antimicrobial: The bacterial suspension is exposed to various concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x MIC) and a growth control (no antimicrobial).

  • Sampling over Time: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the samples are plated on agar plates, and the number of viable colonies is counted after incubation.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

The available in vitro data strongly suggests that this compound is a potent antimicrobial agent against MRSA, with an MIC that is notably lower than that of vancomycin in the cited study. Its bactericidal mechanism of action, targeting the essential cell wall precursor Lipid II, makes it an attractive candidate for further development.

However, the current lack of direct comparative in vivo efficacy and time-kill kinetic data for this compound against MRSA presents a significant hurdle in fully assessing its clinical potential relative to vancomycin. Future research should prioritize head-to-head studies in relevant animal infection models and comprehensive time-kill assays to provide the robust data necessary to guide further drug development efforts. Such studies are essential to determine if the promising in vitro activity of this compound translates into tangible therapeutic benefits for patients with MRSA infections.

References

A Comparative Analysis of the Antimicrobial Spectra of Gallidermin and Nisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial spectra of two prominent lantibiotics, Gallidermin and nisin. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Introduction to this compound and Nisin

This compound and nisin are both Class I bacteriocins, specifically Type-A lantibiotics, produced by Staphylococcus gallinarum and Lactococcus lactis, respectively. They are characterized by the presence of unusual amino acids, lanthionine and methyllanthionine, which form intramolecular ring structures. Both peptides exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, making them attractive candidates for therapeutic and food preservation applications.[1] Their primary mechanism of action involves a dual strategy: inhibiting cell wall biosynthesis through binding to Lipid II and forming pores in the bacterial cytoplasmic membrane.[2][3]

Antimicrobial Spectrum: A Quantitative Comparison

The antimicrobial efficacy of this compound and nisin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Below is a summary of reported MIC values for this compound and nisin against a panel of Gram-positive bacteria.

Bacterial SpeciesStrainThis compound MIC (µg/mL)Nisin MIC (µg/mL)
Staphylococcus aureusSA1138[4]-
Staphylococcus aureusMSSA12.5[5]1[1]
Staphylococcus aureusMRSA1.56[5]2[1]
Staphylococcus aureus(various)4 - 8[4]2 - 32[6]
Staphylococcus aureusMW2-512[7]
Staphylococcus aureusNCDO1499-2[8]
Staphylococcus aureusRF122-1[8]
Staphylococcus epidermidisO474[4]-
Staphylococcus epidermidis(various)6.25[5]-
Staphylococcus epidermidis(various)4 - 8[4]-
Micrococcus luteusATCC 10240-0.156[9]
Streptococcus pyogenes(various)-2[10]

Note: MIC values can vary between studies due to differences in experimental conditions, including the specific strain tested, growth medium, and inoculum size.

Mechanism of Action: A Tale of Two Lantibiotics

Both this compound and nisin share a primary molecular target: Lipid II, an essential precursor in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] By binding to Lipid II, they prevent its incorporation into the growing peptidoglycan layer, thereby inhibiting cell wall synthesis. This initial binding also serves as a docking point for the subsequent formation of pores in the cell membrane.[11]

While both lantibiotics form pores, there are notable differences in their pore-forming efficiency and its contribution to their overall antimicrobial activity. Nisin, a larger peptide with 34 amino acids, is a potent pore-former.[2][3] In contrast, this compound, with 22 amino acids, exhibits a reduced capacity for pore formation, and its potent antimicrobial activity is thought to be more heavily reliant on the inhibition of cell wall biosynthesis.[3][4] The pore-forming ability of this compound has been shown to be dependent on the thickness of the bacterial membrane.[3]

Below are diagrams illustrating the proposed mechanisms of action for this compound and nisin.

Gallidermin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm This compound This compound Lipid_II Lipid II This compound->Lipid_II Binds to Pore Pore Formation (less efficient) Lipid_II->Pore Inhibits Cell Wall Synthesis & Initiates Pore Formation Membrane_Disruption Membrane Disruption Pore->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death Leads to

This compound's primary mechanism of action.

Nisin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Nisin Nisin Lipid_II Lipid II Nisin->Lipid_II Binds to Pore Efficient Pore Formation Lipid_II->Pore Inhibits Cell Wall Synthesis & Initiates Pore Formation Membrane_Disruption Membrane Disruption Pore->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death Leads to

Nisin's dual mechanism of action.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][12][13] This method provides a standardized approach to assess the antimicrobial susceptibility of bacteria.

Broth Microdilution Method Workflow
  • Preparation of Antimicrobial Agent: A stock solution of this compound or nisin is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Below is a diagram illustrating the experimental workflow for the broth microdilution assay.

MIC_Workflow A Prepare Serial Dilutions of This compound or Nisin in Microtiter Plate D Inoculate Microtiter Plate with Bacterial Suspension A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to ~5 x 10^5 CFU/mL B->C C->D E Incubate at 37°C for 18-24 hours D->E F Observe for Bacterial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Workflow for MIC determination by broth microdilution.

Conclusion

Both this compound and nisin are potent antimicrobial peptides with significant activity against a range of Gram-positive bacteria. While they share a common mechanism of action targeting Lipid II, differences in their molecular size and structure lead to variations in their antimicrobial spectra and pore-forming capabilities. Nisin generally exhibits broad efficacy, while this compound shows particularly high potency against certain pathogens, including MRSA. The choice between these two lantibiotics for a specific application will depend on the target organism and the desired therapeutic or preservative outcome. Further research into their synergistic effects with other antimicrobials and their efficacy in in vivo models will continue to elucidate their full potential.

References

Validating Gallidermin's In Vitro Promise: A Comparative Guide to Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lantibiotic gallidermin has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Staphylococcus epidermidis.[1][2][3] This guide provides a comprehensive comparison of this compound's performance with alternative antimicrobial peptides, supported by available experimental data from both in vitro assays and in vivo animal models. The objective is to bridge the gap between laboratory findings and potential clinical applications by critically evaluating the existing evidence from animal studies.

Executive Summary

This compound consistently exhibits low minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various staphylococcal strains in vitro.[2][4] Its primary mechanism of action involves the inhibition of cell wall biosynthesis through binding to Lipid II, a critical precursor in the peptidoglycan synthesis pathway.[2][5][6] While in vitro data are robust, in vivo validation in animal models is less extensive. A key study in broiler rabbits has shown promising results in reducing bacterial load.[7] For a broader comparative perspective, this guide incorporates data from studies on nisin, a structurally related and more extensively studied lantibiotic, to highlight the potential therapeutic applications and areas requiring further investigation for this compound.

In Vitro Activity: this compound vs. Comparators

This compound's in vitro efficacy against S. aureus (including MRSA) and S. epidermidis is well-documented. The following table summarizes key quantitative data from various studies.

Organism Antimicrobial Agent MIC (µg/mL) MBC (µg/mL) Reference
S. aureus (MSSA)This compound12.512.5[2][4]
S. aureus (MRSA)This compound1.561.56[2][4]
S. epidermidis (4 strains)This compound6.256.25[2][4]
S. aureus SA113This compound8Not Reported[1]
S. epidermidis O47This compound4Not Reported[1]
S. aureus (MRSA)Nisin A8Not Reported[5]
S. epidermidisNisin A4Not Reported[5]
S. aureus (MRSA)VancomycinNot ReportedNot Reported
S. aureus (MSSA)Oxacillin8 - 64Not Reported[8]
S. aureus (MRSA)Oxacillin + Nisin4 - 16 (Oxacillin)Not Reported[8]

In Vivo Validation: Animal Model Studies

The transition from in vitro success to in vivo efficacy is a critical step in drug development. This section details the available animal model data for this compound and compares it with findings from nisin studies in similar infection models.

This compound: Broiler Rabbit Model

A study by Lauková et al. investigated the effect of this compound administered in the drinking water of broiler rabbits.[7] This study provides the most comprehensive in vivo data for this compound to date.

Experimental Protocol:

  • Animal Model: 48 weaned broiler rabbits (M91 meat line), 35 days old, of both sexes, were divided into an experimental and a control group (n=24 each).

  • Treatment: The experimental group received this compound at a dose of 5 µL (0.5 mg/mL concentration) per animal per day in their drinking water for 21 days. The control group received a commercial diet without this compound.

  • Infection: The study evaluated the effect of this compound on the natural gut microbiota, not a specific induced infection.

  • Endpoint: Microbial counts (Coagulase-negative staphylococci (CoNS), coliforms, enterococci, lactic acid bacteria, Pseudomonas spp.) in feces, cecum, and appendix were measured at day 21 and 42.

Results:

Sample Bacterial Group Day 21 Reduction in this compound Group p-value
FecesCoagulase-negative staphylococci (CoNS)Significant reduction< 0.05
FecesColiformsMathematical reduction (1.25 log cycle)Not statistically significant
CecumEnterococci, Lactic acid bacteria, CoNS, Pseudomonas spp., ColiformsSignificant decrease< 0.001, < 0.05
AppendixColiformsReduction notedNot specified
Nisin: Comparative Animal Models

Nisin has been evaluated in a wider range of animal models for staphylococcal infections, providing a useful benchmark for this compound's potential.

A study by Heunis et al. demonstrated the efficacy of a nisin-containing wound dressing in a murine excisional skin infection model.

Experimental Protocol:

  • Animal Model: Mice with full-thickness excisional wounds on their dorsal surfaces.

  • Infection: Wounds were infected with a bioluminescent strain of S. aureus (Xen 36).

  • Treatment: A nisin-containing wound dressing was applied to the infected wounds.

  • Endpoint: Reduction in S. aureus colonization was monitored in real-time using in vivo bioluminescent imaging. Wound closure was also assessed.

Results:

The nisin-containing wound dressing significantly reduced the bioluminescence of S. aureus Xen 36, indicating a reduction in bacterial load.[9] The treatment also promoted more pronounced wound closure compared to controls.[9]

Brand et al. investigated the continuous in vivo administration of nisin in a mouse model of S. aureus sepsis.

Experimental Protocol:

  • Animal Model: BALB/c mice.

  • Infection: Mice were intraperitoneally infected with 2 × 10⁸ CFU of S. aureus Xen 36.

  • Treatment: Mice were treated with 2,130 Arbitrary Units (AU) of nisin (equivalent to 27.7 µg) over 7 days.

  • Endpoint: The metabolic activity of S. aureus was monitored via changes in cell bioluminescence. Immune response parameters (lymphocyte and neutrophil counts, cytokine levels) were also assessed.

Results:

Active nisin treatment limited the apoptosis of lymphocytes and stimulated the activity of cytokines IL-6, IL-10, and TNF-α.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

This compound's Mechanism of Action

This compound primarily targets the bacterial cell wall synthesis pathway by binding to Lipid II. This interaction sequesters the precursor molecule, preventing its incorporation into the growing peptidoglycan chain, ultimately leading to cell death.

Gallidermin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Transglycosylation Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transpeptidation This compound This compound This compound->Inhibition Inhibition->Lipid_II Binding

Caption: this compound's inhibition of cell wall synthesis.

In Vitro MIC/MBC Determination Workflow

The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is a fundamental in vitro assay to quantify the antimicrobial activity of a compound.

MIC_MBC_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (e.g., 10^6 CFU/mL) start->prepare_inoculum serial_dilution Serial Dilution of this compound in 96-well plate prepare_inoculum->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic plate_for_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_for_mbc incubate_plates Incubate plates at 37°C for 24h plate_for_mbc->incubate_plates read_mbc Read MBC: Lowest concentration with no bacterial growth on agar incubate_plates->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Animal Model Experimental Workflow (General)

The following diagram illustrates a generalized workflow for in vivo animal model studies of infection.

Animal_Model_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Randomization into Control & Treatment Groups acclimatize->grouping infection Induction of Infection (e.g., S. aureus inoculation) grouping->infection treatment Administration of This compound or Placebo infection->treatment monitoring Monitoring of Animal Health & Infection Progression treatment->monitoring endpoint Endpoint Measurement (e.g., Bacterial load, Survival) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Generalized workflow for animal infection models.

Detailed Experimental Protocols

In Vitro: MIC and MBC Determination for this compound
  • Bacterial Strains and Culture: S. aureus and S. epidermidis strains are cultured in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 10⁶ CFU/mL.

  • This compound Dilution: this compound is serially diluted in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 to 0.06 µg/mL).

  • Inoculation and Incubation: 100 µL of the bacterial suspension is added to each well and the plate is incubated at 37°C for 18 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no growth are plated on appropriate agar plates and incubated for 24 hours at 37°C. The MBC is the lowest concentration that results in no bacterial growth on the agar.[1]

In Vivo: this compound Administration in Broiler Rabbits
  • Animals: 35-day-old weaned broiler rabbits of the M91 meat line.

  • Housing and Diet: Animals are fed a commercial granulated diet.

  • Treatment Administration: this compound is dissolved in the drinking water to a final concentration that delivers a daily dose of 5 µL of a 0.5 mg/mL solution per animal.

  • Duration: The treatment is administered for 21 consecutive days.

  • Sample Collection: Fecal and cecal samples are collected at specified time points for microbiological analysis.

  • Microbiological Analysis: Samples are serially diluted and plated on selective agar to enumerate different bacterial populations.[7]

Conclusion and Future Directions

This compound demonstrates significant promise as an antimicrobial agent against staphylococcal infections based on its potent in vitro activity. The available in vivo data from the broiler rabbit model further supports its potential by demonstrating an effect on the gut microbiota. However, to fully validate its therapeutic potential, particularly for skin and systemic infections, more extensive studies in relevant animal models are crucial.

Future research should focus on:

  • Evaluating this compound in murine models of skin and soft tissue infections , directly comparing its efficacy with established treatments like mupirocin and other lantibiotics such as nisin.

  • Investigating the efficacy of this compound in sepsis models to understand its systemic activity, pharmacokinetics, and pharmacodynamics.

  • Developing and testing topical formulations of this compound to enhance its delivery and stability for skin infections.[2]

  • Conducting comparative studies against a broader range of antibiotics , including vancomycin, to position this compound within the current therapeutic landscape.

By addressing these research gaps, the scientific community can build a more complete picture of this compound's in vivo capabilities and accelerate its potential translation into a valuable clinical asset in the fight against antibiotic-resistant bacteria.

References

Structural comparison of Gallidermin and its analogue epidermin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structural nuances of two potent lantibiotics.

Gallidermin and its close analogue, epidermin, are potent antimicrobial peptides belonging to the class of lantibiotics. Their complex, post-translationally modified structures are central to their bactericidal activity, primarily against Gram-positive bacteria. This guide provides a detailed structural comparison of these two molecules, supported by experimental data, to aid researchers in understanding their structure-activity relationships and to inform the development of novel antimicrobial agents.

At a Glance: Key Structural Differences

While remarkably similar, the primary structural difference between this compound and epidermin lies in a single amino acid substitution at position 6. This compound possesses a leucine at this position, whereas epidermin contains an isoleucine. This seemingly minor alteration subtly influences their overall conformation and biological activity.

Quantitative Structural Comparison

The following table summarizes the key quantitative structural parameters for this compound and epidermin based on available experimental data.

PropertyThis compoundEpiderminReference(s)
Amino Acid Sequence K-T-S-K-Q-L -C-T-F-G-C-G-H-T-G-S-F-N-S-F-C-CK-T-S-K-Q-I -C-T-F-G-C-G-H-T-G-S-F-N-S-F-C-C[1][2]
Number of Amino Acids 2222[3]
Molecular Weight (Da) ~2165.62165.6[4]
Post-Translational Modifications 4 Thioether bridges (lanthionine/methyllanthionine), 2 Dehydroamino acids (Dha, Dhb)4 Thioether bridges (lanthionine/methyllanthionine), 2 Dehydroamino acids (Dha, Dhb)[5][6]
3D Structure Determination 2D ¹H NMR SpectroscopySolution structure inferred from NMR studies[5][7]
Overall Shape Screw-likeAmphiphilic screw-shaped[5][7]
Overall Length Not explicitly stated~30 Å[7]
NMR Constraints (this compound) 152 distance constraints (NOEs), 14 torsional constraintsNot available[5]

Unraveling the Structures: Experimental Methodologies

The structural elucidation of this compound and epidermin relies on a combination of sophisticated analytical techniques.

Purification of this compound and Epidermin

A common workflow for the purification of these lantibiotics is essential to obtain a homogenous sample for structural analysis.

G Culture Bacterial Culture (S. gallinarum / S. epidermidis) Adsorption Adsorption Chromatography (e.g., Amberlite XAD) Culture->Adsorption Supernatant IonExchange Ion-Exchange Chromatography Adsorption->IonExchange Desalting Desalting (e.g., Gel Filtration) IonExchange->Desalting RP_HPLC Reversed-Phase HPLC Desalting->RP_HPLC PurePeptide Pure this compound or Epidermin RP_HPLC->PurePeptide

Purification workflow for this compound and Epidermin.

Protocol:

  • Bacterial Cultivation: Staphylococcus gallinarum (for this compound) or Staphylococcus epidermidis (for epidermin) is cultured in a suitable broth medium.

  • Adsorption Chromatography: The culture supernatant containing the secreted lantibiotic is passed through an adsorbent resin, such as Amberlite XAD, to capture the peptides.

  • Elution and Ion-Exchange Chromatography: The bound peptides are eluted and further purified using ion-exchange chromatography to separate them based on charge.

  • Desalting: The fractions containing the lantibiotic are desalted using techniques like gel filtration to remove salts and small molecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to homogeneity is achieved by RP-HPLC, yielding a pure sample for structural analysis.[2]

Mass Spectrometry for Primary Structure Confirmation

Mass spectrometry is a critical tool for verifying the primary sequence and identifying post-translational modifications.

G Sample Purified Lantibiotic Ionization Ionization (e.g., ESI or MALDI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Tandem_MS Tandem MS (MS/MS) MassAnalyzer->Tandem_MS Precursor Ion Selection MS_Spectrum Mass Spectrum (Molecular Weight) Detection->MS_Spectrum Fragmentation Fragmentation (e.g., CID) Tandem_MS->Fragmentation FragmentIons Fragment Ion Spectrum Fragmentation->FragmentIons Sequencing Sequence Analysis & PTM Identification FragmentIons->Sequencing

Workflow for Mass Spectrometry Analysis of Lantibiotics.

Protocol:

  • Sample Preparation: The purified lantibiotic is dissolved in a suitable solvent.

  • Ionization: The sample is ionized using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio in a mass analyzer (e.g., Time-of-Flight, Orbitrap). This provides the accurate molecular weight of the peptide.

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence and locate modifications, a specific peptide ion is selected and fragmented (e.g., by Collision-Induced Dissociation - CID).

  • Fragment Ion Analysis: The resulting fragment ions are analyzed to deduce the amino acid sequence and pinpoint the locations of lanthionine bridges and dehydroamino acids.[2]

NMR Spectroscopy for 3D Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure of these peptides in solution.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation NMR_Sample Purified Lantibiotic in solution (e.g., DMSO) OneD_NMR 1D ¹H NMR NMR_Sample->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY) NMR_Sample->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Constraint_Generation Generate Distance & Torsional Angle Constraints Resonance_Assignment->Constraint_Generation Structure_Calculation Structure Calculation (e.g., Molecular Dynamics) Constraint_Generation->Structure_Calculation Structure_Refinement Structure Refinement Structure_Calculation->Structure_Refinement Final_Structure 3D Structure Ensemble Structure_Refinement->Final_Structure

General workflow for NMR-based structure determination.

Protocol:

  • Sample Preparation: A concentrated solution of the purified lantibiotic is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of trifluoroethanol and water).

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for 3D structure calculation.[5]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Constraint Generation: NOESY cross-peaks are converted into distance constraints, and coupling constants from COSY/TOCSY spectra can be used to derive torsional angle constraints.

  • Structure Calculation and Refinement: Computational methods, such as restrained molecular dynamics and simulated annealing, are used to generate a set of 3D structures that are consistent with the experimental constraints. The final structure is typically represented as an ensemble of the lowest energy conformers.[5]

Biosynthesis and Genetic Origin

The biosynthesis of this compound and epidermin involves the ribosomal synthesis of a precursor peptide (prepeptide), which then undergoes extensive post-translational modifications.

G Gene Structural Gene (gdmA / epiA) Transcription Transcription Gene->Transcription Translation Translation Transcription->Translation Prepeptide Prepeptide (Leader + Propeptide) Translation->Prepeptide Modification Post-Translational Modification (Dehydration, Cyclization) Prepeptide->Modification Modified_Prepeptide Modified Prepeptide Modification->Modified_Prepeptide Cleavage Proteolytic Cleavage of Leader Peptide Modified_Prepeptide->Cleavage Mature_Peptide Mature Lantibiotic (this compound / Epidermin) Cleavage->Mature_Peptide Secretion Secretion Mature_Peptide->Secretion

Biosynthetic pathway of this compound and Epidermin.

An interesting point of divergence is the genetic location of their structural genes. The gene encoding this compound, gdmA, is located on the chromosome of Staphylococcus gallinarum.[1] In contrast, the gene for epidermin, epiA, is found on a plasmid in Staphylococcus epidermidis.[3]

Conclusion

This compound and epidermin represent a fascinating case of minimal primary structure variation leading to distinct, albeit closely related, antimicrobial peptides. Their complex, cage-like structures, a result of extensive post-translational modifications, are key to their biological function. While the 3D structure of this compound has been well-characterized by NMR, detailed high-resolution structural data for epidermin remains less publicly available. Further comparative structural studies, particularly high-resolution NMR or X-ray crystallography of epidermin, would be invaluable in fully elucidating the subtle structural consequences of the leucine to isoleucine substitution at position 6 and its impact on their antimicrobial efficacy and spectrum. This knowledge will undoubtedly contribute to the rational design of new and improved lantibiotic-based therapeutics.

References

A Comparative Analysis of the Pore-Forming Activity of Gallidermin and Nisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pore-forming activities of two prominent lantibiotics, Gallidermin and nisin. By examining their mechanisms of action, antimicrobial efficacy, and the experimental evidence supporting these observations, this document aims to offer a comprehensive resource for researchers in antimicrobial drug development.

Executive Summary

This compound and nisin are both Class I lantibiotics that exert their antimicrobial effects by targeting the bacterial cell envelope. While they share a common target in Lipid II, a crucial precursor for peptidoglycan synthesis, their primary modes of action diverge significantly. Nisin is a potent pore-former, readily disrupting the cytoplasmic membrane of susceptible bacteria. In contrast, this compound's primary bactericidal activity stems from its high affinity for Lipid I and Lipid II, leading to a robust inhibition of cell wall biosynthesis.[1][2] Its capacity to form pores is notably less pronounced than that of nisin and is highly dependent on the composition and thickness of the target cell membrane.[1][3]

Comparative Data on Antimicrobial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) and potassium release data for this compound and nisin against various bacterial strains, providing a quantitative comparison of their antimicrobial and pore-forming activities.

Table 1: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainThis compound (μM)Nisin (μM)
Micrococcus flavus DSM 1790~0.006~0.002
Staphylococcus simulans 22Comparable to NisinComparable to this compound
Lactococcus lactis subsp. cremoris HP0.0050.048

Data compiled from multiple sources.[4][5]

Table 2: Potassium (K+) Release Assay

Bacterial StrainThis compound Concentration (nM) for significant K+ releaseNisin Concentration (nM) for significant K+ releaseObservations
Micrococcus flavus5050Both peptides induced complete and rapid leakage at 500 nM, with nisin acting faster.[1]
Staphylococcus simulans50050This compound required a 10-fold higher concentration than nisin for comparable K+ release.[1]
Lactococcus lactis subsp. cremoris HP>500 (No leakage observed)50Nisin readily formed pores, while this compound showed no pore-forming activity even at high concentrations.[1]

Mechanism of Action: A Divergent Path

While both lantibiotics interact with Lipid II, their structural differences lead to distinct downstream effects. Nisin, a 34-amino acid peptide, utilizes its C-terminal region to efficiently insert into the cell membrane after binding to Lipid II, leading to the formation of stable pores.[4][6][7] This dual mechanism of inhibiting cell wall synthesis and causing rapid membrane depolarization contributes to its high potency.[1]

This compound, being a shorter peptide of 22 amino acids, possesses the same Lipid II binding motif in its N-terminal region as nisin.[2][4] However, its shorter length appears to be a critical factor limiting its ability to span the membrane and form pores efficiently.[1][3] Its superior activity in inhibiting the in vitro synthesis of Lipid II suggests that its primary killing mechanism for many strains is the direct blockage of cell wall construction.[1][2] Pore formation by this compound is observed only in membranes with shorter acyl chains, highlighting its dependence on membrane thickness.[1]

Furthermore, both nisin and this compound have been shown to interact with lipid intermediates of the wall teichoic acid (WTA) biosynthesis pathway, which can also promote pore formation in artificial lipid bilayers.[2]

cluster_this compound This compound cluster_nisin Nisin G_LipidII Lipid II Binding (High Affinity) G_CellWall Inhibition of Cell Wall Synthesis G_LipidII->G_CellWall Primary Mechanism G_Pore Pore Formation (Membrane Thickness Dependent) G_LipidII->G_Pore Secondary/Conditional N_LipidII Lipid II Binding N_Pore Potent Pore Formation N_LipidII->N_Pore Primary Mechanism N_CellWall Inhibition of Cell Wall Synthesis N_LipidII->N_CellWall Concurrent Mechanism

Comparative Mechanisms of Action

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

  • Bacterial Culture Preparation: Target bacterial strains are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then subcultured and grown to a mid-logarithmic phase (OD600 of ~0.5).

  • Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 10^5 colony-forming units (CFU) per milliliter.

  • Serial Dilution of Peptides: this compound and nisin are serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

start Start culture Overnight Bacterial Culture start->culture subculture Subculture to Mid-Log Phase culture->subculture dilution Dilute to 10^5 CFU/mL subculture->dilution inoculation Inoculate Microtiter Plate dilution->inoculation peptide_prep Serial Dilution of Peptides peptide_prep->inoculation incubation Incubate at 37°C for 24h inoculation->incubation read_mic Determine MIC incubation->read_mic end End read_mic->end

MIC Determination Workflow
Potassium Release Assay

This assay measures the integrity of the bacterial cell membrane by monitoring the efflux of intracellular potassium ions upon exposure to the antimicrobial peptide.

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low-potassium buffer.

  • Resuspension: The washed cells are resuspended in the same low-potassium buffer to a specific optical density.

  • Potassium Electrode: A potassium-selective electrode is used to monitor the concentration of K+ in the cell suspension.

  • Peptide Addition: A baseline reading is established before the addition of this compound or nisin at various concentrations.

  • Data Recording: The change in potassium concentration in the extracellular medium is recorded over time. A rapid increase in extracellular K+ indicates membrane permeabilization.

start Start cell_prep Prepare Bacterial Cell Suspension start->cell_prep electrode Equilibrate K+ Electrode cell_prep->electrode baseline Establish Baseline K+ Reading electrode->baseline add_peptide Add this compound or Nisin baseline->add_peptide record Record K+ Efflux Over Time add_peptide->record analyze Analyze Pore-Forming Activity record->analyze end End analyze->end

Potassium Release Assay Workflow

Conclusion

The comparative analysis of this compound and nisin reveals a fascinating divergence in the evolution of lantibiotic activity. While both peptides effectively kill bacteria by targeting Lipid II, nisin's longer structure equips it for potent pore formation, leading to rapid cell death. This compound, in contrast, relies more heavily on its superior ability to inhibit cell wall biosynthesis. This distinction is critical for drug development, as the choice between these or similar peptides may depend on the specific target pathogen and the desired mechanism of action. For instance, this compound's reduced pore-forming activity might be advantageous in applications where preserving host cell membrane integrity is a primary concern. Conversely, nisin's rapid membrane disruption could be beneficial for treating acute, high-density infections. Further research into the structure-activity relationships of these lantibiotics will undoubtedly pave the way for the design of novel and highly effective antimicrobial agents.

References

Evaluating the Synergistic Potential of Gallidermin with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates innovative therapeutic strategies, including the combination of novel antimicrobial agents with existing conventional antibiotics. Gallidermin, a potent lantibiotic, has demonstrated significant bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This guide provides a framework for evaluating the synergistic effects of this compound with conventional antibiotics, offering detailed experimental protocols and data presentation structures. While direct, peer-reviewed experimental data on the synergistic effects of this compound with conventional antibiotics is not extensively available in the public domain, this guide outlines the established methodologies to conduct such evaluations.

Performance of this compound as a Standalone Agent

This compound exhibits potent antimicrobial activity against various staphylococcal species. Its efficacy is highlighted by its low Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Bacterial Strain MIC (μg/mL) MBC (μg/mL) Reference
Staphylococcus epidermidis (4 strains)6.256.25[1]
Methicillin-sensitive Staphylococcus aureus (MSSA)12.512.5[1]
Methicillin-resistant Staphylococcus aureus (MRSA)1.561.56[1]
S. aureus SA1138Not Reported[3]
S. epidermidis O474Not Reported[3]

Evaluating Synergy: Experimental Protocols

To assess the synergistic potential of this compound with conventional antibiotics, two primary methods are widely employed: the Checkerboard Assay and the Time-Kill Curve Assay.

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Methodology:

  • Preparation of Antimicrobials: Prepare stock solutions of this compound and the conventional antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the y-axis (rows) and the conventional antibiotic along the x-axis (columns). This creates a matrix of varying concentrations of both agents.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:

    FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock serial_dilution Serial Dilutions in 96-well Plate prep_this compound->serial_dilution prep_antibiotic Prepare Antibiotic Stock prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay

Time-kill curve assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.

Methodology:

  • Bacterial Culture: Grow the test organism in a suitable broth to the early or mid-logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 5 x 105 CFU/mL in flasks containing fresh broth.

  • Addition of Antimicrobials: Add this compound and the conventional antibiotic to the flasks, both alone and in combination, at concentrations typically at, above, and below their MICs (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC). A growth control flask with no antimicrobial agent is also included.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each combination.

    • Synergy is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exposure Antimicrobial Exposure cluster_sampling Sampling & Analysis prep_culture Grow Bacterial Culture to Log Phase prep_inoculum Prepare Standardized Inoculum prep_culture->prep_inoculum add_antimicrobials Add this compound & Antibiotic (Alone & Combined) prep_inoculum->add_antimicrobials incubate_sample Incubate and Sample at Time Points add_antimicrobials->incubate_sample plate_count Perform Viable Plate Counts incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Synergy/Bactericidal Activity plot_data->interpret

Workflow for the Time-Kill Curve Synergy Assay.

Mechanism of Action: A Basis for Potential Synergy

This compound exerts its antimicrobial effect through a dual mode of action, which may contribute to synergistic interactions with other antibiotics.[4] It inhibits cell wall biosynthesis by binding to Lipid II, a crucial precursor for peptidoglycan synthesis.[4] Additionally, it can form pores in the bacterial cell membrane, leading to leakage of essential ions and molecules.[4]

This dual mechanism suggests potential synergistic effects with antibiotics that also target the cell wall, such as β-lactams (e.g., oxacillin) or glycopeptides (e.g., vancomycin), or with antibiotics that have intracellular targets, where this compound-induced membrane permeabilization could enhance their uptake.

Gallidermin_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Cell_Wall_Synthesis Peptidoglycan Synthesis Lipid_II->Cell_Wall_Synthesis Precursor for Membrane Cell Membrane Integrity This compound This compound This compound->Lipid_II Binds to Pore_Formation Pore Formation This compound->Pore_Formation Induces Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Pore_Formation->Cell_Lysis Leads to

Mechanism of Action of this compound.

References

A Head-to-Head Comparison of Gallidermin and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial research, the quest for effective agents against resistant pathogens is paramount. Antimicrobial peptides (AMPs) represent a promising frontier, and among them, the lantibiotic Gallidermin has garnered significant attention. This guide provides a comprehensive, data-driven comparison of this compound against other notable AMPs, including the closely related lantibiotic Nisin, and the human host defense peptides, Defensins (specifically Human Neutrophil Peptide-1, HNP-1) and Cathelicidins (specifically LL-37).

Executive Summary

This compound, a 22-amino acid polycyclic peptide, exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. Its dual mechanism of action, involving the inhibition of cell wall synthesis and pore formation, makes it an attractive candidate for therapeutic development. This guide presents a quantitative comparison of its efficacy, alongside detailed experimental protocols and visual representations of its mechanism and experimental workflows to aid researchers in their evaluation and future studies.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other selected AMPs against a panel of Gram-positive bacteria. The data has been compiled from various scientific studies to provide a comparative overview of their potency.

Antimicrobial PeptideStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Staphylococcus epidermidisMicrococcus flavus (DSM 1790)Staphylococcus simulans (22)Lactococcus lactis (subsp. cremoris HP)
This compound 8 - 12.5 µg/mL[1][2]1.56 µg/mL[2]4 - 6.25 µg/mL[1][2]0.006 µM[3]0.15 µM[1]0.005 µM[3]
Nisin 1 - 2 µg/mL[4]2 µg/mL[4]Data not available0.002 µM[3]0.01 µM[3]0.048 µM[3]
HNP-1 (α-Defensin) 1 µg/mL1 µg/mLData not availableData not availableData not availableData not available
LL-37 (Cathelicidin) 32 µM (approx. 144 µg/mL)[4]89.6 mg/L[5]<10 µg/mL[6]Data not availableData not availableData not available

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Antimicrobial peptide stock solutions

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into 5 mL of MHB and incubated overnight at 37°C with shaking.

    • The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Peptides:

    • A two-fold serial dilution of each antimicrobial peptide is prepared in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • A range of concentrations should be tested to determine the inhibitory concentration.

  • Inoculation:

    • 100 µL of the prepared bacterial inoculum is added to each well containing the antimicrobial peptide dilutions, bringing the total volume to 200 µL.

    • A positive control well (bacteria without antimicrobial peptide) and a negative control well (MHB only) should be included on each plate.

  • Incubation:

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial peptide that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Potassium Release (Membrane Permeabilization) Assay

This assay measures the integrity of the bacterial cell membrane by detecting the leakage of intracellular potassium ions (K+) following exposure to an antimicrobial peptide.

Materials:

  • Bacterial strains

  • Buffer solution (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

  • Antimicrobial peptide solutions

  • Potassium-selective electrode or a fluorescent membrane potential-sensitive dye (e.g., DiSC3(5))

  • Stirred cuvette or microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Bacterial Suspension:

    • Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed twice with the buffer solution.

    • The bacterial pellet is resuspended in the buffer to a specific optical density (e.g., OD600 of 1.0).

  • Assay Measurement:

    • The bacterial suspension is placed in a stirred cuvette with the potassium-selective electrode or in a microplate well with the membrane potential-sensitive dye.

    • A baseline reading of the extracellular potassium concentration or fluorescence is established.

  • Addition of Antimicrobial Peptide:

    • The antimicrobial peptide is added to the bacterial suspension at the desired concentration.

  • Data Recording:

    • The change in extracellular potassium concentration or fluorescence is monitored over time. An increase in potassium concentration or a change in fluorescence indicates membrane permeabilization.

    • A positive control, such as a known membrane-disrupting agent (e.g., nisin), and a negative control (buffer only) should be included.

Cell Wall Biosynthesis Inhibition Assay

This assay assesses the ability of an antimicrobial peptide to interfere with the synthesis of the bacterial cell wall.

Materials:

  • Bacterial strains

  • Growth medium (e.g., MHB)

  • Radioactive precursor of peptidoglycan synthesis (e.g., [14C]N-acetylglucosamine) or a method to measure the accumulation of cell wall precursors (e.g., HPLC)

  • Antimicrobial peptide solutions

  • Scintillation counter or HPLC system

Procedure:

  • Bacterial Culture and Treatment:

    • Bacteria are grown to the early logarithmic phase.

    • The culture is divided into experimental and control groups. The experimental group is treated with the antimicrobial peptide at a concentration around its MIC.

  • Incorporation of Radioactive Precursor (Method 1):

    • A radioactive precursor, such as [14C]N-acetylglucosamine, is added to both cultures.

    • The cultures are incubated for a defined period to allow for the incorporation of the precursor into the cell wall.

    • The amount of radioactivity incorporated into the cell wall fraction is measured using a scintillation counter. A reduction in incorporation in the treated sample compared to the control indicates inhibition of cell wall synthesis.

  • Analysis of Precursor Accumulation (Method 2):

    • After treatment with the antimicrobial peptide, bacterial cells are harvested.

    • Cytoplasmic extracts are prepared, and the accumulation of cell wall precursors (e.g., UDP-N-acetylmuramic acid-pentapeptide) is analyzed by High-Performance Liquid Chromatography (HPLC). An increase in the precursor pool in the treated sample suggests inhibition of a downstream step in cell wall synthesis.

Mandatory Visualization

This compound's Dual Mechanism of Action

Gallidermin_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Lipid_II->Cell Wall Synthesis Inhibition Leads to Pore Pore Formation Ion Leakage Ion Leakage Pore->Ion Leakage Causes This compound This compound This compound->Lipid_II Binds to This compound->Pore Induces Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis Inhibition->Bacterial Cell Death Ion Leakage->Bacterial Cell Death

Caption: Dual mechanism of this compound leading to bacterial cell death.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial Culture Bacterial Culture Dilute Inoculum Dilute Inoculum Bacterial Culture->Dilute Inoculum Inoculate Plate Inoculate Plate Dilute Inoculum->Inoculate Plate AMP Stock AMP Stock Serial Dilution Serial Dilution AMP Stock->Serial Dilution Serial Dilution->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate 18-24h at 37°C Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

References

Validating the anti-biofilm activity of Gallidermin against clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the lantibiotic Gallidermin's performance in preventing and disrupting bacterial biofilms, with a focus on clinically relevant staphylococcal isolates. This guide synthesizes available experimental data to compare its activity and outlines the methodologies used for its validation.

Introduction

Biofilm-associated infections, particularly those caused by Staphylococcus aureus and Staphylococcus epidermidis, represent a significant clinical challenge.[1][2] Bacteria embedded within biofilms exhibit heightened resistance to conventional antibiotics and the host immune system, leading to persistent and chronic infections often associated with medical implants.[1][3] this compound, a ribosomally synthesized peptide antibiotic (lantibiotic), has emerged as a promising therapeutic candidate due to its potent antimicrobial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This guide provides a detailed comparison of this compound's anti-biofilm capabilities, supported by quantitative data and experimental protocols.

Mechanism of Anti-Biofilm Activity

This compound employs a dual mechanism of action against planktonic bacteria, which also contributes to its anti-biofilm properties. It inhibits cell wall synthesis through a specific interaction with the peptidoglycan precursor, Lipid II, and it can form pores in the bacterial cytoplasmic membrane.[3][5]

Crucially for its anti-biofilm activity, this compound has been shown to prevent biofilm formation at sublethal concentrations. It achieves this by repressing the transcription of key genes involved in the initial stages of biofilm development.[5][6] Specifically, it downregulates:

  • ica (intercellular adhesin): This gene is crucial for the synthesis of the polysaccharide intercellular adhesin (PIA), which mediates cell-to-cell aggregation.[1][3][5]

  • atl (major autolysin): This gene product is involved in cell separation and primary attachment to surfaces.[1][3][5]

By inhibiting these pathways, this compound effectively prevents bacteria from adhering to surfaces and to each other, thereby stopping biofilm formation before it starts.

cluster_this compound This compound Action cluster_Biofilm Biofilm Formation Pathway G This compound ica ica gene (Intercellular Adhesion) G->ica Represses atl atl gene (Autolysin/Attachment) G->atl Represses Biofilm Successful Biofilm Formation ica->Biofilm Promotes atl->Biofilm Promotes

Caption: this compound's mechanism for preventing biofilm formation.

Comparative Performance Data

The following tables summarize the quantitative data on this compound's activity against both planktonic (free-floating) and biofilm-embedded staphylococci.

Table 1: Planktonic Activity of this compound (MIC & MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death.

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
S. aureus SA113Biofilm-positive test strain8Not Specified[3][6]
S. epidermidis O47Biofilm-positive test strain4Not Specified[3][6]
S. aureus (MSSA)Clinical Isolate12.5>100[4]
S. aureus (MRSA)Clinical Isolate12.5>100[4]
S. epidermidis 12228Clinical Isolate6.25>100[4]
S. epidermidis RP62AClinical Isolate6.25>100[4]

Note: this compound's MIC for various S. aureus and S. epidermidis strains generally falls within the range of 4 to 8 µg/mL, regardless of methicillin resistance.[3]

Table 2: Efficacy of this compound on Biofilm Prevention

This table demonstrates the ability of sub-inhibitory concentrations of this compound to prevent the initial formation of biofilms.

Bacterial StrainThis compound ConcentrationBiofilm InhibitionReference
S. aureus SA1130.16x MIC (0.5 µg/mL)Significant (P < 0.05)[3]
S. aureus SA1131x MICComplete[3]
S. epidermidis O470.5x MICComplete[3]
Table 3: Efficacy of this compound Against Mature Biofilms

This table shows this compound's limited ability to eradicate established biofilms. The data reflects the reduction in viable cells after a 24-hour treatment.

Bacterial StrainBiofilm AgeThis compound ConcentrationLog Reduction in CFUSurviving PopulationReference
S. aureus SA11324 hours8x MIC~3 logs0.1%[3]
S. epidermidis O4724 hours8x MIC~3 logs0.1%[3]
S. aureus SA1135 days8x MIC~1 to 2 logs1.0%[3]
S. epidermidis O475 days8x MIC~1 to 2 logs1.0%[3]
Qualitative Comparison with Other Antibiotics

While direct head-to-head studies are limited in the provided literature, a qualitative comparison can be made. The decreased activity of this compound against mature biofilms is a phenomenon common to many antibiotics.[1][3] Biofilm-embedded bacteria are notoriously robust and difficult to treat.[2] For instance, vancomycin, a standard treatment for MRSA, also faces challenges with efficacy against biofilms, which can serve as a niche for the development of vancomycin-intermediate S. aureus (VISA) strains.[2][7]

This compound's strength lies in its ability to prevent biofilm formation at very low, sub-inhibitory concentrations.[3] This prophylactic potential is a key differentiator. However, once a biofilm is mature (24 hours or older), this compound's killing activity is significantly reduced, leaving a subpopulation of surviving "persister" cells.[1][3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the cited literature.

Determination of MIC and MBC

This protocol determines the minimum concentration of this compound required to inhibit or kill planktonic bacteria.

  • Preparation: this compound is serially diluted in a 96-well microtiter plate with appropriate growth medium (e.g., Tryptic Soy Broth) to achieve final concentrations ranging from 0.06 to 128 µg/mL.[3]

  • Inoculation: A bacterial suspension, adjusted to a concentration of approximately 10^6 CFU/mL, is added to each well.[3]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[3][4]

  • MIC Determination: The MIC is recorded as the lowest this compound concentration that completely inhibits visible bacterial growth (measured by optical density at 600-620 nm).[3][4]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is streaked onto an agar plate (e.g., Trypticase Soy Agar). The MBC is the lowest concentration that results in no colony formation after incubation.[3]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies this compound's ability to prevent biofilm formation.

A Prepare bacterial suspension (e.g., 10^6 CFU/mL) B Add 100µL suspension to 96-well plate A->B C Add 100µL sub-inhibitory This compound to wells B->C D Incubate for 24h at 37°C (static conditions) C->D E Discard supernatant and wash wells twice with PBS D->E F Air dry plates E->F G Stain adherent biofilm with 200µL of 0.1% Crystal Violet for 30 min F->G H Aspirate stain and wash wells twice with water G->H I Dry plates and extract dye with 200µL of 95% ethanol H->I J Measure absorbance at 570nm in a plate reader I->J

Caption: Workflow for the Crystal Violet biofilm inhibition assay.

Viability Assessment in Mature Biofilms (MTT Assay)

This protocol assesses the metabolic activity of cells remaining in a biofilm after treatment with this compound.

  • Biofilm Growth: Biofilms are established in 96-well plates by incubating bacteria for 24 hours or 5 days, with the medium being replaced daily for older biofilms.[3]

  • Treatment: The growth medium is removed, wells are rinsed with Phosphate-Buffered Saline (PBS), and this compound at various concentrations (e.g., 1x to 16x MIC) dissolved in fresh medium is added.[3]

  • Incubation: The plate is incubated for another 24 hours at 37°C.[3]

  • MTT Addition: The supernatant is discarded and replaced with 200 µL of PBS containing 50 µg of methylthiazoltetrazolium (MTT).[3]

  • Metabolic Conversion: The plate is incubated to allow viable, respiring cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Quantification: The formazan is solubilized, and the absorbance is read, which correlates with the number of living cells.[8]

Conclusion

The available data strongly supports this compound as a potent agent for the prevention of staphylococcal biofilm formation.[3][6] Its ability to repress key adhesion and aggregation genes at sublethal concentrations is a significant advantage.[5] However, like many conventional antibiotics, its efficacy is substantially reduced against mature, established biofilms, where it fails to eradicate a persistent subpopulation of cells.[1][3] This suggests that this compound's most promising clinical application may be prophylactic, such as in coating medical devices, rather than as a standalone treatment for chronic, biofilm-associated infections.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for all chemical and biological materials, including the bacteriocin Gallidermin, is a critical component of responsible research. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste, ensuring minimal risk to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling this compound waste.[1] Although bacteriocins are generally considered harmless to the human body, direct contact with peptides can cause skin or eye irritation.[1][2]

In the event of a spill, alert personnel in the immediate area. Absorb any liquid with disposable wipes and place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[1][3]

Waste Characterization and Segregation

Effective and compliant disposal begins with the correct classification of waste. This compound, a peptide-based antimicrobial, should be managed as chemical waste.[1][4] If this compound has been in contact with biological agents, such as cell cultures, it must also be treated as biohazardous waste.[1]

Key principles for segregation include:

  • Do not mix incompatible wastes. [1]

  • Keep chlorinated and non-chlorinated solvents separate.[3]

  • Segregate solid, liquid, and sharps waste into designated and clearly labeled containers.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (liquid or solid) and whether it is contaminated with biohazardous materials.

Liquid this compound Waste

This category includes this compound solutions, spent cell culture media containing this compound, and waste from analytical procedures like HPLC.

  • Chemical Inactivation: Treat liquid waste with a deactivating agent. A common and effective method is to use a 10% bleach solution, achieving a final sodium hypochlorite concentration between 0.5-1.0%, with a minimum contact time of 30 minutes.[3] For some peptide waste, chemical hydrolysis using a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) for at least 24 hours can also be effective.[5]

  • pH Neutralization: After chemical inactivation, it is crucial to neutralize the pH of the solution before disposal.[3][5]

  • Collection and Disposal: Collect the treated liquid waste in a designated, leak-proof, and clearly labeled chemical waste container.[1] High-density polyethylene containers are generally suitable for aqueous solutions.[1] Never pour untreated peptide solutions down the drain.[1] Some neutralized, aqueous waste may be suitable for drain disposal, but this must be in compliance with local wastewater regulations and institutional policies.[3]

Solid this compound Waste

This includes unused or expired lyophilized this compound, as well as contaminated consumables such as gloves, pipette tips, vials, and weigh boats.

  • Collection: Place all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][5]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general laboratory traffic.[1]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program. The typical disposal method for this type of waste is incineration.[3]

Sharps Contaminated with this compound

This category includes needles, syringes, and broken glassware that have come into contact with this compound.

  • Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[3]

  • Labeling: The container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps" if applicable.[3]

  • Disposal: Once the container is full, seal it and arrange for disposal through your institution's biohazardous or chemical waste stream, which typically involves autoclaving followed by incineration.[3]

Data Presentation: this compound Disposal Summary

Waste TypeRecommended Inactivation/TreatmentFinal Disposal Method
Liquid Waste (solutions, media)Chemical inactivation (e.g., 10% bleach for 30 min) followed by pH neutralization.[3]Collect in a labeled hazardous waste container for pickup by the institution's EHS. Drain disposal only if explicitly permitted by local and institutional regulations after treatment.[1][3]
Solid Waste (gloves, vials, tips)No inactivation required before collection.Collect in a labeled hazardous waste container for incineration via the institution's waste management program.[3][5]
Sharps Waste (needles, glass)No inactivation required before collection.Place in a designated, puncture-resistant sharps container for pickup and disposal (typically autoclaving and incineration).[3]

Experimental Protocols

General Protocol for Chemical Inactivation of Peptide Waste:

  • Preparation: In a designated chemical fume hood, prepare the inactivation solution (e.g., 10% bleach or 1 M HCl/NaOH).[3][5]

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 9 parts 10% bleach solution or 1 part waste to 10 parts 1M HCl/NaOH solution to ensure a sufficient excess of the inactivating agent.[3][5]

  • Reaction: Gently stir the mixture and allow it to stand for the recommended contact time (at least 30 minutes for bleach, 24 hours for acid/base hydrolysis) at room temperature to ensure complete peptide degradation.[3][5]

  • Neutralization and Collection: Neutralize the pH of the solution and collect it in a clearly labeled hazardous waste container.[5]

Mandatory Visualization: this compound Disposal Workflow

Gallidermin_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste (Liquid, Solid, Sharps) start->characterize is_liquid Liquid Waste? characterize->is_liquid is_solid Solid Waste? is_liquid->is_solid No treat_liquid Chemically Inactivate (e.g., 10% Bleach) is_liquid->treat_liquid Yes is_sharps Sharps? is_solid->is_sharps No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_sharps Collect in Puncture-Resistant Sharps Container is_sharps->collect_sharps Yes neutralize Neutralize pH treat_liquid->neutralize collect_liquid Collect in Labeled Liquid Waste Container neutralize->collect_liquid ehs_pickup Arrange for EHS Pickup (Incineration/Autoclave) collect_liquid->ehs_pickup collect_solid->ehs_pickup collect_sharps->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Gallidermin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of Gallidermin, a potent lantibiotic, is paramount for both personal safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling procedures, and disposal methods for this compound, grounded in established safety protocols.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to stringent safety protocols is crucial when working with this compound. The following table summarizes the recommended PPE and operational safety measures.

CategoryRecommendationRationale
Eye Protection Splash gogglesTo protect eyes from potential splashes of this compound solutions or contact with the powdered form.[1]
Hand Protection GlovesTo prevent skin contact.[1]
Body Protection Full suit or lab coatTo protect skin and clothing from contamination.[1]
Respiratory Protection Dust respiratorRecommended when handling the powdered form to avoid inhalation.[1] A self-contained breathing apparatus may be necessary for large spills.[1]
Foot Protection BootsTo protect feet in case of spills.[1]
Engineering Controls Local exhaust ventilationUse process enclosures or other engineering controls to keep airborne levels below recommended exposure limits, especially if dust or mists are generated.[1]
Hygiene Measures Wash hands after handlingWash hands thoroughly before eating, smoking, or using the lavatory to prevent ingestion.[1]
Safe Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and ensure a safe laboratory environment.

  • Handling :

    • Keep away from heat and sources of ignition.[1]

    • Avoid breathing dust.[1]

  • Storage :

    • Keep the container tightly closed.[1]

    • Store at temperatures not exceeding 5°C (41°F).[1]

    • This compound is stable under recommended storage conditions.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed:

  • Spill :

    • Small Spill : Use appropriate tools to place the spilled material into a convenient waste disposal container.[1]

    • Large Spill : Use a shovel to put the spilled material into a convenient waste disposal container.[1]

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

    • Skin Contact : Wash the affected area with soap and plenty of water.[1]

    • Eye Contact : Flush eyes with water as a precaution.[1]

    • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Plan

This compound and any contaminated materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] As an antibiotic, it should be treated as chemical waste to prevent the development of antibiotic-resistant bacteria in the environment.[2] Stock solutions, being at higher concentrations, are considered hazardous chemical waste and should be collected in approved containers for chemical waste disposal.[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

  • Preparation :

    • Prepare a serial dilution of this compound in a 96-well microtiter plate. Concentrations can range from 0.06 to 128 µg/ml.[3]

  • Inoculation :

    • Add a bacterial suspension (e.g., Staphylococcus aureus or Staphylococcus epidermidis) at a concentration of 10^6 CFU/ml to each well.[3]

  • Incubation :

    • Incubate the plate at 37°C for 18-24 hours.[3][4]

  • MIC Determination :

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[3][4]

  • MBC Determination :

    • To determine the MBC, an aliquot from the wells showing no growth is streaked onto an appropriate agar medium (e.g., Trypticase soy agar).[3]

    • The plates are incubated at 37°C.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[3][4]

Biofilm Formation Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of bacterial biofilms.

  • Preparation :

    • Dilute an overnight bacterial culture to 10^6 CFU/ml in a suitable broth (e.g., Trypticase soy broth).[3]

  • Treatment :

    • In a 96-well microtiter plate, add 100 µl of the bacterial suspension to each well.

    • Add 100 µl of subinhibitory concentrations of this compound to the wells.[3]

  • Incubation :

    • Incubate the plate at 37°C for 24 hours without agitation.[3]

  • Analysis :

    • After incubation, discard the culture supernatant and wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.[3]

    • The remaining biofilm can be stained with crystal violet for quantification.

Visualized Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Gallidermin_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) A->B C Weighing and Solution Preparation (in ventilated enclosure) B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E H Spill Response D->H If spill occurs I First Aid D->I If exposure occurs F Segregate Waste (Sharps, Liquid, Solid) E->F G Dispose of Waste per Institutional Guidelines F->G

Caption: A workflow diagram outlining the key steps for the safe handling of this compound, from preparation to disposal.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。